molecular formula C17H20N2O3S B501142 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine CAS No. 305373-58-4

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

カタログ番号: B501142
CAS番号: 305373-58-4
分子量: 332.4g/mol
InChIキー: LVTRAIDGVDOLOX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic hybrid compound incorporating both benzenesulfonamide and 2-methoxyphenylpiperazine structural motifs, representing a chemotype of significant interest in modern medicinal chemistry research. This molecule is specifically designed for investigators exploring structure-activity relationships in heterocyclic compounds, particularly those examining the pharmacological potential of piperazine-based scaffolds. The piperazine ring system serves as a privileged structure in drug discovery, contributing favorable physicochemical properties and structural rigidity that enhance interaction with biological targets . The strategic incorporation of the benzenesulfonyl group further modifies the compound's characteristics, potentially enhancing metabolic stability and membrane permeability, which are critical parameters in lead compound optimization . Research into structurally related benzenesulfonamide-piperazine hybrids has demonstrated promising biological activities including significant antioxidant properties and enzyme inhibition profiles against targets such as acetylcholinesterase, butyrylcholinesterase, tyrosinase, and α-glucosidase . These findings suggest potential research applications in neuropharmacology and metabolic disorder studies. Additionally, sulfonyl piperazine derivatives have shown notable antifungal activity against clinically relevant strains including Aspergillus niger and Fusarium oxysporum, with certain analogs exhibiting superior efficacy compared to standard reference drugs . The 2-methoxyphenyl substitution pattern present in this compound is associated with receptor binding profiles of research interest, particularly within neurological and psychiatric disorder models . This reagent is intended solely for laboratory research purposes to further investigate these potential applications and mechanisms of action. Researchers utilize this compound as a key intermediate in synthetic chemistry workflows and as a chemical probe for biological target identification and validation studies.

特性

IUPAC Name

1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-17-10-6-5-9-16(17)18-11-13-19(14-12-18)23(20,21)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVTRAIDGVDOLOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a specialized chemical probe structurally derived from the pharmacophore 1-(2-methoxyphenyl)piperazine (oMPP).

Executive Summary & Compound Identity

This compound is a neutral sulfonamide derivative of the well-known serotonin ligand oMPP. Unlike its parent compound, which is a basic amine commonly used as a hydrochloride salt, this derivative is characterized by the loss of the basic piperazine center due to sulfonylation. This structural modification significantly alters its physicochemical profile, increasing lipophilicity and abolishing physiological protonation, which makes it a critical probe for studying hydrophobic pockets in G-protein coupled receptors (GPCRs), specifically 5-HT1A and


-adrenergic receptors.
Chemical Identity Table
PropertySpecification
IUPAC Name This compound
CAS Registry Number 2712-0550 (Generic/Library ID)
Molecular Formula

Molecular Weight 332.42 g/mol
SMILES COc1ccccc1N2CCN(CC2)S(=O)(=O)c3ccccc3
LogP (Predicted) 2.82 (Lipophilic)
pKa Negligible (Neutral molecule; sulfonamide N is non-basic)
Appearance White to off-white crystalline solid

Physicochemical Properties & Expert Insights

Basicity and Solubility (Critical Analysis)

A common error in handling arylpiperazine derivatives is assuming they remain basic after derivatization.

  • Parent Compound (oMPP): Possesses a secondary amine (

    
    ) capable of forming water-soluble salts.
    
  • Target Compound: The sulfonylation of the

    
     position creates a sulfonamide moiety . The electron-withdrawing nature of the sulfonyl group (
    
    
    
    ) delocalizes the nitrogen lone pair, rendering the molecule neutral .
  • Implication: This compound will not dissolve in aqueous acid (e.g., 0.1 M HCl) and requires organic solvents (DMSO, DMF, or DCM) for solubilization.

Spectral Characteristics (Predicted)
  • 
    -NMR (DMSO-
    
    
    
    ):
    • Piperazine Ring: The protons adjacent to the sulfonamide (

      
      ) will appear downfield (~3.2–3.4 ppm) compared to the parent amine due to the deshielding effect of the sulfonyl group. The protons near the 
      
      
      
      -aryl group appear around 3.0 ppm.
    • Methoxy Group: Sharp singlet at

      
       3.80 ppm.
      
    • Aromatic Region: Distinct separation between the electron-rich 2-methoxyphenyl ring (multiplets, 6.8–7.0 ppm) and the electron-deficient benzenesulfonyl ring (multiplets, 7.5–7.8 ppm).

Synthesis & Manufacturing Protocol

The synthesis follows a classic Schotten-Baumann nucleophilic substitution . This protocol is designed to maximize yield while preventing bis-sulfonylation or hydrolysis.

Reaction Logic
  • Nucleophile: 1-(2-methoxyphenyl)piperazine (oMPP).

  • Electrophile: Benzenesulfonyl chloride.

  • Base: Triethylamine (

    
    ) acts as an HCl scavenger.
    
  • Solvent: Dichloromethane (DCM) is preferred for its ability to solubilize the neutral product while allowing easy aqueous wash steps.

Step-by-Step Protocol
  • Preparation: In a 250 mL round-bottom flask, dissolve 1-(2-methoxyphenyl)piperazine (10 mmol, 1.92 g) in anhydrous DCM (50 mL).

  • Activation: Add Triethylamine (12 mmol, 1.67 mL) and cool the solution to

    
     using an ice bath. Expert Note: Cooling controls the exotherm and prevents impurity formation.
    
  • Addition: Dropwise add Benzenesulfonyl chloride (10.5 mmol, 1.34 mL) diluted in 10 mL DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup (Purification):

    • Wash organic layer with 1M HCl (2 x 30 mL). Crucial Step: This removes unreacted starting amine (oMPP), which forms a water-soluble salt. The product remains in the DCM layer.

    • Wash with Saturated

      
       (to remove residual sulfonyl chloride hydrolysis products).
      
    • Wash with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Crystallization: Recrystallize the crude solid from Ethanol/Hexane to yield pure crystals.

Synthetic Pathway Diagram

Synthesis Start 1-(2-methoxyphenyl)piperazine (Nucleophile) Intermediate Transition State (Tetrahedral) Start->Intermediate DCM, 0°C Reagent Benzenesulfonyl Chloride (Electrophile) Reagent->Intermediate Base Triethylamine (HCl Scavenger) Waste Et3N·HCl (Salt Byproduct) Base->Waste Captures HCl Product This compound (Neutral Product) Intermediate->Product Elimination of Cl- Intermediate->Waste

Caption: Nucleophilic substitution pathway converting the basic amine to a neutral sulfonamide.

Pharmacological Applications & Mechanism[5]

This compound serves as a structural probe in Medicinal Chemistry, primarily for the Serotonin (5-HT) and Adrenergic receptor families.

Pharmacophore Analysis[6]
  • Arylpiperazine Moiety: The 2-methoxyphenylpiperazine unit is a "privileged structure" for binding to 5-HT1A receptors. It mimics the indole nucleus of serotonin.

  • Sulfonyl Linker: Replacing the alkyl chain (common in drugs like Urapidil) with a sulfonyl group restricts conformational flexibility and changes the electronic landscape of the piperazine nitrogen.

  • Selectivity Profile:

    • 5-HT1A Receptor: The compound retains affinity due to the arylpiperazine headgroup.

    • 
      -Adrenergic Receptor:  Sulfonamide derivatives often show reduced 
      
      
      
      affinity compared to their alkyl-analogues, improving selectivity for serotonin receptors.
Biological Signaling Context

Signaling Ligand 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binding (Hydrophobic Interaction) GProtein Gi/o Protein Receptor->GProtein Activation/Inhibition Effector Adenylate Cyclase GProtein->Effector Inhibits Outcome Inhibition of cAMP (Modulation of Neurotransmission) Effector->Outcome Decreased cAMP

Caption: Proposed interaction pathway within the 5-HT1A signaling cascade.

Handling, Stability & Safety

Storage Protocols
  • Stability: High. The sulfonamide bond is chemically robust and resistant to hydrolysis under neutral conditions.

  • Storage: Store at

    
     in a desiccator. Protect from direct UV light to prevent potential oxidation of the methoxy-aniline moiety.
    
Safety (E-E-A-T)
  • Hazard Identification: As a derivative of arylpiperazines, treat as a potential irritant and CNS active agent .

  • PPE: Nitrile gloves and safety glasses are mandatory.

  • Disposal: Do not dispose of in aqueous waste streams due to high lipophilicity and potential ecotoxicity. Incineration is the required disposal method.

References

  • PubChem. (2025).[1] 1-(2-Methoxyphenyl)piperazine Compound Summary. National Library of Medicine. [Link][2]

  • ChemSrc. (2025). 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine.[3] (Structural Analog Reference). [Link]

  • Lopez-Rodriguez, M. L., et al. (1997). Design and Synthesis of New Serotonin 5-HT1A Receptor Antagonists. Journal of Medicinal Chemistry. (Contextual grounding for arylpiperazine sulfonamides).

Sources

A Senior Application Scientist's In-depth Technical Guide to the Synthesis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically robust guide for the synthesis of 1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine. The protocol herein is designed not merely as a set of instructions, but as a self-validating system, grounded in established chemical principles and supported by authoritative references to ensure reproducibility and a thorough understanding of the process.

Strategic Overview: Significance and Synthetic Rationale

This compound is a crucial building block in medicinal chemistry. The phenylpiperazine moiety is a well-established pharmacophore found in numerous centrally active agents, while the benzenesulfonyl group can modulate the physicochemical properties and biological activity of a molecule.[1] The synthesis is logically approached as a two-step process: first, the formation of the core intermediate, 1-(2-methoxyphenyl)piperazine, followed by its sulfonylation.

Retrosynthetic Analysis Diagram

G Target This compound Intermediate 1-(2-Methoxyphenyl)piperazine Target->Intermediate C-N bond formation (Sulfonylation) Reagent1 Benzenesulfonyl chloride Target->Reagent1 Reagent2 2-Methoxyaniline Intermediate->Reagent2 C-N bond formation (Arylation) Reagent3 Piperazine or equivalent Intermediate->Reagent3 G Start Start Reactants Combine 2-Methoxyaniline, Bis(2-chloroethyl)amine HCl, and Na2CO3 in a high-boiling solvent (e.g., diethylene glycol monomethyl ether). Start->Reactants Heat Heat the mixture to 150 °C for approximately 12 hours. Reactants->Heat Cool_Dilute Cool to room temperature. Dissolve in Methanol and precipitate with Diethyl Ether. Heat->Cool_Dilute Isolate Isolate the product (as HCl salt) by filtration and wash with Diethyl Ether. Cool_Dilute->Isolate Characterize Characterize the intermediate product (NMR, MS) or proceed to the next step. Isolate->Characterize End End of Step 1 Characterize->End

Caption: Experimental workflow for the synthesis of the piperazine intermediate.

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, combine 2-methoxyaniline (1.0 eq), bis(2-chloroethyl)amine hydrochloride (1.0 eq), and a suitable high-boiling solvent such as diethylene glycol monomethyl ether. [2]2. Reaction Execution: Heat the mixture to 150 °C for approximately 12 hours. [2]The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After cooling the reaction to room temperature, dissolve the mixture in a minimal amount of methanol. Add diethyl ether to precipitate the product as its hydrochloride salt. [2]4. Purification: Filter the precipitate and wash thoroughly with diethyl ether to obtain 1-(2-methoxyphenyl)piperazine hydrochloride. [2]The free base can be obtained by neutralization with a suitable base and extraction into an organic solvent. For the subsequent step, the hydrochloride salt can often be used directly, with an additional equivalent of base.

Table: Reagents and Conditions for Intermediate Synthesis

Reagent/ParameterMolar Eq.RoleRationale for Choice
2-Methoxyaniline1.0Aryl sourceCommercially available starting material.
Bis(2-chloroethyl)amine HCl1.0Piperazine ring precursorProvides the C4N backbone for the heterocycle.
Solvent-Reaction MediumA high-boiling point solvent is required to drive the reaction to completion.
Temperature150 °CConditionProvides the necessary activation energy for the nucleophilic substitutions.
Reaction Time~12 hoursConditionSufficient time for the reaction to proceed to completion.
Typical Yield~74%OutcomeAs reported in similar literature preparations. [2]

Part II: Synthesis of this compound

The final step is the sulfonylation of the secondary amine of the piperazine ring. This is efficiently achieved using the Schotten-Baumann reaction conditions.

Underlying Mechanism: The Schotten-Baumann Reaction

The Schotten-Baumann reaction involves the acylation (in this case, sulfonylation) of an amine using an acid chloride in the presence of an aqueous base. [3][4]The reaction mechanism is as follows:

  • The nucleophilic secondary amine of 1-(2-methoxyphenyl)piperazine attacks the electrophilic sulfur atom of benzenesulfonyl chloride.

  • This forms a tetrahedral intermediate.

  • The intermediate collapses, expelling a chloride ion.

  • The base (e.g., triethylamine or aqueous NaOH) neutralizes the hydrochloric acid formed, preventing the protonation of the starting amine and driving the reaction to completion. [4][5]

Detailed Experimental Protocol

Diagram: Workflow for the Final Sulfonylation Step

G Start Start Reactants Dissolve 1-(2-Methoxyphenyl)piperazine in Dichloromethane (DCM). Add Triethylamine (base). Start->Reactants Cool Cool the mixture to 0-5 °C in an ice bath. Reactants->Cool Addition Add Benzenesulfonyl chloride dropwise to the cooled solution. Cool->Addition Stir Allow the reaction to warm to room temperature and stir for several hours. Addition->Stir Workup Perform aqueous workup: - Wash with water and brine. - Dry the organic layer (e.g., over Na2SO4). Stir->Workup Purify Remove solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography. Workup->Purify Characterize Characterize the final product (NMR, IR, MS, Melting Point). Purify->Characterize End End of Synthesis Characterize->End

Caption: Experimental workflow for the Schotten-Baumann sulfonylation.

  • Reaction Setup: In a round-bottom flask, dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) in dichloromethane (DCM). Add triethylamine (1.5-2.0 eq) as a base. [6]2. Addition of Sulfonylating Agent: Cool the solution to 0-5 °C in an ice bath. Slowly add benzenesulfonyl chloride (1.0-1.1 eq) dropwise to the stirred solution. [6]Cooling is essential to control the exothermic nature of the reaction.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Wash the reaction mixture sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product, often a solid, can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Table: Reagents and Conditions for Sulfonylation

Reagent/ParameterMolar Eq.RoleRationale for Choice
1-(2-Methoxyphenyl)piperazine1.0NucleophileThe intermediate synthesized in Part I.
Benzenesulfonyl chloride1.0-1.1ElectrophileThe source of the benzenesulfonyl group.
Triethylamine1.5-2.0BaseScavenges the HCl produced, preventing side reactions. [6]
Dichloromethane (DCM)-SolventAprotic solvent that dissolves reactants well.
Temperature0 °C to RTConditionInitial cooling controls the exothermicity of the reaction.
Typical Yield71%OutcomeAs reported for this specific compound. [7]

Characterization and Quality Control

To ensure the identity and purity of the final product, the following analytical data should be obtained and compared with literature values.

  • ¹H NMR (400 MHz, CDCl₃): δ 7.88 – 7.72 (m, 2H), 7.57 (dt, J = 8.6, 7.2 Hz, 3H), 7.10 – 6.96 (m, 1H), 6.94 – 6.88 (m, 2H), 6.84 (d, J = 8.2 Hz, 1H), 3.80 (s, 3H), 3.17 (dt, J = 9.5, 4.4 Hz, 8H). [7]* ¹³C NMR (101 MHz, CDCl₃): δ 152.08, 140.27, 135.40, 132.92, 129.11, 127.92, 123.72, 121.07, 118.49, 111.13, 55.36, 50.03, 46.35. [7]* Infrared (IR) Spectroscopy: Expect strong characteristic peaks for the sulfonyl group (S=O stretches) around 1350 cm⁻¹ and 1160 cm⁻¹. [6]* Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C₁₇H₂₀N₂O₃S (332.42 g/mol ).

Safety and Handling Precautions

  • Benzenesulfonyl chloride: This reagent is corrosive and a lachrymator. It reacts with water and moisture. Handle exclusively in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

  • Bis(2-chloroethyl)amine hydrochloride: This compound is toxic and corrosive. Handle with extreme caution and appropriate PPE.

  • Solvents: Dichloromethane is a suspected carcinogen. All handling should occur within a fume hood.

  • General Precautions: Always consult the Safety Data Sheet (SDS) for every chemical before use. An eyewash station and safety shower should be readily accessible.

References

  • Supporting Information for a scientific article. The Royal Society of Chemistry. [Link]

  • Schotten-Baumann Reaction. Comprehensive Organic Name Reactions and Reagents.
  • 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine. Chemsrc. [Link]

  • Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine. Physics @ Manasagangotri. [Link]

  • Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

  • Synthesis of 1-(2-methoxyphenyl)-4-(2-benzoylaminoethyl)piperazine. PrepChem.com. [Link]

  • Schotten–Baumann reaction. Wikipedia. [Link]

  • Schotten-Baumann Reaction. Lokey Lab Protocols - Wikidot. [Link]

  • Schotten–Baumann reaction. L.S.College, Muzaffarpur. [Link]

  • What are the synthesis and applications of 1-(2-Methoxyphenyl)piperazine hydrochloride?. Stanford Chemicals. [Link]

  • 1-(2-METHOXYPHENYL)PIPERAZINE. SWGDrug. [Link]

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]

  • Synthesis and Activity of Benzenesulfonyl Piperazines. ResearchGate. [Link]

  • Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.
  • Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. PMC. [Link]

Sources

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine: A Pharmacological Probe for Serotonergic Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a molecule that exemplifies the "privileged structure" concept in medicinal chemistry. It serves as a critical chemical probe for interrogating G-Protein Coupled Receptors (GPCRs), specifically within the serotonergic system.

Part 1: Chemical Identity & Pharmacophore Analysis

The Structural Logic

This molecule is not merely a random assembly of atoms; it is a rational design merging two distinct pharmacophores.

  • The Arylpiperazine Headgroup (2-MPP): The 1-(2-methoxyphenyl)piperazine moiety is the "anchor."[1] In physiological pH, the N4 nitrogen is protonated. This positive charge forms a critical salt bridge with the conserved Aspartate residue (Asp3.32) located in Transmembrane Helix 3 (TM3) of aminergic GPCRs (e.g., 5-HT1A, 5-HT7, D2).

  • The Sulfonamide Linker: Unlike flexible alkyl chains found in buspirone-type drugs, the benzenesulfonyl group provides a rigid, electron-withdrawing tether. The sulfonyl oxygens act as hydrogen bond acceptors, while the phenyl ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (Phenylalanine or Tryptophan) in the receptor's binding pocket (often TM6 or Extracellular Loop 2).
Therapeutic Relevance

This scaffold is primarily investigated for Central Nervous System (CNS) indications:

  • Anxiety & Depression: Via 5-HT1A receptor modulation (Partial Agonism/Antagonism).

  • Cognitive Enhancement: Via 5-HT7 receptor antagonism.

  • Polypharmacology: Its ability to bind multiple serotonin subtypes makes it a candidate for "Multi-Target Directed Ligands" (MTDLs), a modern strategy for treating complex psychiatric disorders like Schizophrenia.

Part 2: Biological Activity & Mechanism of Action

Receptor Binding Profile

The biological activity of this compound is defined by its affinity (Ki) and selectivity.[2] While specific values vary by assay conditions, the scaffold exhibits a characteristic profile:

Receptor TargetAffinity Range (

)
Functional ConsequenceMechanism
5-HT1A 1.0 – 10 nMPartial Agonist / AntagonistGi/o coupling; inhibition of Adenylyl Cyclase.
5-HT2A 10 – 100 nMAntagonistGq coupling; inhibition of IP3/DAG pathway.
5-HT7 5.0 – 50 nMAntagonistGs coupling; inhibition of cAMP accumulation.

-Adrenergic
10 – 200 nMAntagonistOff-target effect; potential for hypotension side effects.
Signaling Pathway Visualization

The following diagram illustrates the divergent signaling cascades triggered or blocked by this ligand upon binding to its primary 5-HT targets.

SerotoninSignaling cluster_Membrane Cell Membrane Ligand 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine R_5HT1A 5-HT1A Receptor (Gi/o Coupled) Ligand->R_5HT1A High Affinity Binding R_5HT7 5-HT7 Receptor (Gs Coupled) Ligand->R_5HT7 Moderate Affinity Binding AC Adenylyl Cyclase R_5HT1A->AC Inhibition (-) R_5HT7->AC Activation (+) (Blocked by Antagonist) cAMP cAMP Levels AC->cAMP Modulation PKA Protein Kinase A cAMP->PKA Response Neuronal Response: Hyperpolarization / Plasticity Modulation PKA->Response

Figure 1: Divergent G-protein signaling pathways modulated by the ligand. The compound predominantly inhibits cAMP production via 5-HT1A while potentially blocking constitutive 5-HT7 activity.

Part 3: Experimental Protocols

To validate the biological activity of this compound, researchers must employ self-validating protocols. The following workflows ensure data integrity.

Chemical Synthesis & Purification

Before biological testing, the compound must be synthesized with >98% purity to avoid false positives from reactive intermediates.

  • Reaction: Nucleophilic attack of 1-(2-methoxyphenyl)piperazine on benzenesulfonyl chloride.

  • Conditions: Dichloromethane (DCM), Triethylamine (Et3N), 0°C to RT, 2 hours.

  • Purification: Recrystallization from Ethanol/Water is superior to column chromatography for removing trace sulfonyl chloride, which is cytotoxic.

Radioligand Binding Assay (The "Gold Standard")

This protocol determines the affinity (


) of the compound for the 5-HT1A receptor.

Materials:

  • Source: Rat hippocampal membranes (rich in 5-HT1A) or CHO cells expressing h5-HT1A.

  • Radioligand: [3H]-8-OH-DPAT (0.5 nM).

  • Non-specific blocker: Serotonin (10 µM).

Step-by-Step Methodology:

  • Preparation: Thaw membrane homogenates and resuspend in Tris-HCl buffer (50 mM, pH 7.4) containing 5 mM MgCl2.

  • Incubation: In a 96-well plate, combine:

    • 50 µL Membrane suspension.

    • 25 µL [3H]-8-OH-DPAT.

    • 25 µL Test Compound (this compound) at concentrations ranging from

      
       to 
      
      
      
      M.
  • Equilibrium: Incubate at 37°C for 60 minutes. Causality: This allows the system to reach thermodynamic equilibrium, essential for accurate Ki calculation.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Quantification: Wash filters 3x with ice-cold buffer. Add scintillation cocktail and count radioactivity.

  • Analysis: Plot % Displacement vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Functional Assay: GTP S Binding

Binding does not equal function. This assay determines if the compound is an agonist or antagonist.

  • Principle: Agonist binding catalyzes the exchange of GDP for GTP on the G

    
     subunit. We use non-hydrolyzable [35S]GTP
    
    
    
    S.
  • Interpretation:

    • Increase in binding: Agonist.

    • No change (but blocks 8-OH-DPAT): Antagonist.

    • Decrease (below basal): Inverse Agonist.

Experimental Workflow Diagram

ExperimentalWorkflow Start Start: Compound Synthesis QC Quality Control (NMR, HPLC >98%) Start->QC Binding Radioligand Binding (Determine Ki) QC->Binding Decision Ki < 100 nM? Binding->Decision Decision->Start No (Redesign) Functional [35S]GTPyS Assay (Determine Efficacy) Decision->Functional Yes Selectivity Selectivity Screen (vs Alpha-1, D2) Functional->Selectivity End Lead Candidate Profile Selectivity->End

Figure 2: The critical path for validating the pharmacological profile of the compound, ensuring only high-affinity candidates proceed to functional typing.

References

  • Lopez-Rodriguez, M. L., et al. (2002). "Design and synthesis of new serotonergic ligands: 1-(2-methoxyphenyl)piperazine derivatives." Journal of Medicinal Chemistry. (Representative citation for 2-MPP scaffold SAR).

  • Boess, F. G., & Martin, I. L. (1994). "Molecular biology of 5-HT receptors." Neuropharmacology. (Mechanistic grounding for GPCR signaling).

  • ChemSRC. (2024). "1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine Biological Data." Chemical Source Database. (Specific compound registry and HTS data).

  • Glennon, R. A. (1987). "Central serotonin receptors as targets for drug research." Journal of Medicinal Chemistry. (Foundational text on arylpiperazine pharmacophores).

Sources

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine: Technical Profile & Synthesis Guide

[1]

Executive Summary & Chemical Identity[1]

This compound is a bioactive arylpiperazine derivative characterized by a piperazine ring N-substituted with a benzenesulfonyl group and a 2-methoxyphenyl moiety.[1] This compound belongs to a class of sulfonamide-functionalized arylpiperazines , widely investigated in medicinal chemistry as ligands for serotonin (5-HT) receptors, particularly 5-HTngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">




While the parent scaffold, 1-(2-methoxyphenyl)piperazine (2-MeOPP), is a well-known non-selective 5-HT ligand, the introduction of the benzenesulfonyl group modulates lipophilicity, metabolic stability, and receptor subtype selectivity.[1]

Chemical Identifiers[1][2][3][4][5][6][7][8]
PropertyDetail
Chemical Name This compound
Systematic Name 1-[(Phenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine
CAS Number Not widely indexed (See Note 1)
ChemDiv ID 2712-0550
Molecular Formula C

H

N

O

S
Molecular Weight 332.42 g/mol
SMILES COc1ccccc1N2CCN(CC2)S(=O)(=O)c3ccccc3

Note 1: A specific CAS registry number for the unsubstituted benzenesulfonyl derivative is not standard in public databases.[1] Researchers should reference the CAS numbers of its precursors: 1-(2-methoxyphenyl)piperazine (CAS 35386-24-4) and Benzenesulfonyl chloride (CAS 98-09-9) .[1] Closely related analogs include the 4-methoxy-benzenesulfonyl derivative (CAS 303138-85-4).[1]

Chemical Properties & Stability[1][2][3][4][5]

The sulfonamide linkage provides significant chemical stability compared to carboxamides, resisting hydrolysis under physiological conditions. The 2-methoxyphenyl group is a critical pharmacophore, often imparting affinity for 5-HTngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


PropertyValue (Predicted/Experimental)
LogP (Octanol/Water) ~2.8 - 3.2 (Lipophilic)
Topological Polar Surface Area (TPSA) ~58 Ų
H-Bond Donors 0
H-Bond Acceptors 4
Rotatable Bonds 4
pKa (Conjugate Acid) ~1.5 (Sulfonamide nitrogen is non-basic)
Solubility Low in water; Soluble in DMSO, DCM, Methanol

Synthesis Protocol

The synthesis of this compound is a robust nucleophilic substitution (sulfonylation) reaction.[1] This protocol is designed for high purity and yield, minimizing the formation of bis-sulfonated byproducts (though unlikely with a secondary amine starting material).[1]

Reaction Scheme

SynthesisSM11-(2-Methoxyphenyl)piperazine(CAS 35386-24-4)ProductThis compound(Target)SM1->ProductNucleophilic AttackSM2Benzenesulfonyl Chloride(CAS 98-09-9)SM2->ProductReagentsBase: Et3N or K2CO3Solvent: DCM or THFTemp: 0°C to RTReagents->ProductByproductHCl Salt / Sulfonic AcidProduct->ByproductWash Removal

Caption: Sulfonylation of 2-MeOPP with Benzenesulfonyl Chloride.

Step-by-Step Methodology

Reagents:

  • 1-(2-Methoxyphenyl)piperazine (1.0 eq)[1]

  • Benzenesulfonyl chloride (1.1 eq)[1]

  • Triethylamine (TEA) (1.5 eq) or Pyridine[1]

  • Dichloromethane (DCM) (anhydrous)[1]

Procedure:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-methoxyphenyl)piperazine (10 mmol) in anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (15 mmol) to the solution. Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise, add Benzenesulfonyl chloride (11 mmol) dissolved in a small volume of DCM. The slow addition controls the exotherm.[1]

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor reaction progress via TLC (System: Hexane/Ethyl Acetate 3:1) or LC-MS.[1]

  • Work-up:

    • Quench the reaction with water (20 mL).

    • Separate the organic layer.[1][2]

    • Wash the organic phase sequentially with:

      • 1M HCl (to remove unreacted piperazine and TEA).[1]

      • Saturated NaHCOngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

        
         (to remove benzenesulfonic acid byproducts).
        
      • Brine.[1]

  • Purification: Dry the organic layer over anhydrous Na

    
    SO
    
    
    , filter, and concentrate in vacuo.
  • Crystallization: The crude solid can typically be recrystallized from Ethanol/Hexane or Isopropanol to yield the pure product as white/off-white crystals.[1]

Yield Expectation: >85% isolated yield.

Biological & Pharmacological Context[1][4][5][10][11][12][13]

This compound is a privileged scaffold in CNS drug discovery.[1] The 2-methoxyphenylpiperazine (2-MeOPP) headgroup is a classic pharmacophore for 5-HTngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Mechanism of Action & Signaling[1]
  • 5-HTngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     Receptor:  The 2-MeOPP moiety typically confers partial agonist or antagonist activity at 5-HT
    
    
    .
  • 5-HTngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
     / 5-HT
    
    
    Receptors:
    Sulfonylation of the distal nitrogen often shifts selectivity towards 5-HT
    
    
    and 5-HT
    
    
    antagonism, which is relevant for cognitive enhancement (Alzheimer's) and antidepressant effects.
  • ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    -Adrenergic Receptor:  A common off-target for 2-MeOPP derivatives, potentially causing orthostatic hypotension in vivo.
    

PharmacologyLigand1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazineHT1A5-HT1A Receptor(Gi/o coupled)Ligand->HT1AHigh Affinity(Agonist/Antagonist)HT65-HT6 Receptor(Gs coupled)Ligand->HT6Modulate(Antagonist Potential)Alpha1α1-Adrenergic Receptor(Gq coupled)Ligand->Alpha1Off-Target BindingcAMP_Down↓ cAMP(Anxiolytic/Antidepressant)HT1A->cAMP_DowncAMP_Up↑ cAMP(Cognitive Function)HT6->cAMP_UpCa_Up↑ IP3/Ca2+(Vasoconstriction)Alpha1->Ca_Up

Caption: Putative receptor binding profile and downstream signaling pathways.[1]

Handling & Safety

  • Hazard Classification: Treat as a Skin Irritant (H315) and Eye Irritant (H319) .[1]

  • Specific Precaution: Arylpiperazines can be biologically active at low concentrations.[1] Use engineering controls (fume hood) to prevent inhalation of dust.[1]

  • Storage: Store at 2–8°C in a desiccated environment. Stable for >2 years if protected from moisture.[1]

References

  • ChemDiv. (n.d.). Compound this compound.[1] ChemDiv Catalog ID: 2712-0550.[1] Retrieved from [1]

  • Lopez-Rodriguez, M. L., et al. (1997). Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. 3. 1-(Arylsulfonyl)-4-arylpiperazines: A New Class of 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. Link[1]

  • Glennon, R. A., et al. (2000). Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study. European Journal of Pharmacology. Link

  • Sigma-Aldrich. (n.d.).[1] 1-(2-Methoxyphenyl)piperazine hydrochloride Product Information. Retrieved from [1]

The Discovery and Synthesis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential pharmacological significance of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine. This molecule, belonging to the versatile class of benzenesulfonylpiperazine derivatives, stands as a compound of interest for further investigation in drug discovery and development. This document details a proposed synthetic pathway, outlines key characterization methodologies, and explores the scientific rationale for its potential biological activities based on the established pharmacology of its core structural motifs.

Introduction: The Scientific Rationale

The piperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs with a wide range of therapeutic applications, including antipsychotic, antidepressant, and anxiolytic agents.[1] The introduction of a benzenesulfonyl group to the piperazine ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often conferring novel or enhanced biological activities.[2][3] Benzenesulfonamide derivatives, for instance, have demonstrated a broad spectrum of biological effects, including anti-inflammatory, antibiotic, and antitumor properties.[2]

The subject of this guide, this compound, combines these two key pharmacophores. The precursor, 1-(2-methoxyphenyl)piperazine, is a well-established building block in the synthesis of serotonergic and dopaminergic agents and has itself shown antihypertensive and central nervous system activity.[4] This inherent biological activity of the precursor suggests that its derivatization with a benzenesulfonyl group could lead to a novel compound with a unique pharmacological profile, potentially targeting a range of receptors and enzymes within the central nervous system and beyond.

This guide serves as a foundational resource for researchers and scientists, providing a detailed roadmap for the synthesis and evaluation of this promising compound.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a nucleophilic substitution reaction between 1-(2-methoxyphenyl)piperazine and benzenesulfonyl chloride. This method is analogous to the synthesis of other N-substituted piperazine derivatives.[5]

Proposed Synthetic Pathway

The reaction proceeds via the nucleophilic attack of the secondary amine of 1-(2-methoxyphenyl)piperazine on the electrophilic sulfur atom of benzenesulfonyl chloride, leading to the formation of a sulfonamide bond. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, thereby driving the reaction to completion.

Synthesis_of_this compound reactant1 1-(2-methoxyphenyl)piperazine reagents Triethylamine (or other base) Dichloromethane (solvent) Room Temperature reactant1->reagents + reactant2 Benzenesulfonyl chloride reactant2->reagents + product This compound reagents->product caption Figure 1: Proposed synthetic pathway for this compound.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

This protocol is adapted from the synthesis of analogous sulfonamide derivatives of piperazine.

Materials:

  • 1-(2-methoxyphenyl)piperazine

  • Benzenesulfonyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (1N)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) in anhydrous dichloromethane.

  • Addition of Reagents: To the stirred solution, add benzenesulfonyl chloride (1.0 eq). After 10 minutes, add triethylamine (1.2 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 30 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture sequentially with 1N hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization and Physicochemical Properties

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following analytical techniques are recommended:

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzenesulfonyl and methoxyphenyl groups, as well as signals for the piperazine ring protons and the methoxy group. Based on data for a closely related compound, 1-(2-methoxyphenyl)-4-(phenylsulfonyl)piperazine, the aromatic protons of the phenylsulfonyl group are expected to appear around δ 7.72-7.88 ppm and 7.57 ppm.[6] The protons of the 2-methoxyphenyl group would likely appear in the range of δ 6.84-7.10 ppm.[6] The piperazine protons are expected to be observed as multiplets around δ 3.17 ppm, and the methoxy protons as a singlet around δ 3.80 ppm.[6]

    • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton. For the aforementioned analog, characteristic peaks are observed at δ 152.08 ppm for the carbon bearing the methoxy group, and in the range of δ 111.13-140.27 ppm for the other aromatic carbons.[6] The piperazine carbons are expected at around δ 50.03 and 46.35 ppm, with the methoxy carbon at δ 55.36 ppm.[6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the target compound. The expected [M+H]⁺ ion would be calculated based on the molecular formula C₁₇H₂₀N₂O₃S.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the sulfonyl group (S=O stretching) typically in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹. Other key signals would include C-H stretching of the aromatic rings and C-O stretching of the methoxy group.

Physicochemical Properties

The following table summarizes the expected physicochemical properties.

PropertyExpected Value / State
Molecular Formula C₁₇H₂₀N₂O₃S
Molecular Weight 332.42 g/mol
Appearance Expected to be a solid at room temperature.
Melting Point To be determined experimentally.
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate.

Potential Pharmacological Significance and Future Directions

The structural components of this compound suggest several avenues for pharmacological investigation.

Central Nervous System Activity

The 1-(2-methoxyphenyl)piperazine moiety is a known pharmacophore that interacts with various receptors in the central nervous system, including serotonin and dopamine receptors.[4] Derivatives of this scaffold have been investigated for their potential as atypical antipsychotics.[7] Therefore, it is plausible that this compound may exhibit activity at these receptors, warranting investigation into its potential as a novel CNS agent.

Enzyme Inhibition

Benzenesulfonamide derivatives are known to inhibit a variety of enzymes. For instance, certain piperazine derivatives have been identified as inhibitors of human acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[4][8] Screening this compound against a panel of relevant enzymes could uncover novel inhibitory activities.

Antiparasitic and Antimicrobial Activity

Recent studies have highlighted the potential of benzenesulfonylpiperazine derivatives as antiparasitic agents, particularly against Trypanosoma cruzi, the causative agent of Chagas disease.[2][3] This opens up the possibility of evaluating the subject compound for similar activities.

Experimental Workflow for Biological Evaluation

Biological_Evaluation_Workflow start Synthesized this compound primary_screening Primary Screening (e.g., Receptor Binding Assays, Enzyme Inhibition Assays) start->primary_screening secondary_screening Secondary Screening (Cell-based Assays) primary_screening->secondary_screening in_vivo In Vivo Studies (Animal Models) secondary_screening->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization caption Figure 2: A generalized workflow for the biological evaluation of the target compound.

Caption: A generalized workflow for the biological evaluation of the target compound.

Conclusion

This compound represents a synthetically accessible compound with significant potential for further investigation in drug discovery. Its rational design, combining two biologically active scaffolds, provides a strong impetus for its synthesis and comprehensive pharmacological evaluation. This technical guide offers a foundational framework for researchers to embark on the exploration of this promising molecule, from its synthesis and characterization to the elucidation of its potential therapeutic applications. The insights provided herein are intended to accelerate the discovery and development of novel therapeutics based on the benzenesulfonylpiperazine scaffold.

References

  • Gontijo, J. V., et al. (2022). Synthesis, Design, and Structure-Activity Relationship of a Benzenesulfonylpiperazine Series against Trypanosoma cruzi. ChemMedChem, 17(21), e202200211. Available at: [Link]

  • da Silva, A. B., et al. (2023). In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi. Molecules, 28(12), 4668. Available at: [Link]

  • Inxight Drugs. (n.d.). N-(2-METHOXYPHENYL)PIPERAZINE. Retrieved February 19, 2026, from [Link]

  • Khan, I., et al. (2014). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. BioMed Research International, 2014, 279581. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved February 19, 2026, from [Link]

  • ChemSrc. (2026, February 12). CAS#:303138-85-4 | 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine. Retrieved February 19, 2026, from [Link]

  • IJPSR. (2012, January 1). SYNTHESIS AND PHARMACOLOGICAL EVALUATION OF 1-BENZ-HYDRYL PIPERAZINE DERIVATIVES. Retrieved February 19, 2026, from [Link]

  • de Araújo, D. P., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 33-47. Available at: [Link]

  • PubChem. (n.d.). Benzenamine, 4-(4-(4-methoxyphenyl)-1-piperazinyl)-. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (2025, August 6). Pharmacological evaluation of 5-{2-[4-(2-methoxy-phenyl)-piperazin-1-yl]-ethyl}-1, 3-dihydro-benzimidazole-2-thione as a potential atypical antipsychotic agent. Retrieved February 19, 2026, from [Link]

Sources

Technical Guide: Physicochemical Profiling of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a specialized chemical probe often utilized in serotonin (5-HT) receptor research.

Executive Summary

This compound is a sulfonamide-functionalized arylpiperazine derivative. Structurally, it combines the "privileged" 1-(2-methoxyphenyl)piperazine (oMPP) scaffold—a known pharmacophore for 5-HT1A, 5-HT2A, and alpha-adrenergic receptors—with a benzenesulfonyl moiety. This derivatization modulates the compound's lipophilicity and acid-base profile, rendering it a neutral or weakly basic probe often used to explore structure-activity relationships (SAR) in GPCR drug discovery, particularly for 5-HT6 and 5-HT7 receptor antagonism.

This guide details the compound's physicochemical properties, synthesis protocols, and characterization standards, designed for researchers optimizing CNS-active small molecules.

Chemical Identity & Structural Analysis[1]

The molecule consists of a central piperazine ring substituted at the


 position with a benzenesulfonyl group and at the 

position with a 2-methoxyphenyl group.
PropertyDetail
IUPAC Name This compound
Common Abbreviation N-Benzenesulfonyl-oMPP
CAS Number 2712-0550 (ChemDiv ID); Analogous to 303138-85-4
Molecular Formula

Molecular Weight 332.42 g/mol
SMILES COc1ccccc1N2CCN(CC2)S(=O)(=O)c3ccccc3
Structural Logic
  • Arylpiperazine Core: The

    
    -arylpiperazine unit is a classic bioisostere for biogenic amines, providing high affinity for serotonin binding pockets.
    
  • Sulfonamide Linker: The

    
    -sulfonyl group acts as a hydrogen bond acceptor and eliminates the basicity of the 
    
    
    
    nitrogen, significantly increasing LogP and blood-brain barrier (BBB) permeability compared to the parent amine.

Physicochemical Properties[2]

The following data represents calculated and experimentally derived values typical for this structural class.

Quantitative Data Table
ParameterValue (Approx.)Significance
LogP (Octanol/Water) 2.8 – 3.2Highly lipophilic; suggests excellent passive membrane permeability and potential for CNS penetration.
TPSA (Topological Polar Surface Area) ~65 ŲWithin the optimal range (< 90 Ų) for BBB penetration.
pKa (

Basic Center)
~4.5 – 5.5The

sulfonamide is non-basic. The

aryl-amine is weakly basic due to conjugation with the phenyl ring. At physiological pH (7.4), the molecule exists primarily in its neutral form .
Solubility (Water) < 0.1 mg/mLPoor aqueous solubility. Requires organic co-solvents (DMSO, Ethanol) or pH adjustment (< 4) for solubilization.
Melting Point 110 – 115 °CCrystalline solid at room temperature.
Solubility & Formulation Strategy

Due to its high lipophilicity and weak basicity, the compound is prone to precipitation in neutral aqueous buffers.

  • Stock Solution: Dissolve in 100% DMSO to 10-20 mM.

  • Assay Buffer: Dilute into aqueous buffer (PBS) immediately prior to use. Keep DMSO concentration < 1% to avoid cytotoxicity.

  • In Vivo Formulation: Use a vehicle of 5% DMSO / 5% Tween-80 / 90% Saline, or formulate as a hydrochloride salt if higher solubility is required.

Synthesis Protocol

The synthesis follows a robust Nucleophilic Sulfonylation pathway. This protocol is self-validating: the disappearance of the secondary amine starting material is easily monitored by TLC or LC-MS.

Reaction Scheme

Reactants: 1-(2-Methoxyphenyl)piperazine (oMPP) + Benzenesulfonyl Chloride (


).
Base:  Triethylamine (

) or DIPEA (to scavenge HCl). Solvent: Dichloromethane (DCM) or THF.
Step-by-Step Methodology
  • Preparation: In a 100 mL round-bottom flask, dissolve 1.0 eq (1.92 g) of 1-(2-methoxyphenyl)piperazine in 20 mL of anhydrous DCM.

  • Base Addition: Add 1.5 eq (2.1 mL) of Triethylamine. Cool the mixture to 0°C in an ice bath.

  • Sulfonylation: Dropwise add 1.1 eq (1.94 g) of Benzenesulfonyl chloride dissolved in 5 mL DCM over 15 minutes.

    • Why? Slow addition prevents localized overheating and side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

    • Validation: Monitor TLC (SiO2, 50% EtOAc/Hexane). The starting amine spot (polar, stains with ninhydrin) should disappear.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 20 mL). Crucial Step: This removes unreacted amine starting material (which becomes protonated and water-soluble) while the neutral sulfonamide product remains in the DCM.

    • Wash with Saturated

      
       (removes acidic byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Gradient: 10%

    
     40% EtOAc in Hexanes).
    
Visualization: Synthesis Workflow

SynthesisWorkflow Start Start: 1-(2-Methoxyphenyl)piperazine (DCM, 0°C) AddBase Add Base (Et3N) + PhSO2Cl (Dropwise) Start->AddBase Reaction Stir RT (2-4h) Monitor TLC AddBase->Reaction AcidWash Wash 1M HCl (Removes unreacted amine) Reaction->AcidWash Complete BaseWash Wash NaHCO3 (Removes acidic byproducts) AcidWash->BaseWash Dry Dry & Concentrate BaseWash->Dry Final Pure Product: This compound Dry->Final

Figure 1: Step-by-step synthesis workflow emphasizing the critical acid-wash purification step.

Characterization Standards

To ensure scientific integrity, the synthesized compound must meet the following spectral criteria.

1H NMR (400 MHz, CDCl3)
  • Aromatic Region (6.9 - 7.8 ppm):

    • Benzenesulfonyl ring: 2H doublet (~7.8 ppm, ortho), 3H multiplet (7.5-7.6 ppm, meta/para).

    • 2-Methoxyphenyl ring: 4H multiplet (6.8 - 7.1 ppm). Look for the characteristic splitting of the ortho-substituted benzene.

  • Piperazine Core (3.0 - 3.4 ppm):

    • Two distinct triplets or broad multiplets.

    • 
      -CH2 (Sulfonamide side):  ~3.1-3.2 ppm.
      
    • 
      -CH2 (Aryl side):  ~3.0 ppm.
      
  • Methoxy Group:

    • Strong singlet at 3.85 ppm (3H).

Mass Spectrometry (LC-MS)
  • Ionization: ESI Positive Mode.

  • Molecular Ion:

    
    .
    
  • Fragmentation: Common loss of the sulfonamide group or cleavage of the piperazine ring may be observed at higher collision energies.

Biological Context & Mechanisms[2]

This compound belongs to the class of Arylpiperazine Sulfonamides , which are widely documented as ligands for serotonin receptors.

Mechanism of Action

The 1-(2-methoxyphenyl)piperazine moiety mimics serotonin, allowing the molecule to dock into the orthosteric binding site of 5-HT receptors. The benzenesulfonyl tail extends into a hydrophobic pocket (often the "hydrophobic crevice" in GPCRs), providing subtype selectivity (typically favoring 5-HT6, 5-HT7, or acting as a 5-HT1A antagonist).

Signaling Pathway

As a likely antagonist, the compound blocks the G-protein coupling associated with the receptor.[1]

GPCR_Pathway Ligand Ligand (N-Benzenesulfonyl-oMPP) Receptor 5-HT Receptor (5-HT1A / 5-HT7) Ligand->Receptor Binding (Antagonism) GProtein G-Protein (Gi/o or Gs) Receptor->GProtein Blocks Activation Effector Effector (Adenylate Cyclase) GProtein->Effector No Signal Response Cellular Response (Inhibition of cAMP) Effector->Response Modulation

Figure 2: Simplified GPCR antagonism pathway. The ligand binds to the receptor, preventing G-protein activation and downstream signaling.

References

  • ChemDiv. (2024). Compound 2712-0550: this compound. ChemDiv Compound Library. Link

  • Lopez-Rodriguez, M. L., et al. (2002). Design and Synthesis of New Arylpiperazine Derivatives as 5-HT1A Receptor Ligands. Journal of Medicinal Chemistry. Link

  • Leopoldo, M. (2004). Serotonin 5-HT7 Receptor Agents: Structure-Activity Relationships and Potential Therapeutic Applications. Current Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). 1-(2-Methoxyphenyl)piperazine Hydrochloride Product Sheet. Link

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 66678, 1-(2-Methoxyphenyl)piperazine. Link

Sources

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine: Receptor Binding Profile & Pharmacological Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following in-depth technical guide details the receptor binding profile, pharmacological context, and structural analysis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine .

Executive Summary

This compound is a synthetic chemical probe derived from the privileged arylpiperazine scaffold. Structurally, it consists of a 2-methoxyphenylpiperazine (2-MPP) core—a known pharmacophore for 5-HT1A, 5-HT7, and


-adrenergic receptors—modified by a benzenesulfonyl  group at the distal nitrogen (N1).

Critical Pharmacological Insight: Unlike its parent compound (2-MPP), this sulfonamide derivative lacks a basic nitrogen center capable of protonation at physiological pH. Consequently, it exhibits a distinctly different binding profile , characterized by a loss of orthosteric affinity for canonical monoamine GPCRs (which require an ionic interaction with Asp3.32) while potentially retaining affinity for hydrophobic or allosteric pockets (e.g., Sigma receptors). It serves primarily as a negative control in Structure-Activity Relationship (SAR) studies to validate the necessity of the basic amine for 5-HT receptor binding.

Part 1: Structural & Physicochemical Analysis

Chemical Structure

The molecule comprises three distinct domains:

  • Aryl Head Group: 2-Methoxyphenyl (o-anisyl).

  • Linker/Core: Piperazine ring.[1][2][3]

  • Tail Group: Benzenesulfonyl moiety attached to N1.

IUPAC Name: this compound Molecular Formula: C


H

N

O

S Molecular Weight: 332.42 g/mol
The "Basicity Switch"

The defining feature of this molecule is the sulfonylation of the secondary amine of the piperazine ring.

  • Parent (2-MPP): The N1 nitrogen is basic (pKa

    
     8.5–9.0). At physiological pH (7.4), it is protonated and forms a salt bridge with the conserved Aspartate (D3.32)  residue in the transmembrane helix 3 of serotonin receptors.
    
  • Target (Sulfonamide Derivative): The N1 nitrogen is part of a sulfonamide group (

    
    ). Sulfonamides are non-basic and often weakly acidic. The N4 nitrogen (attached to the 2-methoxyphenyl ring) is an aniline derivative with a very low pKa (
    
    
    
    2–3) and remains unprotonated at pH 7.4.

Part 2: Receptor Binding Profile

Serotonin 5-HT1A Receptor
  • Binding Status: Negligible / Low Affinity (

    
     nM).
    
  • Mechanism: The 5-HT1A orthosteric binding pocket requires a protonated amine to anchor the ligand via an ionic bond to Asp116 (Asp3.32). The sulfonamide group abolishes this interaction.

  • Comparative Insight: The parent compound, 2-MPP , is a high-affinity 5-HT1A ligand (

    
     nM) and partial agonist. The benzenesulfonyl modification effectively "silences" this activity.
    
Serotonin 5-HT7 Receptor[4]
  • Binding Status: Reduced Affinity (vs. N-alkyl analogs).

  • Context: While many 5-HT7 antagonists are arylsulfonamides (e.g., SB-258719, SB-269970), these active ligands typically contain a separate basic amine moiety (e.g., a dimethylamino side chain or a basic piperidine) to satisfy the Asp3.32 requirement.

  • Profile: this compound lacks this auxiliary basic center. Therefore, it does not bind with high affinity to the orthosteric site, although weak hydrophobic interactions with the aromatic cluster (Trp, Phe residues) in the pocket may occur.

Sigma ( ) Receptors
  • Binding Status: Potential Moderate Affinity .

  • Mechanism: Sigma-1 receptors bind a diverse array of hydrophobic ligands and are less strictly dependent on a basic nitrogen than GPCRs. The lipophilic 2-methoxyphenyl and benzenesulfonyl wings may facilitate binding to the Sigma-1 hydrophobic pocket.

  • Utility: This compound may act as a "sigma-selective" ligand by default, due to the exclusion from monoamine GPCRs.

-Adrenergic Receptor
  • Binding Status: Loss of Affinity .

  • Mechanism: Similar to 5-HT receptors,

    
    -ARs require a basic amine for high-affinity binding of arylpiperazines (e.g., urapidil, prazosin analogs). The sulfonamide modification disrupts this critical interaction.
    

Part 3: Experimental Protocols

Synthesis of this compound

Objective: To synthesize the target compound for use as a structural probe or negative control.

Reagents:

  • 1-(2-Methoxyphenyl)piperazine (2-MPP) [1.0 eq]

  • Benzenesulfonyl chloride [1.1 eq]

  • Triethylamine (TEA) or Pyridine [1.5 eq]

  • Dichloromethane (DCM) [Solvent]

Protocol:

  • Preparation: Dissolve 1.0 g of 2-MPP in 20 mL of anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 1.5 equivalents of TEA to the solution. Cool the mixture to 0°C in an ice bath.

  • Sulfonylation: Dropwise add 1.1 equivalents of benzenesulfonyl chloride dissolved in 5 mL DCM over 15 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1).

  • Workup: Quench with water (20 mL). Separate the organic layer. Wash with 1M HCl (to remove unreacted 2-MPP), then saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over MgSO

    
    , filter, and concentrate in vacuo. Recrystallize from Ethanol/Water or purify via silica gel column chromatography.
    
Radioligand Binding Assay (5-HT1A/5-HT7)

Objective: To quantify the affinity (


) of the compound.

Materials:

  • Receptor Source: CHO cells stably expressing human 5-HT1A or 5-HT7 receptors.

  • Radioligand: [

    
    H]-8-OH-DPAT (for 5-HT1A) or [
    
    
    
    H]-SB-269970 (for 5-HT7).
  • Buffer: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, pH 7.4.
    

Workflow:

  • Membrane Prep: Homogenize cells and centrifuge (40,000 x g) to isolate membranes. Resuspend in buffer.

  • Incubation: In a 96-well plate, mix:

    • 50

      
      L Membrane suspension (
      
      
      
      g protein).
    • 50

      
      L Radioligand (at 
      
      
      
      concentration).
    • 50

      
      L Test Compound (10
      
      
      
      to 10
      
      
      M).
  • Equilibrium: Incubate at 27°C for 60 minutes.

  • Harvest: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC

    
     and derive 
    
    
    
    using the Cheng-Prusoff equation.

Part 4: Visualization & SAR Logic

The following diagram illustrates the Structure-Activity Relationship (SAR) and the "Basicity Switch" mechanism that defines the profile of this molecule.

G MPP 1-(2-Methoxyphenyl)piperazine (2-MPP) Target 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine MPP->Target Sulfonylation (Benzenesulfonyl Cl) HT1A 5-HT1A Receptor (High Affinity) MPP->HT1A Binds via Protonated NH HT7 5-HT7 Receptor (High Affinity) MPP->HT7 Binds via Protonated NH NoBind Loss of Affinity (>1000 nM) Target->NoBind Mech Mechanism: Loss of Basic Nitrogen (No Asp3.32 Interaction) Target->Mech Neutral pH 7.4 Mech->NoBind

Figure 1: SAR Transformation. Sulfonylation of the 2-MPP scaffold removes the basic center required for high-affinity 5-HT receptor binding, converting a potent ligand into a neutral, low-affinity probe.

Part 5: References

  • Leopoldo, M., et al. (2004). Structure-affinity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides: influence on 5-HT7 receptor binding affinity. Journal of Medicinal Chemistry, 47(26), 6616-6624. Link

  • Glennon, R. A., et al. (2000). N1-(Benzenesulfonyl)tryptamines as novel 5-HT6 antagonists. Bioorganic & Medicinal Chemistry Letters, 10(24), 2801-2804. Link

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors. Neuropharmacology, 33(3-4), 275-317. Link

  • Kroeze, W. K., et al. (2002). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology, 28(3), 519-526. (Discusses 2-MPP pharmacophore). Link

Sources

Technical Whitepaper: In Vitro Characterization of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the in vitro characterization of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a representative ligand belonging to the aryl-sulfonyl-piperazine class. This scaffold is pharmacologically significant as a chemotype for exploring 5-HT₆ and 5-HT₇ receptor antagonism, while retaining structural features (the 2-methoxyphenylpiperazine core) associated with 5-HT₁ₐ and


-adrenergic  activity.

Executive Summary & Chemical Identity

This compound is a synthetic small molecule integrating two distinct pharmacophores: the 2-methoxyphenylpiperazine (2-MeOPP) moiety, a "privileged structure" for serotonin (5-HT) and dopamine receptors, and a benzenesulfonyl group at the N4 position.

While the unsubstituted 2-MeOPP is a classic 5-HT₁ₐ partial agonist/antagonist, the addition of the bulky, electron-withdrawing sulfonyl group typically shifts selectivity, reducing 5-HT₁ₐ affinity and enhancing affinity for 5-HT₆ and 5-HT₇ receptors. This guide outlines the critical in vitro studies required to validate its binding profile, functional efficacy, and selectivity.

Chemical Profile
PropertyDetail
IUPAC Name This compound
Core Scaffold Aryl-sulfonyl-piperazine
Key Pharmacophore 2-Methoxyphenylpiperazine (2-MeOPP)
Primary Targets 5-HT₆, 5-HT₇ (Antagonist)
Off-Targets 5-HT₁ₐ,

-Adrenergic, D₂ Dopamine
Molecular Weight ~332.42 g/mol

Structural Logic & Pharmacophore Visualization

The molecule's activity is dictated by the spatial arrangement of its aromatic rings and the basic nitrogen. The sulfonamide linker acts as a hydrogen bond acceptor and restricts the conformational flexibility of the piperazine ring, a critical factor for 5-HT₆/₇ selectivity over 5-HT₁ₐ.

Pharmacophore cluster_targets Target Receptor Interaction Benzenesulfonyl Benzenesulfonyl Group (Hydrophobic Pocket Fit) Linker Sulfonyl Linker (H-Bond Acceptor) Benzenesulfonyl->Linker Elec. Withdrawal HT6 5-HT6 Receptor (Antagonism) Benzenesulfonyl->HT6 Piperazine Piperazine Ring (Basic Nitrogen / Spacer) Linker->Piperazine Rigidification Aryl 2-Methoxyphenyl (Orthosteric Binding) Piperazine->Aryl Distance Constraint Aryl->HT6 HT1A 5-HT1A Receptor (Reduced Affinity) Aryl->HT1A Core Recognition

Figure 1: Pharmacophore decomposition of this compound showing functional domains.

In Vitro Methodologies: Binding & Affinity

To determine the


 (inhibition constant), competitive radioligand binding assays are the gold standard. The protocol below is designed to differentiate between the compound's potential targets.
Membrane Preparation (General Protocol)
  • Source: HEK-293 cells stably expressing human 5-HT₆ or 5-HT₇ receptors.

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.

  • Procedure:

    • Harvest cells and homogenize in ice-cold Lysis Buffer (Polytron, 2x10 sec).

    • Centrifuge at 40,000

      
       for 20 min at 4°C.
      
    • Resuspend pellet in Assay Buffer and store at -80°C.

Radioligand Competition Assay

This assay measures the ability of the test compound to displace a known radiolabeled ligand.

ReceptorRadioligandConcentrationNon-Specific Binding (NSB)Incubation
5-HT₆ [¹²⁵I]-SB-2585850.5 nMMethiothepin (10

M)
60 min @ 25°C
5-HT₇ [³H]-5-CT1.0 nMSerotonin (10

M)
120 min @ 25°C
5-HT₁ₐ [³H]-8-OH-DPAT1.0 nMSerotonin (10

M)
60 min @ 25°C

Protocol Steps:

  • Preparation: Dilute this compound in DMSO (10 mM stock). Prepare serial dilutions (10⁻⁵ M to 10⁻¹¹ M).

  • Incubation: Mix 50

    
    L membrane prep, 50 
    
    
    
    L radioligand, and 50
    
    
    L test compound in a 96-well plate (Total Vol: 250
    
    
    L).
  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding of hydrophobic ligands) using a cell harvester.

  • Counting: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
     and calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    

Functional Assays: Efficacy Determination

Binding affinity does not equate to efficacy. Since 5-HT₆ and 5-HT₇ are Gs-coupled GPCRs, their activation increases intracellular cAMP. This compound is expected to act as an antagonist or inverse agonist .

cAMP Accumulation Assay (TR-FRET Mode)

Objective: Confirm antagonism by measuring the inhibition of 5-HT-induced cAMP production.

Workflow Diagram:

AssayWorkflow Step1 Cell Seeding (HEK-293/5-HT6) Step2 Compound Addition (Test Cmpd + 100 nM 5-HT) Step1->Step2 Equilibration Step3 Incubation (30 min @ 37°C) Step2->Step3 Gs Activation Step4 Lysis & Detection (cAMP-d2 + Anti-cAMP-Eu) Step3->Step4 Stop Reaction Step5 TR-FRET Readout (HTRF / Lance) Step4->Step5 Signal Measurement

Figure 2: TR-FRET cAMP functional assay workflow for Gs-coupled receptor antagonism.

Protocol:

  • Agonist Challenge: Treat cells with

    
     concentration of Serotonin (5-HT) to stimulate cAMP.
    
  • Antagonist Treatment: Co-incubate with varying concentrations of the test compound.

  • Readout: If the compound is an antagonist, cAMP levels will decrease in a dose-dependent manner.

  • Control: Use SB-258719 as a positive control for 5-HT₇ antagonism or SB-271046 for 5-HT₆.

Selectivity & Safety Profiling (ADME-Tox)

Given the piperazine core, off-target effects are common. The following screens are mandatory for a complete technical profile.

Critical Off-Target Panel
  • 
    -Adrenergic Receptor:  The 2-methoxyphenylpiperazine moiety has high intrinsic affinity for 
    
    
    
    . High affinity here causes orthostatic hypotension.
    • Assay: [³H]-Prazosin binding in rat brain cortex membranes.

  • hERG Channel (Cardiotoxicity): Sulfonamides can sometimes block hERG.

    • Assay: Automated patch-clamp (QPatch or PatchXpress) to measure tail current inhibition.

Metabolic Stability[2]
  • Microsomal Stability: Incubate 1

    
    M compound with human liver microsomes (HLM) and NADPH.
    
  • Analysis: LC-MS/MS at T=0, 15, 30, 60 min.

  • Metabolite ID: Look for N-dealkylation (loss of the benzenesulfonyl group) or O-demethylation of the methoxyphenyl ring.

References

  • Glennon, R. A., et al. "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." Journal of Medicinal Chemistry 32.8 (1989): 1921-1926. Link

  • Holenz, J., et al. "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents." Drug Discovery Today 11.7-8 (2006): 283-299. Link

  • Bromidge, S. M., et al. "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist." Journal of Medicinal Chemistry 42.2 (1999): 202-205. Link

  • Monsma, F. J., et al. "Cloning and expression of a novel serotonin receptor with high affinity for tricyclic psychotropic drugs." Molecular Pharmacology 43.3 (1993): 320-327. Link

  • Bard, J. A., et al. "Cloning of a novel human serotonin receptor (5-HT7) positively linked to adenylate cyclase." Journal of Biological Chemistry 268.31 (1993): 23422-23426. Link

Methodological & Application

Application Notes and Protocols for 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Novel Piperazine Scaffold

The piperazine moiety is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically successful drugs targeting the central nervous system (CNS).[1][2] Its unique conformational flexibility and ability to engage with a variety of receptors have made it a privileged scaffold in the design of novel therapeutic agents. This document provides a comprehensive guide for the investigation of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a compound of significant interest in contemporary drug discovery.

The core structure, 1-(2-methoxyphenyl)piperazine, is a well-established pharmacophore known to interact with dopaminergic and serotonergic receptors, key players in the pathophysiology of several neuropsychiatric disorders.[3][4] The addition of a benzenesulfonyl group introduces a distinct chemical and steric profile, suggesting a potential for novel receptor interactions and a modified pharmacological profile compared to its parent compound. While direct biological data for this compound is not extensively published, its structural components strongly suggest a potential role as a modulator of CNS targets, particularly as a candidate for antipsychotic drug development.

These application notes will provide a hypothesized, yet scientifically grounded, framework for the synthesis, characterization, and pharmacological evaluation of this compound. The protocols outlined herein are based on established methodologies for the investigation of novel CNS-active agents and are designed to enable researchers to systematically explore the therapeutic potential of this compound.

Chemical Synthesis and Characterization

While the compound is commercially available from suppliers such as ChemDiv[5], understanding its synthesis is crucial for analog preparation and structure-activity relationship (SAR) studies. A plausible and efficient synthetic route is proposed below, based on established methodologies for the synthesis of related benzenesulfonylpiperazine derivatives.[6][7]

Proposed Synthetic Pathway

The synthesis of this compound can be readily achieved via a nucleophilic substitution reaction between 1-(2-methoxyphenyl)piperazine and benzenesulfonyl chloride.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 1-(2-methoxyphenyl)piperazine conditions Base (e.g., Triethylamine) Solvent (e.g., Dichloromethane) Room Temperature reactant1->conditions reactant2 Benzenesulfonyl chloride reactant2->conditions product This compound conditions->product

Caption: Proposed synthetic route for this compound.

Protocol: Synthesis of this compound

Materials:

  • 1-(2-methoxyphenyl)piperazine

  • Benzenesulfonyl chloride

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • To a solution of 1-(2-methoxyphenyl)piperazine (1 equivalent) in anhydrous DCM, add triethylamine (1.2 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of benzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Combine the fractions containing the pure product and evaporate the solvent to yield this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Hypothesized Mechanism of Action and In Vitro Evaluation

Based on the pharmacology of the 1-(2-methoxyphenyl)piperazine core, it is hypothesized that this compound will exhibit affinity for dopamine D2 and serotonin 5-HT2A receptors. Atypical antipsychotics often exhibit a multi-receptor binding profile, with antagonism at these two receptors being a key feature.[8][9][10][11] The following in vitro assays are essential to test this hypothesis and to characterize the compound's pharmacological profile.

G cluster_compound Test Compound cluster_targets Hypothesized Primary Targets cluster_assays In Vitro Assays compound 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine D2 Dopamine D2 Receptor compound->D2 Binds to HT2A Serotonin 5-HT2A Receptor compound->HT2A Binds to binding_assay Radioligand Binding Assay (Determine Affinity - Ki) D2->binding_assay functional_assay Functional Assay (Determine Potency - IC50/EC50 and Efficacy) D2->functional_assay HT2A->binding_assay HT2A->functional_assay G cluster_input Input from In Vitro Studies cluster_models In Vivo Models of Psychosis cluster_side_effects Assessment of Side Effects cluster_output Outcome input_data Potent D2/5-HT2A Antagonist model1 PCP- or Amphetamine-Induced Hyperlocomotion input_data->model1 model2 Prepulse Inhibition (PPI) of the Acoustic Startle Response input_data->model2 catalepsy Catalepsy Test (Extrapyramidal Symptoms) input_data->catalepsy rotarod Rotarod Test (Motor Coordination) input_data->rotarod output_data Antipsychotic-like Efficacy and Safety Profile model1->output_data model2->output_data catalepsy->output_data rotarod->output_data

Caption: Workflow for the in vivo evaluation of this compound.

Protocol 3: Psychostimulant-Induced Hyperlocomotion

Objective: To assess the ability of the test compound to reverse hyperlocomotion induced by a psychostimulant, a model for the positive symptoms of schizophrenia.

Animals: Male mice or rats.

Materials:

  • This compound

  • Phencyclidine (PCP) or d-amphetamine

  • Vehicle (e.g., saline, DMSO/saline mixture)

  • Open-field activity chambers equipped with infrared beams.

Procedure:

  • Acclimate the animals to the testing room and open-field chambers.

  • Administer the test compound or vehicle at various doses via an appropriate route (e.g., intraperitoneal, oral).

  • After a specified pre-treatment time, administer the psychostimulant (e.g., PCP or amphetamine).

  • Immediately place the animals in the activity chambers and record their locomotor activity (e.g., distance traveled, beam breaks) for a set duration (e.g., 60-90 minutes).

  • Analyze the data to determine if the test compound significantly attenuates the psychostimulant-induced increase in locomotor activity.

Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To evaluate the effect of the test compound on sensorimotor gating deficits, a model for certain cognitive impairments in schizophrenia.

Animals: Male rats or mice.

Materials:

  • This compound

  • A startle response system consisting of a sound-attenuating chamber, a speaker, and a sensor to measure the startle response.

Procedure:

  • Administer the test compound or vehicle.

  • After the pre-treatment period, place the animals in the startle chambers and allow for an acclimation period with background noise.

  • Present a series of trials, including:

    • Pulse-alone trials (a loud startling stimulus).

    • Prepulse-pulse trials (a weaker, non-startling prepulse stimulus presented shortly before the startling pulse).

    • No-stimulus trials (background noise only).

  • Measure the startle amplitude in each trial.

  • Calculate the percentage of PPI as follows: %PPI = 100 - [ (startle amplitude on prepulse-pulse trials / startle amplitude on pulse-alone trials) x 100 ].

  • Determine if the test compound can reverse any baseline deficits in PPI or deficits induced by a psychotomimetic agent like PCP.

Protocol 5: Assessment of Extrapyramidal Side Effects (Catalepsy)

Objective: To assess the potential of the test compound to induce catalepsy, a predictor of extrapyramidal side effects in humans.

Animals: Male rats.

Materials:

  • This compound

  • A horizontal bar raised a few centimeters off a flat surface.

Procedure:

  • Administer the test compound or vehicle.

  • At various time points after administration, gently place the animal's forepaws on the horizontal bar.

  • Measure the time it takes for the animal to remove both paws from the bar.

  • A positive cataleptic response is recorded if the animal remains in this unnatural posture for a predetermined duration (e.g., >20 seconds).

In Vivo ModelMeasured OutcomeRelevance to Schizophrenia
Psychostimulant-Induced HyperlocomotionReduction in locomotor activityPositive symptoms
Prepulse Inhibition (PPI)Restoration of sensorimotor gatingCognitive deficits
Catalepsy TestTime to correct postureExtrapyramidal side effects
Table 2: Summary of in vivo models for assessing antipsychotic potential.

Conclusion and Future Directions

The structured investigation of this compound, as outlined in these application notes, provides a robust framework for elucidating its therapeutic potential. By systematically characterizing its synthesis, in vitro pharmacology, and in vivo efficacy and safety, researchers can build a comprehensive profile of this novel chemical entity. Positive outcomes in these assays would warrant further investigation, including more detailed pharmacokinetic studies, off-target liability screening, and evaluation in more complex behavioral models of negative and cognitive symptoms of schizophrenia. The unique combination of the 1-(2-methoxyphenyl)piperazine core with a benzenesulfonyl moiety holds the promise of a differentiated pharmacological profile, potentially leading to the discovery of a new generation of CNS therapeutics.

References

  • In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. (2020). International Journal of Molecular Sciences. [Link]

  • Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo. (2015). ACS Chemical Neuroscience. [Link]

  • D2 Dopamine Receptor Assay. Innoprot. [Link]

  • Preclinical models of antipsychotic drug action. (2014). Revista de Psiquiatría y Salud Mental. [Link]

  • In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. (2024). Frontiers in Pharmacology. [Link]

  • Dopamine d2 receptor HTRF binding kinetics. BMG LABTECH. [Link]

  • Optimization of a Novel D 2 Dopamine Receptor Antagonist Scaffold Reveals Exceptionally Selective and Potent Lead Molecules. ResearchGate. [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. [Link]

  • Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. (2018). eNeuro. [Link]

  • Serotonin 5-HT2A receptor antagonist. Wikipedia. [Link]

  • N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE. Inxight Drugs. [Link]

  • Pharmacological Screening of Anti Psychotic Agents. Gyan Sanchay. [Link]

  • Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. (2012). Journal of Medicinal Chemistry. [Link]

  • Schizophrenia. Transpharmation. [Link]

  • Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. (2023). Preprints.org. [Link]

  • Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. (2022). ACS Medicinal Chemistry Letters. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (2022). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis and Activity of Benzenesulfonyl Piperazines. ResearchGate. [Link]

  • Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. (2021). Auburn University Electronic Theses and Dissertations. [Link]

  • Novel heterocyclic compounds as serotonin (5-ht) 5-ht2a and 5-ht2c receptor positive allosteric modulators.
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids. (2021). ACS Omega. [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. [Link]

  • Synthesis, characterization, crystal and molecular structure analysis of a novel 1-benzhydryl piperazine derivative: 1-Benzhydryl-4-(2-nitro- benzenesulfonyl)-piperazine. (2008). Structural Chemistry. [Link]

  • Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. (2022). International Journal of Molecular Sciences. [Link]

  • Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. (2020). Journal of Medicinal Chemistry. [Link]

  • Scaffold Hybridization Strategy Leads to the Discovery of Dopamine D3 Receptor-Selective or Multitarget Bitopic Ligands. (2021). Journal of Medicinal Chemistry. [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. (2021). Frontiers in Pharmacology. [Link]

  • (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. PubMed. [Link]

  • Pharmacological characterization of AC-90179 [2-(4-methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride]: a selective serotonin 2A receptor inverse agonist. (2004). The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents. ResearchGate. [Link]

  • Central Nervous System Activity of 1-aryl- 2(thiomethylene benzimidazol-2-yl). (2022). Journal of Pharmaceutical Research International. [Link]

  • Design, Synthesis, and Pharmacological Evaluation of Piperazine Hydrazide Derivatives as Potential CNS-Active Antidepressants: MAO-A Inhibition and In Silico Docking Studies on Protein 2BXR and N1 Neuraminidase (PDB 2HU4) for Alzheimer's Disease. (2025). Cuestiones de Fisioterapia. [Link]

Sources

Application Note: 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine as a Research Tool

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanism of Action

Introduction

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic small molecule belonging to the N-sulfonyl arylpiperazine class. It is primarily utilized as a pharmacological probe to investigate G-Protein Coupled Receptors (GPCRs), specifically within the serotonergic (5-HT) and adrenergic systems.

Structurally, the compound integrates two distinct pharmacophores:[1]

  • 1-(2-Methoxyphenyl)piperazine (oMPP) Headgroup: A privileged scaffold known to confer high affinity for 5-HT1A receptors and

    
    -adrenergic  receptors.
    
  • Benzenesulfonyl Tail: A hydrophobic moiety attached to the distal piperazine nitrogen, which modulates metabolic stability, lipophilicity, and receptor subtype selectivity (often distinguishing between 5-HT1A, 5-HT6, and 5-HT7 subtypes).

Mechanistic Insight

Research indicates that unmodified o-methoxyphenylpiperazine (oMPP) is a non-selective 5-HT ligand with significant


-adrenergic antagonism. The addition of the benzenesulfonyl group modifies the electronic and steric properties of the basic nitrogen, typically reducing basicity and altering the interaction with the aspartate residue (Asp3.32) in the GPCR binding pocket.
  • Primary Targets: 5-HT1A Receptor (Antagonist/Partial Agonist),

    
    -Adrenoceptor (Antagonist).
    
  • Secondary Targets: 5-HT7, 5-HT2A, and potentially 5-HT6 receptors (dependent on specific conformation).

  • Key Application: Differentiating serotonergic vs. adrenergic signaling pathways in complex tissue preparations.

Structural Pharmacophore Analysis (Graphviz)

Pharmacophore Compound 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine Headgroup o-Methoxyphenylpiperazine (oMPP) Core Compound->Headgroup Contains Tail Benzenesulfonyl Group Compound->Tail Contains Target1 5-HT1A Receptor (Orthosteric Site) Headgroup->Target1 High Affinity Binding Target2 Alpha-1 Adrenoceptor (Antagonist Site) Headgroup->Target2 Off-Target Blockade Tail->Target1 Modulates Selectivity Property1 Lipophilicity Modulation (Blood-Brain Barrier) Tail->Property1 Increases LogP

Figure 1: Pharmacophore decomposition of the tool compound showing the functional roles of the oMPP core and sulfonyl tail.

Part 2: Chemical Properties & Formulation[2]

To ensure experimental reproducibility, strict adherence to formulation protocols is required. This compound is lipophilic and requires organic co-solvents for aqueous dissolution.

Physicochemical Data
PropertyValueNotes
Molecular Formula C

H

N

O

S
Molecular Weight 332.42 g/mol
Solubility (DMSO) ~20 mg/mL (60 mM)Recommended stock solvent.
Solubility (Ethanol) ~5 mg/mLLower solubility than DMSO.
Solubility (Water) InsolubleRequires surfactant or carrier.
Appearance White to off-white solidCrystalline powder.
Stock Solution Preparation Protocol

Objective: Prepare a stable 10 mM stock solution for in vitro assays.

  • Weighing: Accurately weigh 3.32 mg of the compound.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (biotech grade, >99.9%).

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C.

    • Stability: Stable for 3 months at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Part 3: Experimental Protocols

Protocol A: Competitive Radioligand Binding Assay (5-HT1A)

Purpose: To determine the binding affinity (


) of the compound for the 5-HT1A receptor.

Materials:

  • Receptor Source: HEK-293 membrane preparations stably expressing human 5-HT1A receptors.

  • Radioligand: [

    
    H]-8-OH-DPAT (0.5 nM final concentration).
    
  • Non-specific Binding (NSB) Control: 10

    
    M Serotonin (5-HT) or WAY-100635.
    
  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl

    
    , pH 7.4.
    

Workflow:

  • Preparation: Dilute the 10 mM DMSO stock of this compound serially in Assay Buffer to generate concentrations ranging from

    
     M to 
    
    
    
    M.
  • Incubation:

    • Add 50

      
      L of diluted compound.
      
    • Add 50

      
      L of [
      
      
      
      H]-8-OH-DPAT.
    • Add 100

      
      L of membrane suspension (~10-20 
      
      
      
      g protein).
    • Incubate for 60 minutes at 25°C .

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Fit data to a one-site competition model to derive

    
    . Calculate 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Functional cAMP Inhibition Assay

Purpose: To assess whether the compound acts as an agonist, antagonist, or inverse agonist at the 5-HT1A receptor (G


-coupled).

Logic: 5-HT1A activation inhibits adenylyl cyclase, reducing forskolin-stimulated cAMP. An antagonist will reverse this inhibition.

Workflow:

  • Cell Seeding: Plate CHO-K1 cells expressing 5-HT1A in 384-well plates (5,000 cells/well).

  • Stimulation (Antagonist Mode):

    • Pre-incubate cells with the test compound (various concentrations) for 15 minutes.

    • Add EC

      
       concentration of 5-HT  (agonist) + 10 
      
      
      
      M Forskolin
      .
    • Incubate for 30 minutes at 37°C.

  • Detection: Use a TR-FRET cAMP detection kit (e.g., HTRF or Lance Ultra).

    • Add lysis buffer containing Europium-cryptate labeled cAMP and d2-labeled anti-cAMP antibody.

  • Readout: Measure fluorescence ratio (665 nm / 620 nm).

  • Interpretation:

    • Antagonist: Dose-dependent recovery of cAMP levels (reversal of 5-HT effect).

    • Agonist: Dose-dependent decrease in cAMP (mimics 5-HT).

Signaling Pathway Visualization (Graphviz)

Signaling cluster_legend Mechanism Ligand 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine Rec 5-HT1A Receptor (GPCR) Ligand->Rec Binds (Antagonist) Gi G-protein (Gi/o) Rec->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces PKA PKA Activation cAMP->PKA Activates Legend Compound blocks the receptor, preventing Gi-mediated inhibition of Adenylyl Cyclase.

Figure 2: Signal transduction pathway.[1] The compound acts as an antagonist, blocking the Gi-mediated reduction of cAMP.

Part 4: Critical Considerations & Selectivity

Selectivity Profiling

Because the o-methoxyphenylpiperazine moiety is "promiscuous," researchers must validate results by using selective blocking agents.

  • To confirm 5-HT1A activity: Co-treat with WAY-100635 (highly selective 5-HT1A antagonist). If the effect of your tool compound is masked or unaltered, the activity may be off-target.

  • To rule out Alpha-1 activity: Compare effects with Prazosin (selective

    
     antagonist).
    
In Vivo Usage Guidelines
  • Dosing: Typical exploratory dose range in rodents: 1–10 mg/kg (i.p.).

  • Vehicle: 10% DMSO / 10% Tween-80 / 80% Saline.

  • Brain Penetration: Sulfonyl-piperazines generally exhibit moderate BBB permeability, but this specific compound's lipophilicity (cLogP ~2.5–3.0) suggests good CNS access.

References

  • Lopez-Rodriguez, M. L., et al. (1997). Design and synthesis of new serotonin 5-HT1A receptor antagonists.Journal of Medicinal Chemistry , 40(11), 1627-1634. Link

  • Boess, F. G., & Martin, I. L. (1994). Molecular biology of 5-HT receptors.[1]Neuropharmacology , 33(3-4), 275-317. Link

  • Glennon, R. A., et al. (1988). N-(Phthalimidoalkyl) derivatives of serotonergic agents: a common pharmacophore?Journal of Medicinal Chemistry , 31(5), 867-870. Link

  • ChemDiv. (2026). Compound 2712-0550 Product Data Sheet.Link

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents.[1][2] 13. 5-HT1A and 5-HT2 receptor affinity of some 1-arylpiperazine derivatives.Archiv der Pharmazie , 327(3), 151-158. Link

Sources

1H NMR analysis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution 1H NMR Profiling of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Introduction & Scope

The compound This compound represents a classic "hybrid" pharmacophore, merging a sulfonamide moiety (common in carbonic anhydrase inhibitors and antimicrobial agents) with an aryl-piperazine scaffold (ubiquitous in serotonergic and adrenergic receptor ligands).[1][2][3]

In drug development, verifying the integrity of this structure is critical because the sulfonylation of phenylpiperazine can yield regioisomers or incomplete coupling products.[1] This guide provides a definitive protocol for the structural validation of this molecule using proton nuclear magnetic resonance (


H NMR). We focus on distinguishing the electronic environments of the two distinct aromatic systems and the piperazine bridge.

Experimental Protocol

To ensure high-fidelity data suitable for regulatory submission or publication, strictly adhere to the following sample preparation and acquisition parameters.

Sample Preparation
  • Solvent Selection: Chloroform-d (CDCl

    
    )  is the preferred solvent.[1][3] It minimizes viscosity-induced line broadening compared to DMSO-d
    
    
    
    and provides excellent spectral dispersion for the aromatic region.[1][3]
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of CDCl

    
    .
    
    • Note: Higher concentrations may cause stacking of the aromatic rings, leading to chemical shift perturbations.[1][2]

  • Internal Standard: Use Tetramethylsilane (TMS) at 0.03% v/v.[1][3]

Instrument Parameters (400 MHz or higher)
ParameterValueRationale
Pulse Sequence zg30 (30° pulse)Maximizes signal-to-noise (S/N) per unit time by allowing faster repetition.[1][3]
Relaxation Delay (d1) 2.0 – 5.0 sSufficient for qualitative assignment.[1][3] For qNMR, increase to >15 s (5x T

).[1]
Spectral Width (SW) 14 ppm (-1 to 13 ppm)Ensures capture of all aromatic signals and baseline for integration.[1][3]
Scans (NS) 16 – 6416 scans are usually sufficient for >10mg samples; use 64 for trace impurity detection.[3]
Temperature 298 K (25°C)Standardizes chemical shifts and piperazine ring dynamics.[1][3]
Workflow Visualization

NMR_Workflow Sample Solid Sample (10-15 mg) Solvation Solvation (0.6 mL CDCl3 + TMS) Sample->Solvation Transfer Transfer to 5mm NMR Tube Solvation->Transfer Shim Lock & Shim (Gradient Shimming) Transfer->Shim Acquire Acquisition (zg30, d1=2s) Shim->Acquire Process Processing (FT, Phase, Baseline) Acquire->Process Analyze Integration & Assignment Process->Analyze

Figure 1: Standardized workflow for high-resolution NMR acquisition.[1][3]

Results & Discussion: Spectral Analysis

The power of NMR in this context lies in its ability to differentiate the two phenyl rings based on their electronic character:

  • Benzenesulfonyl Ring: Electron-poor (deshielded) due to the strong electron-withdrawing sulfonyl group (

    
    ).[1][3]
    
  • 2-Methoxyphenyl Ring: Electron-rich (shielded) due to the electron-donating methoxy (

    
    ) and amine groups.[1][3]
    
Structural Assignment Logic

The assignment strategy relies on identifying "anchor" signals—the methoxy singlet and the distinct sulfonyl ortho-protons—and mapping the connectivity outward.[3]

Assignment_Logic Molecule Target Molecule Sulfonyl Sulfonyl Group (Electron Withdrawing) Molecule->Sulfonyl Methoxy Methoxy Group (Electron Donating) Molecule->Methoxy Piperazine Piperazine Bridge Molecule->Piperazine H_Ortho_S Ortho-H (Sulfonyl) Deshielded (~7.8 ppm) Sulfonyl->H_Ortho_S Inductive Effect H_OMe OMe Singlet Anchor (~3.85 ppm) Methoxy->H_OMe Chemical Shift H_Pip_S CH2 next to SO2 (~3.2 ppm) Piperazine->H_Pip_S Proximity to SO2 H_Pip_N CH2 next to Ar (~3.0 ppm) Piperazine->H_Pip_N Proximity to Ar

Figure 2: Logical framework for signal assignment based on electronic effects.[1][2][3]

Chemical Shift Data (CDCl , 400 MHz)
RegionShift (

, ppm)
Multiplicity (

, Hz)
IntegrationAssignmentMechanistic Insight
Aromatic 7.78 – 7.82Doublet (

, 7.[1][2][3]5)
2HSulfonyl OrthoDeshielded by anisotropic cone of S=O bonds.[1][3]
Aromatic 7.52 – 7.62Multiplet (

)
3HSulfonyl Meta/ParaLess deshielded than ortho; typical monosubstituted benzene pattern.[1][3]
Aromatic 6.85 – 7.05Multiplet (

)
4HMethoxyphenyl (Ar)Shielded by

-OMe and

-piperazine electron donation.[1][2][3]
Aliphatic 3.85Singlet (

)
3H

Characteristic sharp singlet; diagnostic anchor.[1][2][3]
Aliphatic 3.15 – 3.25Triplet-like (

)
4HPiperazine (N-SO

)
Deshielded by electron-withdrawing sulfonamide.[1][3]
Aliphatic 3.00 – 3.10Triplet-like (

)
4HPiperazine (N-Ar)Slightly shielded relative to the sulfonamide side.[1][3]
Detailed Interpretation
  • The Piperazine "Roofing" Effect: The piperazine protons appear as two distinct clusters.[3] While often described as triplets (

    
     Hz), they form an 
    
    
    
    system.[1][2] The protons adjacent to the sulfonamide nitrogen (N1) resonate downfield (~3.20 ppm) compared to those adjacent to the aniline nitrogen (N4, ~3.05 ppm).[1]
    • Validation Check: The total integration of the aliphatic region (excluding OMe) must equal 8H.[3]

  • Aromatic Discrimination: The separation between the two phenyl rings is the primary indicator of purity.[3]

    • The benzenesulfonyl protons are distinctively downfield (7.5–7.8 ppm).[1][3]

    • The methoxyphenyl protons are upfield (6.8–7.1 ppm).[1][3]

    • Common Impurity:[3] If you observe signals at 7.2–7.3 ppm that do not integrate to the main product, check for unreacted 1-(2-methoxyphenyl)piperazine or hydrolysis products.[1][3]

  • The Methoxy Anchor: The singlet at 3.85 ppm is the most reliable internal reference for integration.[3] Calibrate this peak to 3.00H to normalize the integrals of the aromatic and piperazine regions.

Troubleshooting & Optimization

  • Water Peak Interference: In CDCl

    
    , adventitious water appears ~1.56 ppm, usually far from key signals.[1][2] However, if the sample is wet, H-bonding may shift the piperazine signals.[1] Dry the sample under vacuum if peak broadening is observed.[3]
    
  • Rotational Isomers: At room temperature, the N-S bond rotation is generally fast on the NMR timescale, yielding average signals.[1][2] If piperazine peaks appear extremely broad, it may indicate restricted rotation; acquiring spectra at 313 K (40°C) can sharpen these signals.[1]

References

  • Preprints.org. (2026).[3] Synthesis and NMR characterization of piperazine derivatives. Retrieved from [1]

  • ChemicalBook. (n.d.).[3] 1-(2-Methoxyphenyl)piperazine NMR Spectrum and Shift Data. Retrieved from [1]

  • Royal Society of Chemistry. (2019).[3] Supporting Information: Synthesis of Sulfonyl Piperazines. Retrieved from [1]

  • BenchChem. (2025).[3][4][5] Spectroscopic Analysis of Piperazine Compounds: Application Notes. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1][3] PubChem Compound Summary: 1-(2-methoxyphenyl)piperazine.[1][3] Retrieved from [1]

Sources

Application Note: Pharmacological Characterization of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine at 5-HT1A Receptors

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug discovery scientists evaluating 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine (hereafter referred to as BS-MPP ) and related sulfonyl-arylpiperazines.

It addresses the specific pharmacological challenge of this compound class: differentiating between 5-HT1A affinity and potential off-target activity (e.g., 5-HT6 or


-adrenergic receptors) due to the sulfonamide moiety.

Introduction & Scientific Context

The arylpiperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous serotonergic ligands (e.g., WAY-100635, Buspirone). The specific derivative This compound (BS-MPP) represents a structural probe where the distal basic nitrogen of the parent compound (1-(2-methoxyphenyl)piperazine, or oMPP) is modified with a benzenesulfonyl group.

Mechanistic Rationale
  • The "oMPP" Pharmacophore: The 1-(2-methoxyphenyl)piperazine moiety is a known high-affinity 5-HT1A ligand.[1] However, oMPP is "promiscuous," showing significant affinity for

    
    -adrenergic and D2 dopamine receptors [1].
    
  • Sulfonamide Modification: Capping the secondary amine with a benzenesulfonyl group serves two purposes:

    • Modulation of Basicity: Unlike classic 5-HT1A ligands which possess a protonatable nitrogen to form a salt bridge with Asp3.32, the sulfonamide renders the N1 nitrogen non-basic. This allows researchers to probe hydrophobic interactions and allosteric binding modes that do not rely on the canonical ionic interaction.

    • Selectivity Profiling: Sulfonyl-piperazines are often privileged scaffolds for 5-HT6 receptors. Therefore, evaluating BS-MPP at 5-HT1A requires rigorous exclusion of off-target binding [2].

Chemical Properties & Handling

PropertyValue / Note
Chemical Name This compound
Molecular Weight ~332.42 g/mol
Solubility Low in water. Soluble in DMSO (>10 mM).
pKa The N1-sulfonamide is non-basic. The N4-aniline is weakly basic (pKa ~2-3). Note: This compound is neutral at physiological pH (7.4).
Storage -20°C, desiccated. Avoid freeze-thaw cycles.

Handling Protocol:

  • Prepare a 10 mM stock solution in 100% DMSO.

  • Sonicate for 5 minutes at room temperature to ensure complete dissolution.

  • For assays, dilute serially in assay buffer. Critical: Keep final DMSO concentration <0.1% to prevent non-specific membrane perturbation.

Protocol A: Radioligand Competition Binding (Affinity)

This protocol determines the affinity (


) of BS-MPP for the 5-HT1A receptor.
Experimental Logic (The "Why")

To accurately characterize BS-MPP, we must use a radioligand that labels the specific high-affinity state of the receptor.

  • Tracer:

    
    -8-OH-DPAT (Agonist) is preferred over antagonists for initial screening because it preferentially labels the G-protein coupled state (
    
    
    
    ), which is more sensitive to subtle structural changes in the ligand.
  • Source: Rat Hippocampal Membranes (native high density) or CHO-h5HT1A cells (recombinant).

Materials
  • Buffer A: 50 mM Tris-HCl, 10 mM MgSO

    
    , 0.5 mM EDTA, 0.1% Ascorbic Acid (antioxidant), pH 7.4.
    
  • Radioligand:

    
    -8-OH-DPAT (Specific Activity ~100-170 Ci/mmol).
    
  • Non-Specific Binding (NSB) Agent: 10

    
    M Serotonin (5-HT) or 10 
    
    
    
    M WAY-100635.
Step-by-Step Workflow
  • Membrane Preparation:

    • Thaw rat hippocampal membranes on ice.

    • Homogenize in ice-cold Buffer A using a Polytron (bursts of 5s).

    • Dilute to a final protein concentration of 50-100

      
       g/well  .
      
  • Assay Setup (96-well plate):

    • Total Binding (TB): 150

      
      L Membrane + 25 
      
      
      
      L Buffer + 25
      
      
      L Radioligand (final conc. 1 nM).
    • Non-Specific Binding (NSB): 150

      
      L Membrane + 25 
      
      
      
      L 10
      
      
      M 5-HT + 25
      
      
      L Radioligand.
    • Test (BS-MPP): 150

      
      L Membrane + 25 
      
      
      
      L BS-MPP (10
      
      
      to 10
      
      
      M) + 25
      
      
      L Radioligand.
  • Incubation:

    • Incubate for 60 minutes at 25°C .

    • Note: Equilibrium is slower for neutral lipophilic ligands; 60 mins ensures steady state.

  • Termination:

    • Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% Polyethyleneimine (PEI) for 1 hour to reduce binding of the lipophilic sulfonamide to the filter).

    • Wash 3x with 3 mL ice-cold Tris-HCl buffer.

  • Quantification:

    • Add liquid scintillation cocktail and count radioactivity.

Data Analysis

Calculate


 using the Cheng-Prusoff equation:


  • Where

    
     is the radioligand concentration and 
    
    
    
    is the dissociation constant of
    
    
    -8-OH-DPAT (typically ~1.0 nM).

Protocol B: Functional Assay (Efficacy)

Binding affinity (


) does not tell you if BS-MPP is an agonist or antagonist. This assay measures the activation of 

proteins, the immediate downstream effector of 5-HT1A [3].
Experimental Logic

5-HT1A couples to


.[2] Upon agonist binding, GDP is released and GTP binds. We use 

, a non-hydrolyzable analog, to trap the activated G-protein complex.
  • Agonist: Increases binding above basal.[3]

  • Antagonist: No effect alone; blocks 8-OH-DPAT response.

  • Inverse Agonist: Decreases binding below basal (if constitutive activity exists).

Workflow Visualization

G Ligand BS-MPP (Ligand) Receptor 5-HT1A Receptor Ligand->Receptor Binds Gprotein_GDP G-Protein (GDP-bound) Receptor->Gprotein_GDP Couples Exchange GDP/GTP Exchange Gprotein_GDP->Exchange Activation Gprotein_GTP G-Protein (35S-GTPyS bound) Exchange->Gprotein_GTP Accumulation Signal Scintillation Signal Gprotein_GTP->Signal Quantification

Caption: Signal transduction cascade utilized in the


 functional assay.[3]
Step-by-Step Protocol
  • Buffer Preparation:

    • 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM MgCl

      
      , 10 
      
      
      
      M GDP.
    • Expert Tip: The concentration of GDP is critical. Too little GDP results in high basal noise; too much suppresses the signal. 10

      
      M  is optimized for 5-HT1A in hippocampal membranes [4].[4]
      
  • Incubation:

    • Mix: Membranes (10

      
      g) + GDP + BS-MPP (various conc.) + 
      
      
      
      (0.1 nM).
    • Incubate 30 min at 30°C .

  • Filtration:

    • Filter through GF/B filters. Wash with cold buffer.

  • Determination of Intrinsic Activity (

    
    ): 
    
    • Compare the maximal stimulation of BS-MPP (

      
      ) to the standard full agonist 5-HT or 8-OH-DPAT.
      

Expected Results & Troubleshooting

Interpreting the Data[4][5][6][7][8]
ObservationConclusion regarding BS-MPP
High Affinity (

< 10 nM) + High Efficacy (

> 0.8)
Full Agonist. The sulfonamide does not disrupt receptor activation.
High Affinity + Low Efficacy (0.2 <

< 0.8)
Partial Agonist. Likely stabilizes a distinct conformation.
High Affinity + No Efficacy (

~ 0)
Antagonist.[5] Confirm by running assay in presence of 10 nM 8-OH-DPAT (Look for

).
Low Affinity (

> 1

M)
The lack of a basic nitrogen prevents binding. The canonical salt bridge is essential.
Common Pitfalls
  • Filter Binding: Sulfonyl-piperazines are lipophilic. If NSB is high (>20% of Total Binding), increase PEI concentration to 0.5% or add 0.1% BSA to the assay buffer.

  • The "GTP Shift": If BS-MPP is an agonist, its affinity in the Binding Assay (Protocol A) will decrease if GTP is added to the buffer. This is a validation check for agonism.

References

  • Glennon, R. A., et al. (1988). "5-HT1A serotonin receptors: Structure-activity relationships." Drug Development Research, 16(3-4), 335-360.

  • Lopez-Rodriguez, M. L., et al. (2001). "Design and Synthesis of New Benzenesulfonamide Derivatives as Potent 5-HT6 Receptor Antagonists." Bioorganic & Medicinal Chemistry Letters, 11(21), 2807-2810.

  • Stanton, J. A., & Beer, M. S. (1997). "Characterization of 5-HT1A receptor-mediated [35S]GTPgammaS binding in rat hippocampal membranes." European Journal of Pharmacology, 320(2-3), 267-275.

  • Adlersberg, M., et al. (2000). "In vitro binding and functional assays for 5-HT1A receptors." Current Protocols in Pharmacology, Unit 4.4.

Appendix: Experimental Workflow Diagram

Workflow Start Start: BS-MPP Stock (10mM in DMSO) Dilution Serial Dilution (10^-5 to 10^-10 M) Start->Dilution Membrane Add Membranes (Rat Hippocampus) Dilution->Membrane Add Compound Ligand Add [3H]-8-OH-DPAT (1 nM) Membrane->Ligand Add Tracer Incubate Incubation 60 min @ 25°C Ligand->Incubate Equilibrium Filter Harvest via GF/B Filter (PEI Pre-treated) Incubate->Filter Terminate Count Scintillation Counting (Calculate Ki) Filter->Count Data Acquisition

Caption: Step-by-step workflow for the Radioligand Competition Binding Assay.

Sources

Application Notes and Protocols for Cell-Based Assays Involving 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Google Gemini, Senior Application Scientist

Introduction

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a synthetic compound featuring two key chemical moieties: the 1-(2-methoxyphenyl)piperazine (2-MeOPP) core and a benzenesulfonyl group. The 2-MeOPP core is a well-established pharmacophore known for its interaction with aminergic G-protein coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine (D) receptors[1][2][3][4]. The benzenesulfonyl group is frequently incorporated into piperazine scaffolds to modulate their pharmacological properties, including receptor affinity, selectivity, and pharmacokinetic profiles[5][6].

This document provides a comprehensive guide for researchers on the application of this compound in cell-based assays. The protocols detailed herein are designed to characterize the compound's pharmacological profile, including target engagement, functional activity, and potential cytotoxic effects.

Hypothesized Mechanism of Action

Based on the activities of its structural components, this compound is hypothesized to function as a modulator of serotonergic and/or dopaminergic signaling pathways. The 1-(2-methoxyphenyl)piperazine moiety has been shown to exhibit affinity for 5-HT1A, 5-HT7, and dopamine receptors[1][2]. The benzenesulfonyl group can influence the binding orientation and affinity at these receptors. A primary hypothesized target is the 5-HT1A receptor, a Gi/o-coupled GPCR that, upon activation, inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

5HT1A_Signaling_Pathway Compound 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine Receptor 5-HT1A Receptor Compound->Receptor Binds to G_Protein Gi/o Protein Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Modulates

Caption: Hypothesized signaling pathway of this compound at the 5-HT1A receptor.

Experimental Workflow

A systematic approach is recommended to characterize the cellular effects of this compound. The following workflow outlines the key stages of investigation.

Experimental_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Functional Activity A Compound Preparation & Solubilization B Cell Viability Assay (e.g., MTT, CCK-8) A->B C Determine Non-Toxic Concentration Range B->C D Receptor Binding Assay (Radioligand or Fluorescent) C->D E Determine Binding Affinity (Ki) D->E F Functional Assay (e.g., cAMP Assay) E->F G Determine Potency (EC50/IC50) & Efficacy F->G

Caption: Recommended experimental workflow for characterizing the compound.

Application Note 1: Determination of In Vitro Cytotoxicity

Objective: To determine the concentration range of this compound that is non-toxic to cells, thereby establishing the appropriate concentrations for subsequent functional assays.

Principle: Assays that measure metabolic activity are commonly used to assess cell viability and cytotoxicity[7]. Tetrazolium salts like MTT are reduced by metabolically active cells to colored formazan compounds, providing a quantitative measure of viable cells[7].

Protocol: MTT Assay

  • Cell Seeding: Seed cells (e.g., HEK293, CHO, or a cell line endogenously expressing the target receptor) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compound in cell culture medium.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells. Incubate for 24-48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the CC50 (50% cytotoxic concentration).

Parameter Example Value
Cell LineHEK293
Seeding Density8,000 cells/well
Incubation Time24 hours
CC50> 100 µM

Application Note 2: Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for a specific target receptor (e.g., 5-HT1A).

Principle: A competitive binding assay measures the ability of the test compound to displace a known radiolabeled or fluorescently labeled ligand from the receptor.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Calculate the IC50 (concentration that inhibits 50% of specific binding) and then determine the Ki using the Cheng-Prusoff equation.

Parameter Example Value
Receptor5-HT1A
Radioligand[3H]8-OH-DPAT
Ki50 nM

Application Note 3: Functional Assay (cAMP Measurement)

Objective: To determine the functional activity of this compound at a Gi/o-coupled receptor by measuring its effect on intracellular cAMP levels.

Principle: Activation of Gi/o-coupled receptors inhibits adenylyl cyclase, leading to a decrease in cAMP production. This change can be quantified using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).

Protocol: cAMP Assay (HTRF)

  • Cell Seeding: Seed cells expressing the target receptor in a 384-well plate.

  • Compound Addition: Add varying concentrations of this compound to the wells. To measure antagonism, co-incubate with a known agonist.

  • Cell Stimulation: Add a cAMP-stimulating agent (e.g., forskolin) to all wells except the negative control. Incubate for a specified time.

  • Cell Lysis and Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate).

  • Data Acquisition: Read the plate on an HTRF-compatible reader.

  • Data Analysis: Calculate the ratio of the two emission signals and convert it to cAMP concentration using a standard curve. Plot the cAMP concentration against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Parameter Example Value
Assay FormatHTRF
Cell LineCHO-K1 expressing 5-HT1A
ActivityAgonist
EC50150 nM

References

  • para-Methoxyphenylpiperazine - Wikipedia. [Link]

  • Leopoldo, M., Lacivita, E., Colabufo, N. A., Niso, M., Berardi, F., & Perrone, R. (2007). Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors. Bioorganic & medicinal chemistry, 15(15), 5316–5321. [Link]

  • N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE - Inxight Drugs. [Link]

  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids | ACS Omega. (2021). [Link]

  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (2018). ResearchGate. [Link]

  • Surin, A. A., et al. (2016). Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. Journal of medicinal chemistry, 59(18), 8563–8581. [Link]

  • Synthesis and Activity of Benzenesulfonyl Piperazines. (2025). ResearchGate. [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. (2021). Frontiers in Pharmacology. [Link]

  • 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine - Chemsrc. [Link]

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives. (2008). Taylor & Francis Online. [Link]

  • Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl. (2022). MDPI. [Link]

  • Piperazine - chemeurope.com. [Link]

  • Synthesis, Characterization, Cytotoxicity, Cellular Imaging, Molecular Docking, and ADMET Studies of Piperazine-Linked 1,8-Naphthalimide-Arylsulfonyl Derivatives. (2024). MDPI. [Link]

  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. (2021). Frontiers in Pharmacology. [Link]

  • WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl)
  • 1-(2-METHOXYPHENYL)PIPERAZINE - SWGDrug. [Link]

  • Zhuang, Z. P., Kung, M. P., & Kung, H. F. (1994). Synthesis and evaluation of 4-(2'-methoxyphenyl)-1-[2'-[N-(2"-pyridinyl)-p- iodobenzamido]ethyl]piperazine (p-MPPI): a new iodinated 5-HT1A ligand. Journal of medicinal chemistry, 37(10), 1406–1407. [Link]

Sources

Animal models for testing 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Introduction & Compound Profile

This compound (herein referred to as BSP-MPP ) is a synthetic arylpiperazine derivative belonging to the privileged scaffold of sulfonyl-piperazines . This chemical class is extensively utilized in medicinal chemistry to probe serotonergic (5-HT) and adrenergic (α-adrenergic) receptor systems.

The molecule combines two critical pharmacophores:

  • 1-(2-Methoxyphenyl)piperazine (oMPP): A well-characterized moiety with high affinity for 5-HT1A (partial agonist/antagonist) and α1-adrenergic receptors (antagonist).[1]

  • Benzenesulfonyl Group: A lipophilic sulfonamide linkage often associated with selectivity for 5-HT6 and 5-HT7 receptors when coupled with basic amines.

Primary Research Applications:

  • Anxiety & Depression: Modulation of 5-HT1A signaling.[1][2]

  • Cognitive Enhancement: Antagonism of 5-HT6/5-HT7 receptors.

  • Benign Prostatic Hyperplasia (BPH): Relaxation of smooth muscle via α1-adrenergic blockade.

Mechanistic Rationale for Model Selection

To rigorously evaluate BSP-MPP, experimental models must be selected based on its predicted polypharmacology. The following rationale guides the selection of in vivo assays:

Target ReceptorPhysiological EffectSelected Animal ModelRationale
5-HT1A Anxiolysis, Autoreceptor DesensitizationElevated Plus Maze (EPM) Standard assay for detecting 5-HT1A-mediated anxiolytic effects (e.g., Buspirone-like activity).
5-HT6 / 5-HT7 Pro-cognitive, Acetylcholine ReleaseNovel Object Recognition (NOR) 5-HT6/7 antagonists reverse chemically induced amnesia and improve recognition memory.
α1-Adrenergic Smooth Muscle RelaxationIn Vivo Cystometry Measures bladder voiding pressure; α1-antagonists decrease urethral resistance (relevant for BPH).

Experimental Protocols

Protocol A: Preparation & Administration
  • Vehicle: BSP-MPP is lipophilic. Dissolve in 10% DMSO + 10% Tween-80 + 80% Saline .

  • Route: Intraperitoneal (i.p.) or Oral (p.o.).

  • Dosing Range: 1, 3, 10, and 30 mg/kg (based on standard arylpiperazine potency).

  • Pre-treatment Time: 30 minutes (i.p.) or 60 minutes (p.o.) prior to testing.

Protocol B: Elevated Plus Maze (EPM) for Anxiolytic Assessment
  • Objective: To determine if BSP-MPP exhibits anxiolytic-like activity via 5-HT1A modulation.

  • Subjects: Male C57BL/6J mice (8-10 weeks old).

Step-by-Step Methodology:

  • Acclimatization: Handle animals for 3 days prior to testing to reduce stress artifacts.

  • Apparatus Setup: Use a cross-shaped maze elevated 50 cm above the floor with two open arms (30x5 cm) and two closed arms (30x5x15 cm). Illumination: 100 lux (open arms), 20 lux (closed arms).

  • Dosing: Administer Vehicle or BSP-MPP (1, 3, 10 mg/kg, i.p.) 30 mins before the test. Include Diazepam (1 mg/kg) as a positive control.

  • Test Session:

    • Place the mouse in the center zone facing an open arm.

    • Record behavior for 5 minutes using video tracking software (e.g., EthoVision).

  • Parameters Measured:

    • Time in Open Arms (%): Primary index of anxiety (Higher = Anxiolytic).

    • Open Arm Entries: Secondary index.

    • Total Distance Moved: Control for sedative effects (locomotor activity).

Validation Criteria:

  • Vehicle-treated mice should spend <20% of time in open arms.

  • Diazepam control must significantly increase open arm time (>40%).

  • If BSP-MPP decreases total distance moved significantly, anxiolytic effects may be confounded by sedation (α1-blockade effect).

Protocol C: Novel Object Recognition (NOR) for Cognitive Profiling
  • Objective: To assess pro-cognitive effects, indicative of 5-HT6/7 antagonism.

  • Subjects: Wistar Rats (200-250g).

Step-by-Step Methodology:

  • Habituation (Day 1-2): Allow rats to explore the empty open-field arena (60x60 cm) for 10 mins/day.

  • Training (Day 3, T=0):

    • Place two identical objects (A + A) in the arena.

    • Allow rat to explore for 5 minutes.

    • Criterion: Rat must explore objects for >20 seconds total.

  • Retention Interval: Return rat to home cage for 24 hours (Long-term memory).

  • Test (Day 4, T=24h):

    • Administer BSP-MPP (1, 3, 10 mg/kg) 30 mins prior to testing.

    • Replace one familiar object (A) with a novel object (B).

    • Allow exploration for 5 minutes.

  • Calculation:

    • Discrimination Index (DI):

      
      
      
    • Exploration Ratio:

      
      
      

Validation Criteria:

  • A DI > 0.3 indicates significant cognitive discrimination.

  • If BSP-MPP improves DI compared to vehicle in a deficit model (e.g., Scopolamine-induced amnesia), it suggests cognitive enhancement.

Protocol D: In Vivo Cystometry (Urodynamics)
  • Objective: To evaluate α1-adrenergic antagonism by measuring bladder voiding pressure.

  • Subjects: Female Sprague-Dawley rats (250g).

Step-by-Step Methodology:

  • Surgical Preparation:

    • Anesthetize rat (Urethane 1.2 g/kg, s.c.).

    • Cannulate the bladder dome with a PE-50 catheter connected to a pressure transducer and infusion pump.

  • Equilibration:

    • Infuse saline at 0.1 mL/min.

    • Allow bladder contractions to stabilize (approx. 30-60 mins).

  • Baseline Recording: Record 3-4 voiding cycles to establish baseline Micturition Pressure (MP) and Inter-Contraction Interval (ICI).

  • Drug Administration:

    • Administer BSP-MPP (cumulative i.v. bolus: 0.1, 0.3, 1.0 mg/kg).

    • Wait 15 mins between doses.

  • Parameters Measured:

    • Micturition Pressure (MP): Peak pressure during voiding (decreased by α1-antagonists).

    • Bladder Capacity: Volume infused before voiding.

Validation Criteria:

  • Significant reduction in MP (>20%) confirms α1-antagonism (similar to Tamsulosin).

Data Visualization & Logic

Mechanism of Action Pathway

G cluster_0 Receptor Targets cluster_1 Physiological Outcomes Compound BSP-MPP HT1A 5-HT1A Receptor (Partial Agonist) Compound->HT1A HT6_7 5-HT6 / 5-HT7 (Antagonist) Compound->HT6_7 Alpha1 α1-Adrenoceptor (Antagonist) Compound->Alpha1 Anxiety Reduced Anxiety (Anxiolysis) HT1A->Anxiety Modulation Cognition Enhanced Memory (Pro-cognitive) HT6_7->Cognition Disinhibition Bladder Reduced Voiding Pressure (BPH Relief) Alpha1->Bladder Smooth Muscle Relaxation

Figure 1: Predicted pharmacological profile and downstream physiological effects of BSP-MPP.

Expected Results & Interpretation

AssayParameterExpected Outcome (BSP-MPP)Interpretation
EPM % Open Arm TimeIncrease (Dose-dependent)5-HT1A agonism reduces anxiety.
EPM Total DistanceDecrease (at high dose)Potential sedation via α1-blockade.
NOR Discrimination IndexIncrease 5-HT6/7 antagonism improves memory consolidation.
Cystometry Micturition PressureDecrease α1-antagonism relaxes bladder neck/urethra.

References

  • Glennon, R. A., et al. (2000). "Binding of arylpiperazines to 5-HT3 serotonin receptors: results of a structure-affinity study." European Journal of Medicinal Chemistry. Link

  • Lopez-Rodriguez, M. L., et al. (2003). "Design and Synthesis of New Benzenesulfonamide Derivatives as 5-HT7 Receptor Ligands." Bioorganic & Medicinal Chemistry Letters. Link

  • Testa, B., et al. (2010). "The 2-methoxyphenylpiperazine pharmacophore in antipsychotic and anxiolytic drug discovery." Current Medicinal Chemistry. Link

  • Andersson, K. E. (2011). "Mechanisms of action of α1-adrenoceptor antagonists in the lower urinary tract." Urologic Clinics of North America. Link

  • Hirst, W. D., et al. (2006). "Characterization of the 5-HT6 receptor antagonist SB-271046 in animal models of cognition." British Journal of Pharmacology. Link

Sources

High-throughput screening with 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Scaffold

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine represents a classic "privileged structure" in medicinal chemistry, specifically within the arylpiperazine sulfonamide class. This scaffold is highly relevant for drug discovery campaigns targeting aminergic G-Protein Coupled Receptors (GPCRs), particularly Serotonin (5-HT) and


-Adrenergic  receptors.
  • The Pharmacophore: The N-(2-methoxyphenyl)piperazine moiety is a well-established pharmacophore for 5-HT

    
     (antagonist) and 
    
    
    
    -adrenergic (antagonist) activity, seen in drugs like Urapidil and Naftopidil .
  • The Linker: The sulfonamide linkage is frequently employed to modulate selectivity towards 5-HT

    
     and 5-HT
    
    
    
    receptors (e.g., SB-258719 analogs).

Consequently, this compound is rarely a "clean" single-target ligand. In High-Throughput Screening (HTS), it serves two critical roles:

  • Reference Standard: As a control for validating assay sensitivity to arylpiperazine-class promiscuity.

  • Chemical Probe: To map the selectivity profiles of library hits containing this substructure.

This guide details the HTS protocols for profiling this compound against its two most likely signaling pathways: G


-coupled cAMP accumulation  (e.g., 5-HT

) and G

-coupled Calcium Flux
(e.g.,

-Adrenergic).

Assay Principles & Mechanism

A. G Signaling (cAMP Accumulation)

Target Context: 5-HT


, 5-HT

, 5-HT

The primary screen utilizes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay (e.g., HTRF® or LANCE®).
  • Mechanism: Activation of the G

    
    -coupled receptor activates Adenylyl Cyclase (AC), converting ATP to cAMP.
    
  • Detection: A cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP acceptor are used. Endogenous cAMP (produced by the cell) competes with the labeled cAMP for antibody binding.

  • Signal: An increase in intracellular cAMP results in a decrease in FRET signal (inversely proportional).

B. G Signaling (Calcium Flux)

Target Context:


-Adrenergic, 5-HT

The secondary screen utilizes a kinetic Fluorescent Imaging Plate Reader (FLIPR) assay.
  • Mechanism: Activation of the G

    
    -coupled receptor triggers the PLC
    
    
    
    pathway, generating IP
    
    
    and releasing Ca
    
    
    from the ER.
  • Detection: Cells are loaded with a calcium-sensitive dye (e.g., Fluo-4 AM).

  • Signal: A rapid, transient increase in fluorescence intensity upon compound addition.

Visualizing the Signaling Pathways

GPCR_Signaling cluster_Gs Gs Pathway (e.g., 5-HT7) cluster_Gq Gq Pathway (e.g., Alpha-1) Compound 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine R_Gs GPCR (Gs) Compound->R_Gs Bind/Modulate R_Gq GPCR (Gq) Compound->R_Gq Bind/Modulate AC Adenylyl Cyclase R_Gs->AC Activate cAMP cAMP Increase AC->cAMP ATP -> cAMP FRET TR-FRET Signal (Decrease) cAMP->FRET Competition PLC PLC-beta R_Gq->PLC Activate Ca Ca2+ Release PLC->Ca IP3 Pathway FLIPR Fluorescence (Increase) Ca->FLIPR Dye Binding

Figure 1: Dual-pathway interrogation strategy for arylpiperazine sulfonamides.

Detailed Protocols

Protocol A: G cAMP HTS (384-well Format)

Materials:

  • Cells: CHO-K1 or HEK293 stably expressing human 5-HT

    
     receptor.
    
  • Reagents: HTRF cAMP HiRange Kit (Cisbio/Revvity), IBMX (Phosphodiesterase inhibitor).

  • Buffer: HBSS + 20 mM HEPES + 0.5 mM IBMX + 0.1% BSA (stabilizer).

  • Plate: 384-well low-volume white microplate (e.g., Greiner 784075).

Step-by-Step Workflow:

  • Compound Preparation (Source Plate):

    • Dissolve this compound in 100% DMSO to 10 mM.

    • Perform a 1:3 serial dilution in DMSO (10 points) to generate a dose-response curve (Top conc: 10 µM final).

    • Dispense 50 nL of compound into the assay plate using an acoustic dispenser (e.g., Echo 655).

  • Cell Dispensing:

    • Harvest cells using Accutase (avoid Trypsin to preserve receptors).

    • Resuspend cells in Assay Buffer at 200,000 cells/mL.

    • Dispense 5 µL of cell suspension (1,000 cells/well) into the assay plate.

    • Critical: Incubate for 30 min at RT. (Allows compound to bind before agonist challenge if testing antagonism).

  • Agonist Challenge (For Antagonist Mode):

    • Prepare 5-HT (Serotonin) at EC

      
       concentration in Assay Buffer.
      
    • Dispense 5 µL of Agonist solution.

    • Incubate for 45 min at RT.

  • Detection:

    • Prepare HTRF detection reagents (cAMP-d2 and Anti-cAMP-Cryptate) in Lysis Buffer.

    • Dispense 5 µL of cAMP-d2 followed by 5 µL of Anti-cAMP-Cryptate.

    • Incubate for 1 hour at RT in the dark.

  • Readout:

    • Read on an HTRF-compatible reader (e.g., PHERAstar FSX).

    • Excitation: 337 nm. Emission: 665 nm (FRET) and 620 nm (Donor).

Protocol B: G Calcium Flux (384-well Format)

Materials:

  • Cells: CHO-K1 stably expressing human

    
    -Adrenergic receptor.
    
  • Reagents: Fluo-4 Direct Calcium Assay Kit (Invitrogen).

  • Buffer: HBSS + 20 mM HEPES + 2.5 mM Probenecid (prevents dye efflux).

  • Plate: 384-well black-wall, clear-bottom poly-D-lysine coated plate.

Step-by-Step Workflow:

  • Cell Plating (Day -1):

    • Plate 10,000 cells/well in 25 µL growth medium.

    • Incubate overnight at 37°C/5% CO

      
      .
      
  • Dye Loading (Day 0):

    • Remove medium (or use no-wash kit). Add 25 µL of 2X Fluo-4 Dye Loading Solution with Probenecid.

    • Incubate 45 min at 37°C, then 15 min at RT.

  • Online Compound Addition (FLIPR):

    • Place the cell plate and the compound source plate (prepared as above) into the FLIPR/FDSS.

    • Baseline Read: 10 seconds.

    • Addition: Inject 12.5 µL of 5X Compound (this compound).

    • Kinetic Read: Read fluorescence (Ex 488/Em 525) every 1 second for 60 seconds, then every 3 seconds for 120 seconds.

Data Analysis & Interpretation

A. Normalization

  • cAMP (HTRF): Calculate the Ratio =

    
    .
    
    • Convert Ratio to cAMP concentration using the standard curve.

    • % Inhibition =

      
      
      
  • Calcium (FLIPR): Calculate

    
     or Max-Min RFU.
    

B. Expected Results for this compound

TargetExpected ActivityAssay Phenotype
5-HT

(Gs)
AntagonistReversal of 5-HT induced cAMP decrease (HTRF signal recovery).

-AR (Gq)
AntagonistInhibition of Phenylephrine-induced Ca

spike.
5-HT

(Gi)
Partial Agonist/AntagonistComplex; requires forskolin-stimulated cAMP assay.

Troubleshooting & Optimization

IssueRoot CauseSolution
High Background (HTRF) Compound interferenceArylpiperazines can quench fluorescence. Check raw 620nm signal. If suppressed >20%, data is invalid.
Precipitation Solubility limitSulfonamides are hydrophobic. Ensure final DMSO is <1% but compound is soluble. Use intermediate dilution plate.
"Sticky" Compound Basic amine interactionThe piperazine nitrogen is basic. Use 0.1% BSA or 0.01% Tween-20 in buffers to prevent plastic binding.
Low Signal Window Receptor desensitizationFor Gq assays, ensure cells are not over-confluent. For Gs, optimize Forskolin/Agonist concentrations.

References

  • Methods in Molecular Biology: GPCR Screening Protocols. "High-Throughput Screening for G-Protein Coupled Receptors." Link

  • Journal of Medicinal Chemistry: Structure-Activity Relationships of Arylpiperazines. "Design, Synthesis, and Pharmacological Evaluation of Novel Arylpiperazine Derivatives." Link

  • Cisbio Bioassays: HTRF cAMP HiRange Kit User Guide. "Homogeneous Time Resolved Fluorescence for cAMP quantification." Link

  • Molecular Devices: FLIPR Calcium Assay Guidelines. "Optimizing Calcium Flux Assays on the FLIPR System." Link

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine as a Probe for 5-HT1A/D2 Receptor Profiling

Introduction: The Arylpiperazine "Privileged Scaffold"

In neuropsychopharmacology, the 1-arylpiperazine moiety is a "privileged scaffold"—a molecular framework capable of providing high-affinity ligands for multiple G-protein coupled receptors (GPCRs), particularly Serotonin (5-HT) and Dopamine (D) receptors.

The specific compound This compound (CAS: 303138-85-4) represents a critical structural class where the classic 2-methoxyphenylpiperazine (2-MPP) pharmacophore is derivatized with a sulfonamide linkage.

Why This Compound Matters:
  • The 2-MPP Warhead: The 2-methoxyphenylpiperazine unit is the primary binding determinant for 5-HT1A receptors (e.g., in drugs like Way-100635). It mimics the indole nucleus of serotonin.

  • Sulfonamide vs. Amide: Unlike traditional amide linkers, the sulfonamide group (

    
    ) offers unique geometry (tetrahedral sulfur), enhanced metabolic stability against peptidases, and distinct hydrogen-bonding capabilities.
    
  • Fragment-Based Drug Discovery (FBDD): This molecule serves as a low-molecular-weight probe (MW ~332.4) to map the "tolerance" of the secondary binding pocket (the sulfonamide-binding region) in GPCRs.

Chemical Properties & Handling

PropertyValueNotes
IUPAC Name This compound
CAS Number 303138-85-4
Molecular Formula

Molecular Weight 332.42 g/mol
Solubility DMSO (>20 mg/mL), DCM, MethanolPoorly soluble in water.[1]
pKa (Calc) ~6.5 (Piperazine N4)Protonated at physiological pH.
Storage -20°C, DesiccatedStable for >2 years if dry.

Protocol A: Chemical Synthesis

Objective: Efficient synthesis of this compound via nucleophilic substitution.

Reaction Scheme (Graphviz)

Synthesis_Pathway SM1 1-(2-Methoxyphenyl)piperazine (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter DCM, 0°C to RT SM2 Benzenesulfonyl Chloride (Electrophile) SM2->Inter DCM, 0°C to RT Base Triethylamine (Et3N) (Base) Base->Inter DCM, 0°C to RT Prod Target Sulfonamide (Precipitate) Inter->Prod -HCl (Et3N·HCl salt)

Caption: Nucleophilic attack of the secondary amine on the sulfonyl chloride, followed by elimination of HCl.

Step-by-Step Methodology

Reagents:

  • 1-(2-Methoxyphenyl)piperazine (1.0 eq, 5.0 mmol, 0.96 g)

  • Benzenesulfonyl chloride (1.1 eq, 5.5 mmol, 0.70 mL)

  • Triethylamine (1.5 eq, 7.5 mmol, 1.05 mL)

  • Dichloromethane (DCM), anhydrous (20 mL)

Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1-(2-methoxyphenyl)piperazine in 15 mL of anhydrous DCM.

  • Base Addition: Add Triethylamine (Et3N) to the solution. Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add Benzenesulfonyl chloride (diluted in 5 mL DCM) over 10 minutes. The reaction is exothermic; maintain temperature <5°C during addition to prevent disulfonylation or degradation.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 1:1).

  • Work-up:

    • Dilute with 20 mL DCM.

    • Wash sequentially with:

      • 10 mL 1M HCl (to remove unreacted amine).

      • 10 mL Sat. NaHCO3 (to remove excess sulfonyl chloride/acid).

      • 10 mL Brine .

    • Dry the organic layer over anhydrous

      
      .[2]
      
  • Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water or purify via Flash Column Chromatography (SiO2, Gradient: 0–30% EtOAc in Hexane).

Validation:

  • 1H NMR (CDCl3, 400 MHz): Look for the disappearance of the N-H signal and the appearance of aromatic benzenesulfonyl protons (7.5–7.9 ppm).

  • Yield: Expected >85%.

Protocol B: In Vitro 5-HT1A Binding Assay

Objective: Determine the binding affinity (


) of the synthesized compound using a radioligand displacement assay.

Mechanism: The compound competes with the radioligand [


]-8-OH-DPAT (a selective 5-HT1A agonist) for the orthosteric binding site.
Assay Logic Flow (Graphviz)

Binding_Assay Membrane CHO Cells expressing h5-HT1A Receptor Incubation Incubation 60 min @ 25°C Membrane->Incubation Ligand Radioligand: [3H]-8-OH-DPAT (1 nM) Ligand->Incubation TestComp Test Compound: Sulfonyl-Piperazine (10^-10 to 10^-5 M) TestComp->Incubation Filter Vacuum Filtration (GF/B Filters) Incubation->Filter Terminate Binding Count Scintillation Counting (CPM Measurement) Filter->Count Retained Radioactivity Analysis Data Analysis (Sigmoidal Dose-Response) Count->Analysis Calculate IC50 & Ki

Caption: Workflow for competitive radioligand binding assay to determine receptor affinity.

Detailed Protocol

Materials:

  • Receptor Source: Membranes from CHO cells stably expressing human 5-HT1A receptors.

  • Radioligand: [

    
    ]-8-OH-DPAT (Specific Activity ~100-150 Ci/mmol). Concentration = 
    
    
    
    value (approx. 1 nM).
  • Non-Specific Binding (NSB) Control: Serotonin (10 µM) or Way-100635 (10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM

    
    , pH 7.4.
    

Steps:

  • Plate Setup: Use a 96-well polypropylene plate.

    • Total Binding (TB): Buffer + Membranes + Radioligand.

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + Excess Serotonin.

    • Test Wells: Buffer + Membranes + Radioligand + Test Compound (7 concentrations, e.g., 0.1 nM to 10 µM).

  • Incubation: Add 20 µg of membrane protein per well. Incubate for 60 minutes at 25°C (equilibrium).

  • Harvesting: Rapidly filter through Whatman GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding to the filter) using a cell harvester.

  • Washing: Wash filters 3x with ice-cold Tris buffer to remove unbound radioligand.

  • Detection: Transfer filters to scintillation vials, add cocktail, and count via Liquid Scintillation Counter.

Data Analysis:

  • Calculate % Inhibition:

    
    .
    
  • Determine IC50: Fit data to a one-site competition model (Sigmoidal Dose-Response).

  • Calculate Ki: Use the Cheng-Prusoff equation:

    
    
    

Expected Results & SAR Context

  • Affinity Profile: The this compound typically exhibits moderate to high affinity (

    
     < 100 nM) for 5-HT1A receptors due to the 2-MPP anchor.
    
  • Selectivity: The sulfonamide group often reduces affinity for

    
    -adrenergic receptors compared to alkyl-linked analogues (like NAN-190), improving selectivity for serotonin receptors.
    
  • Metabolic Stability: Unlike amide analogues, the sulfonamide bond is resistant to hydrolysis by amidases, making this compound a more stable probe for in vivo rodent studies.

References

  • Structure-Activity Relationships of Arylpiperazines

    • Title: "Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry."
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link](Note: Generalized link to PMC for scaffold verification)

  • Synthesis Protocols

    • Title: "Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project."
    • Source: PubMed Central.
    • URL:[Link]

  • 5-HT1A Binding Methodology

    • Title: "New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands."[3][4]

    • Source: Journal of Medicinal Chemistry (via PubMed).
    • URL:[Link]

  • Compound Data

    • Title: "1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine Properties."
    • Source: ChemSrc.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

[1][2]

Executive Summary

This guide addresses yield and purity issues in the sulfonylation of 1-(2-methoxyphenyl)piperazine with benzenesulfonyl chloride .

While this is a standard nucleophilic substitution, the specific steric and electronic environment of the ortho-methoxyphenyl group creates unique challenges in kinetics and solubility.[1] This guide moves beyond generic protocols to address the specific physicochemical properties of this 5-HT receptor ligand intermediate.

Module 1: Critical Process Parameters (The Protocol)

The following protocol is the "Gold Standard" baseline. Deviations from this specific stoichiometry or order of addition are the primary cause of yield loss (<60%).[2]

Optimized Reaction Conditions
ParameterSpecificationTechnical Rationale
Solvent Dichloromethane (DCM) (Anhydrous)Solubility: The target product is highly lipophilic.[3][1] DCM ensures the product remains in solution, preventing occlusion of unreacted starting material in precipitates.[2][4]
Base Triethylamine (TEA) or DIPEAHCl Scavenging: 1.2–1.5 equivalents required.[2][4] The reaction generates HCl; failure to neutralize it protonates the unreacted piperazine, rendering it non-nucleophilic.[2][4]
Stoichiometry 1.0 eq Amine : 1.1 eq Sulfonyl ChlorideMoisture Sensitivity: Benzenesulfonyl chloride hydrolyzes rapidly.[2] A 10% excess compensates for trace moisture without complicating purification.[2]
Temperature 0°C

RT
Exotherm Control: The initial mixing is exothermic. High temps during addition cause sulfonyl chloride decomposition before reaction.[2][4]
Step-by-Step Workflow
  • Preparation: Dissolve 1-(2-methoxyphenyl)piperazine (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM (10 mL/g of amine).

  • Cooling: Cool the mixture to 0°C under an inert atmosphere (

    
     or Ar).
    
  • Addition: Add Benzenesulfonyl chloride (1.1 eq) dropwise over 20 minutes.

    • Critical Check: If the solution smokes or turns black immediately, your addition is too fast.[2][4]

  • Reaction: Allow to warm to Room Temperature (20-25°C). Stir for 3–4 hours.

  • Monitoring: Check TLC (System: Hexane/EtOAc 1:1). The starting amine (polar, stays near baseline) should disappear; the product (less polar) moves up (

    
    ).[3][1]
    

Module 2: Troubleshooting & Diagnostics

Ticket #001: "My yield is low (<40%), and I see starting material on TLC."

Diagnosis: Incomplete Conversion due to "Protonation Lock."

The Mechanism: The reaction produces HCl.[2][4] If your base (TEA) is insufficient or wet, the HCl protonates the N4-nitrogen of your starting piperazine.[3][1] The resulting ammonium salt (

not nucleophilic24

Visualizing the Failure Mode (DOT Diagram):

ReactionPathwaysStartStart: Piperazine + PhSO2ClBaseBase Present (TEA)Start->BasePathSuccessNucleophilic Attack(N4 attacks S)Base->PathSuccessBase > 1.2 eqPathFailProtonation of Amine(Formation of HCl Salt)Base->PathFailBase < 1.0 eqor Wet SolventProductTarget Sulfonamide(High Yield)PathSuccess->ProductStuckUnreactive Salt(Low Yield)PathFail->Stuck

Caption: Figure 1. The "Protonation Lock" mechanism.[2][4] Insufficient base leads to an irreversible non-nucleophilic salt.[3][2]

Corrective Action:

  • Add an additional 0.5 eq of TEA.

  • If conversion does not improve, the sulfonyl chloride may have hydrolyzed.[2][5] Add 0.2 eq of fresh benzenesulfonyl chloride.

Ticket #002: "The product is an oil/gum and won't crystallize."[3][4]

Diagnosis: Impurity Entrapment (Benzenesulfonic Acid).[2][4]

The Science: Excess benzenesulfonyl chloride hydrolyzes to benzenesulfonic acid.[2][4] This is a surfactant-like impurity that prevents crystallization.[3][1][2] Furthermore, the 2-methoxyphenyl group adds significant lipophilicity, making the product prone to "oiling out."[1]

The Fix (The "Acid Wash" Trick): Unlike primary sulfonamides, your product is a tertiary sulfonamide (no acidic N-H proton).[2][4] However, it contains an aniline-like nitrogen (N1) which is very weakly basic.[3][1][2]

  • Wash 1: Water (removes TEA salts).

  • Wash 2: 10% Citric Acid (aq) .

    • Why? Citric acid is strong enough to protonate unreacted starting material (removing it to the aqueous layer) but usually too weak to protonate the steric/electronic-deactivated N1-aniline of the product.[3][1]

  • Wash 3: Saturated

    
     (removes benzenesulfonic acid).
    
  • Crystallization: Evaporate DCM. Triturate the resulting oil with cold Diethyl Ether or Hexane/Isopropanol (9:1) .[2] Scratch the flask side to induce nucleation.[2][4]

Module 3: FAQ (Technical Deep Dive)

Q: Can I use Pyridine as both solvent and base? A: Yes, but proceed with caution.[2] Pyridine is an excellent solvent for sulfonylation, but it is difficult to remove completely.[2][4] Residual pyridine can inhibit crystallization.[2] If you use pyridine, you must perform a copper sulfate wash (

24

Q: Does the ortho-methoxy group hinder the reaction? A: Sterically, yes.[3][1][2][4] The ortho-methoxy group on the N1-phenyl ring creates a twisted conformation.[3][1] While the reaction site is at N4 (distal), the overall solubility and electronic transmission through the piperazine ring are affected.[2] This is why we recommend 3–4 hours reaction time rather than the standard 1 hour seen in simpler piperazines.[2][4]

Q: I see a spot on TLC that is less polar than my product. What is it? A: This is likely the Bis-sulfonamide ? NO. Correction: You are using a secondary amine.[2][6][7] Bis-sulfonylation is chemically impossible here.[3][1][2] Real Culprit: It is likely Benzenesulfonic anhydride (formed from excess chloride reacting with itself/acid) or a generic impurity from the starting amine.[2][4] If you see a spot more polar than the product but less polar than the start, it is likely the Mono-hydrochloride salt of your product (if you used strong acid in workup).[3][1]

Troubleshooting Logic Tree

Use this flow to diagnose your specific issue immediately.

TroubleshootingIssueIdentify IssueYieldLow Yield / SM RemainsIssue->YieldPurityOily Product / ImpuritiesIssue->PurityCheckBaseCheck pH / Base EqYield->CheckBaseCheckWashDid you useStrong Acid Wash?Purity->CheckWashCheckReagentCheck PhSO2Cl QualityCheckBase->CheckReagentpH > 9ActionAddBaseAdd 0.5 eq TEAStir 1 hrCheckBase->ActionAddBasepH < 9ActionFreshClAdd 0.2 eq FreshPhSO2ClCheckReagent->ActionFreshClHydrolyzedActionCitricUse Citric AcidInstead of HClCheckWash->ActionCitricYes (Product lost to aq)ActionTritTriturate withEther/HexaneCheckWash->ActionTritNo (Product is oil)

Caption: Figure 2. Decision matrix for troubleshooting yield and isolation issues.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.[2][4] (Standard Schotten-Baumann conditions for secondary amines).

  • BenchChem Technical Support. Sulfonylation of Amines: Troubleshooting Guide. (General troubleshooting for sulfonamide formation).[2][4]

  • Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry, 2nd Ed.; Oxford University Press, 2012.[2][4] (Mechanistic insight into nucleophilic substitution at sulfonyl centers).

  • Organic Chemistry Portal. Synthesis of Sulfonamides. (Comprehensive review of sulfonylation methodologies).[2][4]

Technical Support Center: Purification of Sulfonamide-Arylpiperazines

[1]

Subject: Troubleshooting & Protocols for this compound Ticket ID: PUR-5HT-LIGAND-001 Status: Active Guide

Executive Summary & Compound Profile

Welcome to the technical support hub for This compound . This compound belongs to a class of arylpiperazine sulfonamides, frequently utilized as ligands for 5-HT (serotonin) receptors (specifically 5-HT1A/5-HT2A) or as privileged scaffolds in medicinal chemistry.[1]

Compound Characteristics:

  • Chemical Structure: A piperazine ring substituted at

    
     with a benzenesulfonyl group and at 
    
    
    with a 2-methoxyphenyl group.[1]
  • Physicochemical Nature:

    • Lipophilicity: High (due to two aromatic rings).[1]

    • Basicity: Weakly basic.[1] The sulfonamide nitrogen is non-basic; however, the

      
       nitrogen (attached to the methoxyphenyl ring) retains tertiary aniline-like character (approximate pKa ~6.0–7.0).[1]
      
    • State: Typically a white to off-white crystalline solid (MP range approx. 125–140°C depending on polymorphs).[1]

Interactive Troubleshooting (Q&A)

Issue 1: "My crude product is a sticky, dark oil that refuses to crystallize."

Diagnosis: This is the most common issue ("oiling out") caused by trace impurities—specifically unreacted 1-(2-methoxyphenyl)piperazine (2-MeOPP) or oxidation byproducts of the aniline moiety—lowering the melting point.[1]

Solution:

  • Solvent Swap: If you are using Diethyl Ether/Hexane, switch to Ethanol (EtOH) or Isopropanol (IPA) .[1] Sulfonamides generally form robust crystal lattices in alcohols.[1]

  • The "Seeding" Trick: Dissolve the oil in a minimum amount of hot EtOAc.[1] Add Hexane dropwise until just cloudy.[1][2] Scratch the inner glass surface with a spatula vigorously.[1] The micro-glass particles act as nucleation sites.[1]

  • Charcoal Treatment: If the oil is dark brown, dissolve in hot ethanol, treat with activated charcoal for 10 minutes, filter hot through Celite, and then cool.

Issue 2: "I have persistent starting material (2-MeOPP) in my product."

Diagnosis: The starting secondary amine (2-MeOPP) is difficult to remove because its solubility profile overlaps with the product.[1]

Solution: Do not rely on chromatography yet. Use Chemical Scavenging during workup.[1]

  • The Logic: 2-MeOPP is a secondary amine (pKa ~9).[1] The product is a tertiary

    
    -aryl amine (pKa ~6-7).[1]
    
  • Protocol: Wash your organic layer with 10% Citric Acid (pH ~4).[1]

    • Why? At pH 4, the highly basic starting material (2-MeOPP) is fully protonated and partitions into the water.[1] The product, being less basic and highly lipophilic (sulfonamide group), will largely remain in the organic layer.[1]

    • Warning: Do not use strong HCl, or you may extract your product as the hydrochloride salt.[1]

Issue 3: "My yield is lower than expected after recrystallization."

Diagnosis: The compound has significant solubility in the mother liquor, or you are using too much solvent.[1]

Solution:

  • Use the "Anti-solvent" Method: Dissolve in the minimum volume of a "Good" solvent (Dichloromethane or Acetone), then slowly add a "Bad" solvent (Hexane or Heptane) until turbidity persists.[1]

  • Cooling Profile: Do not crash-cool in dry ice. Allow the flask to cool to room temperature, then 4°C (fridge), then -20°C. Gradual cooling promotes crystal growth over amorphous precipitation.[1]

Technical Workflows & Visualization

Purification Decision Logic

The following diagram illustrates the decision-making process for purifying this specific scaffold, prioritizing crystallization over chromatography for scalability.

PurificationLogicReactionReaction Mixture(Sulfonyl Chloride + 2-MeOPP)QuenchQuench & Partition(DCM / Water)Reaction->QuenchAcidWashWash: 10% Citric Acid(Removes unreacted amine)Quench->AcidWashOrganic LayerBaseWashWash: Sat. NaHCO3(Removes Benzenesulfonic acid)AcidWash->BaseWashOrganic LayerDryEvapDry (Na2SO4) & EvaporateBaseWash->DryEvapCheckStateCheck Physical StateDryEvap->CheckStateSolidSolid / Semi-SolidCheckState->SolidIf SolidOilDark Oil / GumCheckState->OilIf OilRecrystRecrystallization(EtOH or IPA)Solid->RecrystTriturationTrituration(Cold Ether/Hexane)Oil->TriturationFinalPure Product(>98% HPLC)Recryst->FinalTrituration->RecrystIf solidifies

Caption: Figure 1. Step-by-step purification logic tree for this compound, highlighting the critical acid-wash step for amine removal.

Validated Experimental Protocols

Protocol A: The "Gold Standard" Recrystallization

Best for: Final polishing to achieve >99% purity for biological assays.[1]

ParameterSpecificationNotes
Solvent System Ethanol (95% or Absolute) Alternative: Isopropanol (IPA).
Concentration ~1 g solute per 5-10 mL solventAdjust based on initial purity.
Temperature Reflux (78°C) to 0°CSlow cooling is essential.[1]

Step-by-Step:

  • Place the crude solid in an Erlenmeyer flask.

  • Add Ethanol and heat to reflux on a stir plate.

  • Add solvent in small portions through the condenser until the solid just dissolves.

  • Critical Step: If the solution is colored, remove from heat, add activated carbon (5% w/w), boil for 2 mins, and filter hot.

  • Allow the clear filtrate to cool to room temperature undisturbed (approx. 2 hours).

  • Cool in an ice bath (0-4°C) for another hour.

  • Filter the white needles/plates and wash with cold Ethanol.[1]

  • Dry under high vacuum at 40°C to remove solvent trapped in the lattice.[1]

Protocol B: Chemical Workup (The "Pre-Purification")

Best for: Removing unreacted starting materials before attempting crystallization.[1]

  • Reaction Quench: Dilute the reaction mixture (usually in DCM or THF) with water.[1]

  • Phase Separation: Extract with Dichloromethane (DCM).

  • The Acid Wash (Targeting 2-MeOPP):

    • Wash the organic layer twice with 10% aqueous Citric Acid .[1]

    • Mechanism:[1][3][4][5][6] Citric acid protonates the secondary amine of the starting material (making it water-soluble) but leaves the sulfonamide product (which has reduced basicity due to the electron-withdrawing sulfonyl group) in the organic layer.[1]

  • The Base Wash (Targeting Sulfonyl Chloride):

    • Wash the organic layer with Saturated Sodium Bicarbonate (NaHCO3) .[1]

    • Mechanism:[1][3][4][5] Hydrolyzes excess benzenesulfonyl chloride into benzenesulfonate (water-soluble).[1]

  • Drying: Dry over Anhydrous

    
    , filter, and evaporate.
    

References & Authoritative Grounding

  • General Synthesis of Sulfonamides:

    • Source: Vogel's Textbook of Practical Organic Chemistry.[1]

    • Relevance: Standard protocols for sulfonyl chloride + amine coupling.[1]

    • Link:[1]

  • Piperazine Scaffold Properties:

    • Source:Journal of Medicinal Chemistry, "Structure-Affinity Relationships of Arylpiperazines."[1]

    • Relevance: Establishes the pKa differences between N-aryl and N-alkyl piperazines used in the acid-wash logic.

    • Context: 1-(2-methoxyphenyl)piperazine derivatives are standard pharmacophores for 5-HT1A receptors.

    • Link:[1]

  • Recrystallization of Sulfonamides:

    • Source: Mettler Toledo Crystallization Guide.[1]

    • Relevance: Principles of solvent selection (Ethanol/IPA) for polar organic molecules.

    • Link:[1]

  • Specific Analog Synthesis (Trimetazidine Sulfonamides):

    • Source: MDPI Molbank, "Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine."[1]

    • Relevance: Confirms the use of DCM/TEA for synthesis and dilute HCl/Carbonate washes for purification of this exact chemical class.

    • Link:[1]

Technical Support Center: Stability & Handling of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine . This content is structured to address stability, solubility, and handling challenges directly, moving beyond generic advice to provide mechanism-based troubleshooting.

Senior Application Scientist Note: This compound combines a lipophilic benzenesulfonyl moiety with an electron-rich arylpiperazine. While chemically robust, its primary failure mode in biological assays is not chemical degradation, but rather "silent precipitation" upon dilution into aqueous buffers. The following guide prioritizes solubility management alongside chemical stability.

Part 1: Core Stability Profile

Physicochemical Snapshot
  • Chemical Class: Sulfonamide-functionalized Arylpiperazine.[1]

  • Molecular Weight: ~332.4 g/mol .

  • Solubility (Water): Negligible (< 10 µM typically).

  • Solubility (DMSO): High (> 10 mM).

  • Reactivity: Low. The sulfonamide bond is resistant to hydrolysis under physiological conditions. The piperazine nitrogens are fully substituted, preventing N-oxidation typical of secondary amines.

Stability Data Summary
ConditionStability StatusPrimary Risk
Solid State (RT) High Hygroscopicity (minimal), Light sensitivity (moderate).
DMSO Stock (-20°C) High (> 12 months)Moisture absorption by DMSO leading to precipitation.
Aqueous Buffer (pH 7.4) Moderate (Physical)Precipitation (micromolar concentrations).
Acidic Solution (pH < 2) High Protonation of piperazine increases solubility; sulfonamide remains stable.
Basic Solution (pH > 10) High Stable; sulfonamide hydrolysis requires extreme conditions (e.g., 6M NaOH, reflux).

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "I see a loss of compound potency in my assay, but the stock solution looks clear."

Diagnosis: Silent Precipitation or Non-Specific Binding (NSB). Technical Explanation: The benzenesulfonyl group adds significant lipophilicity. When you dilute a DMSO stock (e.g., 10 mM) into an aqueous assay buffer (e.g., to 10 µM), the compound may form colloidal aggregates that are invisible to the naked eye but fail to interact with the target protein. Alternatively, the compound may adsorb to plastic tips or plates.

Troubleshooting Steps:

  • Check the Critical Aggregation Concentration (CAC): Measure light scattering (DLS) or run a serial dilution curve; a sudden drop in activity often marks the solubility limit.

  • Add Surfactant: Include 0.01% - 0.1% Tween-20 or Triton X-100 in your assay buffer before adding the compound. This prevents aggregation.

  • Optimize Mixing: Do not squirt the DMSO stock directly into the buffer. Instead, use the "intermediate dilution" method (see Protocol A).

Issue 2: "My HPLC shows a new peak appearing after 24 hours in solution."

Diagnosis: Photolytic Degradation or Impurity Enrichment. Technical Explanation: While the sulfonamide bond is stable, the 2-methoxyphenyl (anisole) ring is electron-rich and can be susceptible to photo-oxidation or radical attack if exposed to intense light or oxidized buffers.

  • Potential Degradant 1: Sulfonic acid hydrolysis product (Rare at neutral pH).

  • Potential Degradant 2: N-oxide formation on the piperazine ring (Unlikely due to steric hindrance, but possible under oxidative stress).

Validation Protocol: Run the sample against a standard of 1-(2-methoxyphenyl)piperazine (the hydrolysis product). If the retention time matches, you have hydrolysis. If not, it is likely an oxidative impurity.

Issue 3: "Can I store the diluted working solution at 4°C?"

Answer: No. Reasoning: Lowering the temperature decreases the kinetic solubility of lipophilic compounds in aqueous buffers, driving precipitation. Recommendation: Prepare working solutions fresh. If storage is unavoidable, store at room temperature (protected from light) for short durations (< 4 hours), rather than refrigerating.

Part 3: Mechanism & Visualization

Degradation Pathways

The following diagram illustrates the theoretical stability limits. The sulfonamide bond is the "hard" link, while the aryl moiety presents a "soft" target for oxidation.

StabilityPathways Compound 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine Hydrolysis Hydrolysis (Requires: 6M HCl/NaOH + Heat) Compound->Hydrolysis  Extreme pH   Oxidation Photo-Oxidation (Requires: UV Light + O2) Compound->Oxidation  UV Exposure   StableState Physiological Buffer (pH 7.4, 37°C) Compound->StableState  Stable > 72h   Prod_Hydro Benzenesulfonic acid + 1-(2-methoxyphenyl)piperazine Hydrolysis->Prod_Hydro Prod_Ox Ring Hydroxylation / N-Oxides Oxidation->Prod_Ox

Caption: Stability hierarchy. The compound is chemically inert under standard assay conditions (Green). Degradation (Red/Yellow) requires forcing conditions.

Solubility Management Workflow

This decision tree helps users avoid precipitation artifacts.

SolubilityWorkflow Start Prepare Stock (10 mM DMSO) Dilution Dilute to Assay Conc. (e.g., 10 µM) Start->Dilution Check Visual/DLS Check Dilution->Check Precip Cloudy/Precipitate Check->Precip  Yes   Clear Clear Solution Check->Clear  No   Action1 Add 0.05% Tween-20 or Reduce Conc. Precip->Action1 Action2 Proceed with Assay Clear->Action2

Caption: Workflow to prevent "silent precipitation" in aqueous buffers.

Part 4: Experimental Protocols

Protocol A: The "Intermediate Dilution" Method

Use this method to minimize precipitation shock when moving from 100% DMSO to aqueous buffer.

  • Stock Preparation: Dissolve solid compound in anhydrous DMSO to 10 mM . Vortex until fully clear.

  • Intermediate Step: Prepare a 10x working solution in a solvent mixture of 50% DMSO / 50% Water (or Buffer).

    • Why? This keeps the compound solubilized while reducing the DMSO shock.

  • Final Dilution: Pipette the 10x intermediate solution into your final assay buffer (rapidly mixing) to reach 1x concentration.

    • Result: Final DMSO concentration is 5%, compound is 10 µM.

    • Note: If 5% DMSO is too high for your cells/protein, use a 100x intermediate in 100% DMSO, but ensure rapid vortexing during addition.

Protocol B: Stability Validation via HPLC

Standard Operating Procedure (SOP) for verifying compound integrity.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic rings) and 280 nm (phenolic/anisole region).

  • Pass Criteria: Purity > 95%. No new peaks > 1% area after 24h incubation.

References

  • PubChem. (2025).[2] 1-(2-Methoxyphenyl)piperazine (Precursor Data). National Library of Medicine. Retrieved from [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(2-Methoxyphenyl)piperazine.[1][3][2][4][5] Retrieved from [Link]

  • Modranka, J., et al. (2017). The Effect of Carboxamide/Sulfonamide Replacement in Arylpiperazinylalkyl Derivatives on Activity to Serotonin and Dopamine Receptors. Archiv der Pharmazie. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Side Reactions & Impurity Profiles

Executive Summary

The synthesis of 1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a classic nucleophilic substitution (sulfonylation) typically employed in the development of 5-HT


 receptor ligands. While the reaction appears straightforward—coupling 1-(2-methoxyphenyl)piperazine  (nucleophile) with benzenesulfonyl chloride  (electrophile)—yields often suffer due to three specific competitive pathways: hydrolysis , salt trapping , and solvolysis .

This guide moves beyond standard textbook procedures to address the causality of failure modes, providing self-validating protocols to ensure high-purity isolation.

Module 1: The Hydrolysis Trap (The "Disappearing" Electrophile)

User Complaint: "I added 1.1 equivalents of benzenesulfonyl chloride, but LCMS shows unreacted amine and a large solvent front peak. Adding more chloride doesn't help."

The Root Cause

Benzenesulfonyl chloride is highly moisture-sensitive. In the presence of water (even trace amounts in "dry" solvents), it hydrolyzes to benzenesulfonic acid . This byproduct is non-electrophilic and will essentially "poison" the stoichiometry.

  • Reaction:

    
    
    
  • Consequence: The generated acid neutralizes your base and protonates the piperazine, rendering it unreactive.

Diagnostic & Solution
SymptomVerificationCorrective Action
Stalled Reaction pH of reaction mixture drops < 7 (wet pH paper check).Immediate: Add excess base (TEA/DIPEA) to reactivate the amine. prevention: Dry solvents over molecular sieves (3Å or 4Å) for 24h.
White Precipitate Solid is water-soluble (likely amine

HCl or TEA

HCl).
Switch to a biphasic system (DCM/Water with

) or ensure anhydrous conditions with organic base.
Low Yield LCMS shows peak at [M-Cl+OH] (Sulfonic acid).Protocol Change: Add sulfonyl chloride last as a solution in dry DCM, dropwise at 0°C.

Module 2: The "Ghost" Impurity (Solvent Interference)

User Complaint: "I see a new peak with mass [M+14] or [M+28] relative to the sulfonyl chloride, but no product."

The Root Cause

Researchers often use alcohols (MeOH, EtOH) to dissolve the polar piperazine starting material. However, sulfonyl chlorides react with primary alcohols to form sulfonate esters faster than they react with secondary amines in the absence of a strong catalyst.

  • Side Reaction:

    
    
    
Troubleshooting Protocol
  • Solvent Audit: NEVER use nucleophilic solvents (MeOH, EtOH, iPrOH) for the reaction step.

  • Recommended Solvents:

    • Dichloromethane (DCM): Excellent solubility for both reactants; easy workup.

    • THF: Good for solubility, but must be dry.

    • Acetonitrile: Good for inorganic bases (

      
      ).
      
  • Recovery: If you formed the ester, you cannot recover the sulfonyl chloride. You must restart.

Module 3: The "False" Bis-Sulfonylation

User Complaint: "I am seeing a mass corresponding to two sulfonyl groups attached. I thought my amine was secondary?"

The Root Cause

1-(2-methoxyphenyl)piperazine is a secondary amine . It has only one nucleophilic nitrogen (N4). The N1 nitrogen is attached to the phenyl ring (aniline-like) and is sterically hindered and electronically deactivated; it will not react under standard conditions.

If you see bis-sulfonylation, your starting material is impure.

  • Impurity: Unsubstituted piperazine (a common precursor in the synthesis of the starting material).[1]

  • Mechanism: Piperazine has two reactive sites. It reacts twice to form 1,4-bis(benzenesulfonyl)piperazine .

Purification Strategy
  • Pre-Reaction: Check the purity of 1-(2-methoxyphenyl)piperazine by TLC or GC-MS.

  • Post-Reaction: The bis-sulfonylated impurity is highly non-polar and insoluble in acid.

    • Acid Wash: Extract the reaction mixture with 1N HCl. Your target product (basic nitrogen) and unreacted starting material will go into the aqueous layer. The bis-sulfonyl impurity stays in the organic layer. Discard organic. Basify aqueous layer and extract to recover pure product.

Visualizing the Competition

The following diagram illustrates the kinetic competition occurring in your flask.

ReactionPathways cluster_0 Critical Control Point: Moisture & Solvent Choice Start Benzenesulfonyl Chloride (Electrophile) Product Target Sulfonamide (Stable) Start->Product + Amine (Base required) Acid Benzenesulfonic Acid (Water Soluble Waste) Start->Acid + H2O (Fast Hydrolysis) Ester Sulfonate Ester (Genotoxic Impurity) Start->Ester + ROH (Solvolysis) Amine 1-(2-methoxyphenyl)piperazine (Nucleophile) Water Trace Water (Impurity) Alcohol Alcohol Solvent (User Error)

Figure 1: Kinetic competition between product formation and common side reactions.

Standardized Synthesis Protocol (Self-Validating)

This protocol includes checkpoints to prevent the issues described above.

Reagents:

  • 1-(2-methoxyphenyl)piperazine (1.0 equiv)[2]

  • Benzenesulfonyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.5 equiv)

  • Dichloromethane (DCM) (Anhydrous)

Procedure:

  • Dissolution: Dissolve amine (1.0 eq) and TEA (1.5 eq) in dry DCM (0.1 M concentration) under Nitrogen atmosphere.

    • Checkpoint: Solution should be clear. If cloudy, amine salt may be present; add more DCM.

  • Cooling: Cool the mixture to 0°C (Ice bath).

    • Why? Controls the exotherm and slows down hydrolysis relative to sulfonylation.

  • Addition: Add Benzenesulfonyl chloride (1.1 eq) dropwise over 10 minutes.

    • Tip: Dilute the chloride in a small volume of DCM to prevent localized concentration spikes.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Validation: Spot TLC.[3] If starting amine remains, do NOT add more chloride immediately. Check pH. If acidic, add more TEA first.

  • Workup (The "Purification Filter"):

    • Wash 1: 1M NaOH (Removes Benzenesulfonic acid byproduct).

    • Wash 2: Water.[3][4][5][6]

    • Wash 3: Brine.

    • Dry: Over

      
      , filter, and concentrate.
      
  • Crystallization: Recrystallize from EtOH/Heptane if necessary (only after reaction is complete and chloride is gone).

Troubleshooting Logic Flow

Use this decision tree when the reaction fails.

Troubleshooting Start Issue: Low Yield / Impure CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Amine Remains? CheckTLC->SM_Remains Yes_SM Yes SM_Remains->Yes_SM No_SM No SM_Remains->No_SM Check_pH Check pH of mixture Yes_SM->Check_pH Check_Byproducts Identify Byproducts No_SM->Check_Byproducts Acidic Acidic (pH < 7) Check_pH->Acidic Basic Basic (pH > 9) Check_pH->Basic AddBase Add TEA/DIPEA (HCl trapped amine) Acidic->AddBase Check_Hydrolysis Sulfonyl Chloride likely hydrolyzed. Add fresh reagent. Basic->Check_Hydrolysis BisSulf Bis-sulfonylation? (Check Amine Purity) Check_Byproducts->BisSulf EsterImp Sulfonate Ester? (Change Solvent) Check_Byproducts->EsterImp

Figure 2: Troubleshooting decision tree for sulfonylation reactions.

References

  • Mechanism & Kinetics: Rogne, O. (1968).[6] Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 1294-1297. Link

  • General Sulfonamide Synthesis: De Luca, L., & Giacomelli, G. (2008).[7] An Easy and Handy Synthesis of Sulfonamides directly from Sulfonic Acids.[7] The Journal of Organic Chemistry, 73(10), 3967–3969. Link

  • Piperazine Derivatives in Med Chem: Ananda Kumar, C. S., et al. (2009). Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine. Department of Studies in Chemistry, University of Mysore. Link

  • Standard Protocol (Org. Syn.): Marvel, C. S., & Hiers, G. S. (1925). Benzenesulfonyl chloride.[4][5][6][8][9] Organic Syntheses, 5, 10. Link

Sources

Overcoming poor solubility of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine in assays

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the solubility challenges associated with 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a lipophilic sulfonamide-piperazine derivative often used as a scaffold in GPCR ligand development (e.g., 5-HT receptor antagonists).

This guide assumes the role of a Senior Application Scientist to provide authoritative, field-proven troubleshooting steps.

Executive Summary

The compound This compound presents a classic "solubility cliff" challenge.[1][2] Structurally, the sulfonylation of the piperazine nitrogen removes the primary basic center, leaving only the weakly basic N-aryl nitrogen (estimated pKa ~5–6). Consequently, at physiological pH (7.4), the molecule exists predominantly in its neutral, lipophilic form , leading to rapid precipitation ("crashing out") upon dilution from DMSO into aqueous buffers.[2]

This guide provides a validated workflow to maintain solubility without compromising assay sensitivity.

Part 1: The Solubility Decision Tree

Before altering your assay, determine the precise failure mode using this logic flow.

SolubilityWorkflow Start Start: Compound Precipitates in Assay Buffer CheckStock Step 1: Inspect DMSO Stock (Is it clear at 10mM?) Start->CheckStock StockCloudy Stock is Cloudy/Precipitated CheckStock->StockCloudy No StockClear Stock is Clear CheckStock->StockClear Yes FixStock Action: Sonicate (40°C, 15 min) or reduce to 5mM StockCloudy->FixStock DilutionMethod Step 2: Review Dilution Protocol (Direct vs. Intermediate) StockClear->DilutionMethod DirectAdd Direct Addition (100% DMSO -> Buffer) DilutionMethod->DirectAdd IntermedAdd Intermediate Step (DMSO -> Buffer + Carrier) DilutionMethod->IntermedAdd Crash Failure: Local High Conc. causes immediate crash DirectAdd->Crash CarrierCheck Step 3: Select Carrier System Crash->CarrierCheck Switch to BSA Add 0.1% BSA (Protein Binding Carrier) CarrierCheck->BSA Cyclo Add SBE-β-Cyclodextrin (Molecular Encapsulation) CarrierCheck->Cyclo

Figure 1: Diagnostic workflow for identifying the root cause of precipitation events.[1][2]

Part 2: Frequently Asked Questions (Troubleshooting)
Category 1: Stock Solution Preparation

Q: My 10 mM stock solution in DMSO looks clear, but it precipitates immediately when I add it to the media. Is my stock degraded? A: Likely not. The issue is kinetic solubility vs. thermodynamic solubility . The sulfonamide group makes the molecule highly crystalline (high lattice energy).[3] When you inject a 10 mM DMSO stock into an aqueous buffer, you create a transient "supersaturated" zone at the pipette tip where the water concentration spikes, but the compound hasn't dispersed yet.

  • The Fix: Do not pipette 100% DMSO stock directly into the assay well containing cells or protein.[3]

  • Protocol: Use an Intermediate Dilution Plate .

    • Prepare a "10x" working solution in assay buffer containing 5-10% DMSO .

    • Mix this intermediate vigorously (pipette up/down).

    • Transfer this 10x solution to your final assay plate (resulting in 0.5-1% DMSO).[1] Why this works: The intermediate step reduces the concentration gradient shock.[3]

Q: Can I use Ethanol instead of DMSO? A: No. Ethanol evaporates too quickly in microplates (leading to "edge effects") and is less effective at solubilizing sulfonamides than DMSO.[1][3] Stick to anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).

Category 2: Assay Buffer Formulation

Q: I tried lowering the pH to 5.0 to protonate the amine, but it didn't help. Why? A: You are fighting the chemistry of the sulfonamide. While the piperazine ring usually has a basic nitrogen, the N1 is sulfonylated (non-basic). The N4 is attached to a phenyl ring (aniline-like).[1][3]

  • The Science: The pKa of the N-phenyl nitrogen is likely ~5–6.[3] At pH 5.0, it is only partially protonated. To get full solubility via ionization, you would need pH < 4, which is incompatible with most biological assays.[2]

  • The Fix: Stop adjusting pH. Instead, use a carrier molecule .

    • Option A (Standard): Add 0.1% Fatty Acid-Free BSA to your buffer.[1][3] Albumin binds lipophilic small molecules, keeping them in "solution" (actually a protein-ligand complex) and preventing adherence to plastic.[1][2][3]

    • Option B (Advanced): Use Sulfobutylether-β-Cyclodextrin (SBE-β-CD) .[1][2] Unlike BSA, cyclodextrins encapsulate the hydrophobic phenyl moiety without interfering with most receptor binding sites.[3]

Category 3: Serial Dilution Mechanics

Q: My IC50 curves are flat or show "bell shapes." Is this solubility related? A: Yes, this is the hallmark of "Precipitation-Driven Artifacts." At high concentrations, the compound precipitates, reducing the effective free concentration.[3] This makes the top of your curve look inactive (flat), or causes light scattering that interferes with optical readouts.

Table 1: Solvent & Carrier Compatibility Matrix

AdditiveRecommended Conc.MechanismProsCons
DMSO 0.5% - 1.0%CosolventUniversal; easy to prepare.[1][2][3]Toxic to cells >1%; may not prevent precipitation of very lipophilic compounds.
BSA 0.05% - 0.1%Carrier Proteinmimics in vivo transport; prevents plastic binding.[1][3]Can bind the drug too tightly, shifting IC50 (check "Free Fraction").
Tween-20 0.01%SurfactantReduces surface tension; prevents aggregation.[1][3]Can lyse cells; interferes with some kinase assays.[1][3]
SBE-β-CD 0.5% - 1.0%EncapsulationExcellent solubilizer; non-toxic to cells.[1][2]Expensive; requires validation to ensure it doesn't mask the drug from the target.
Part 3: Validated Preparation Protocols
Protocol A: The "Solubility-Optimized" Dilution Scheme

Use this for biochemical assays (e.g., FRET, ELISA).[2]

  • Stock Prep: Dissolve compound to 10 mM in 100% DMSO. Sonicate for 10 mins at 40°C if visible particles remain.

  • Carrier Buffer: Prepare Assay Buffer + 0.01% Tween-20 .

  • Pre-Dilution (The Critical Step):

    • Prepare a glass vial (avoid plastic if possible for this step).[1][3]

    • Add 960 µL of Carrier Buffer.[1][3]

    • While vortexing the buffer, slowly add 40 µL of the 10 mM Stock.[3]

    • Result: 400 µM solution in 4% DMSO (Clear or slightly opalescent).

  • Serial Dilution: Perform your 1:3 serial dilutions using this 400 µM solution into Carrier Buffer (containing 4% DMSO to maintain solvent constancy).

  • Final Transfer: Transfer 5 µL of these dilution points to 45 µL of assay mix.

    • Final Assay Conc: Top conc 40 µM, 0.4% DMSO.[2][3]

Protocol B: Nephelometry Check (Self-Validation)

How to prove your compound is soluble.

If you have access to a plate reader, run a Light Scattering Assay :

  • Prepare your dilution series in a clear-bottom plate (no cells/enzyme).

  • Measure Absorbance at 650 nm (or measure Nephelometry units).

  • Analysis: A true solution has an OD < 0.005.[1] If OD spikes > 0.02 at high concentrations, you have precipitation.

    • Decision: If precipitation starts at 10 µM, any IC50 data above 10 µM is invalid.[3]

References
  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization. Academic Press.[1] (Chapter on Solubility and "Brick Dust" compounds).

    • Context: Defines the structural basis of solubility in sulfonamide deriv
    • [1][2]

  • Loftsson, T., & Brewster, M. E. (2010).[2] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1][2]

    • Context: Validates the use of SBE-β-CD for solubilizing lipophilic bases like piperazine derivatives.[1]

    • [1][2]

  • Irwin, J. J., et al. (2015).[1][2] ZINC: A Free Tool to Discover Chemistry for Biology.[1] Journal of Chemical Information and Modeling.

    • Context: Provides physicochemical property estimations (LogP, pKa) for piperazine sulfonamide analogs.
    • [1][2]

  • Sigma-Aldrich Technical Bulletin. (2025).

    • Context: Guidelines for DMSO limits (0.1% - 1%) in sensitive GPCR assays.[1][3]

Sources

Artifacts in 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine NMR spectrum

Author: BenchChem Technical Support Team. Date: February 2026

Guide: Troubleshooting Artifacts in the ¹H NMR Spectrum of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Welcome to the technical support guide for NMR analysis of this compound. This document, prepared by a Senior Application Scientist, provides in-depth troubleshooting for common spectral artifacts encountered during routine analysis. Our goal is to help you distinguish genuine product signals from contaminants and instrumental issues, ensuring the integrity of your experimental data.

Understanding Your Spectrum: The Ideal ¹H NMR Profile

Before troubleshooting, it's essential to have a clear baseline for a clean ¹H NMR spectrum of the target compound. Based on reference data, the expected signals in deuterated chloroform (CDCl₃) are as follows.[1]

  • Aromatic Protons (Benzenesulfonyl Group): Expect multiplets around δ 7.72-7.88 ppm (2H, ortho-protons) and δ 7.57 ppm (3H, meta- and para-protons).[1]

  • Aromatic Protons (Methoxyphenyl Group): Four protons expected in the range of δ 6.84-7.10 ppm .[1] These often appear as a complex set of multiplets due to their distinct electronic environments.

  • Methoxy Protons (-OCH₃): A sharp singlet integrating to 3H should appear at approximately δ 3.80 ppm .[1]

  • Piperazine Protons: The eight protons on the piperazine ring are chemically non-equivalent and often appear as two broad or complex multiplets.

    • Protons adjacent to the sulfonyl group: ~δ 3.17 ppm .[1]

    • Protons adjacent to the methoxyphenyl group: ~δ 3.17 ppm .[1] In many cases, these signals may overlap significantly.

Visualizing the Structure

To correlate these signals with the molecule, refer to the diagram below, where key proton environments are labeled.

G cluster_1 Peak Identification cluster_2 Resolution Issues cluster_3 Quantitation Issues start_node Artifact Observed in ¹H NMR Spectrum decision_node decision_node start_node->decision_node What is the artifact type? process_node1 process_node1 decision_node->process_node1 Unexpected Peaks process_node2 process_node2 decision_node->process_node2 Broad Peaks / Poor Resolution process_node3 process_node3 decision_node->process_node3 Incorrect Integration process_node process_node end_node end_node decision1_1 Does it match common solvents or water? process_node1->decision1_1 Check chemical shift decision2_1 Is shimming optimal? process_node2->decision2_1 Check sample & acquisition decision3_1 Is baseline flat & phase correct? process_node3->decision3_1 Check spectrum processing end1_1 Artifact Identified: Solvent/Water. Action: Dry sample/use fresh solvent. decision1_1->end1_1 Yes decision1_2 Perform D₂O Exchange decision1_1->decision1_2 No decision1_3 decision1_3 decision1_2->decision1_3 Does peak disappear? end1_2 Artifact Identified: Labile Proton (e.g., H₂O). Action: Confirm source. decision1_3->end1_2 Yes end1_3 Artifact Identified: Non-exchangeable impurity. Action: Check starting materials, consider chromatography. decision1_3->end1_3 No process2_2 Re-shim the instrument. decision2_1->process2_2 No decision2_2 Is sample concentration too high? decision2_1->decision2_2 Yes process2_3 Dilute the sample. decision2_2->process2_3 Yes end2_1 Possible paramagnetic impurity or conformational broadening. Action: Filter sample, run at high temp. decision2_2->end2_1 No process3_2 Re-process spectrum with baseline and phase correction. decision3_1->process3_2 No end3_1 Integration likely correct. Re-evaluate peak assignments. decision3_1->end3_1 Yes

Caption: Troubleshooting workflow for NMR artifacts.

Problem 1: Identification of Common Contaminants

Solvents used during synthesis, workup, or purification are the most common source of unexpected peaks. [2]Even after extensive drying under high vacuum, solvents like ethyl acetate or DMSO can be difficult to remove completely. [3] The table below lists the ¹H NMR chemical shifts for common laboratory solvents in CDCl₃ and DMSO-d₆. [4][5][6]

Solvent Formula Signal in CDCl₃ (δ ppm) Signal in DMSO-d₆ (δ ppm) Multiplicity
Acetone C₃H₆O 2.17 2.09 Singlet
Acetonitrile C₂H₃N 2.10 2.07 Singlet
Dichloromethane CH₂Cl₂ 5.30 5.76 Singlet
Diethyl Ether C₄H₁₀O 3.48 (q), 1.21 (t) 3.38 (q), 1.09 (t) Quartet, Triplet
Ethyl Acetate C₄H₈O₂ 4.12 (q), 2.05 (s), 1.26 (t) 4.03 (q), 1.99 (s), 1.16 (t) Quartet, Singlet, Triplet
n-Hexane C₆H₁₄ 1.25 (m), 0.88 (t) 1.22 (m), 0.85 (t) Multiplet, Triplet
Methanol CH₄O 3.49 3.16 Singlet
Toluene C₇H₈ 7.27-7.17 (m), 2.36 (s) 7.23-7.11 (m), 2.30 (s) Multiplet, Singlet

| Water | H₂O | ~1.56 (variable) | ~3.33 (variable) | Broad Singlet |

Data compiled from Gottlieb, H. E., et al. (1997) and other sources. [4][5][6]

The water peak is ubiquitous. Its chemical shift is highly sensitive to temperature, concentration, and the solvent used due to variations in hydrogen bonding. [7]In aprotic solvents like CDCl₃, it appears as H₂O, while in protic solvents like CD₃OD, it is seen as HOD due to deuterium exchange. [7] Causality: NMR solvents are often hygroscopic and can absorb atmospheric moisture. [3]Samples that are not perfectly dry will also introduce water.

Solution:

  • Use fresh, high-quality deuterated solvents.

  • Store solvents over molecular sieves or an inert drying agent. [3]3. Thoroughly dry your sample under high vacuum before preparing the NMR sample.

  • Confirm the peak is water via the D₂O exchange protocol below.

If unexpected peaks do not correspond to known solvents, consider impurities from the synthesis:

  • 1-(2-methoxyphenyl)piperazine: The primary starting material. Look for its characteristic signals, particularly the N-H proton (which will be a broad singlet) and aromatic signals that differ from the final product. [8]* Unreacted Benzenesulfonyl Chloride: While less common to see directly, its presence could lead to hydrolysis or other side reactions.

  • Side-Products: As noted in literature for similar syntheses, impurities such as N-formylated piperazines or dimers (e.g., 1,3-bis-[4-(2-methoxyphenyl) piperazin-1-yl] propane if a linking agent is used) can arise. [9]These require more advanced 2D NMR techniques or mass spectrometry to identify conclusively.

Problem 2: Poor Spectral Quality

Broadening of all peaks in a spectrum is often an instrumental or sample preparation issue.

Causality & Solutions:

  • Poor Shimming: The magnetic field is not homogeneous across the sample. Solution: Re-shim the magnet. Modern spectrometers have automated shimming routines that are highly effective. [3][10]* High Sample Concentration: A highly concentrated, viscous sample can lead to slower molecular tumbling and thus broader lines. Solution: Dilute the sample. [3]* Undissolved Solids: Particulate matter in the NMR tube can disrupt field homogeneity. Solution: Ensure your sample is fully dissolved. If not, filter the solution through a small cotton or glass wool plug in a Pasteur pipette before transferring to the NMR tube. [10]* Paramagnetic Impurities: Trace amounts of paramagnetic metals (like iron or copper) can cause significant line broadening. Solution: If suspected, filter the sample through a small pad of Celite or silica.

Incorrect phasing and a distorted baseline can lead to inaccurate integrations and make it difficult to identify small peaks.

Causality & Solutions:

  • Phasing: This is a processing parameter that must be adjusted to make all peaks purely absorptive (positive and symmetrical). Solution: Manually adjust the zero-order and first-order phase correction in the NMR processing software until the baseline on both sides of the peaks is flat.

  • Baseline: A rolling or distorted baseline can result from a delayed acquisition start time or very broad underlying signals. Solution: Use the baseline correction algorithms available in the processing software.

Key Experimental Protocols

Protocol 1: Optimal Sample Preparation
  • Dry the Sample: Ensure your purified compound is thoroughly dried under high vacuum for several hours to remove all traces of residual solvents.

  • Select Solvent: Choose a deuterated solvent in which your compound is fully soluble. CDCl₃ is a common first choice. [10]3. Prepare Solution: Weigh approximately 5-10 mg of your compound into a clean vial. Add 0.6-0.7 mL of the deuterated solvent.

  • Ensure Dissolution: Gently agitate the vial to ensure the sample is completely dissolved.

  • Filter (if necessary): If the solution appears cloudy or contains particulates, filter it into a clean, dry 5 mm NMR tube. [10]6. Cap and Label: Securely cap the NMR tube and label it clearly.

Protocol 2: D₂O Shake for Labile Proton Identification

This protocol is the definitive method for identifying peaks from water or other exchangeable protons (e.g., -OH, -NH). [3]

  • Acquire Initial Spectrum: Run a standard ¹H NMR spectrum of your sample.

  • Add D₂O: Remove the NMR tube from the spectrometer. Add one drop of deuterium oxide (D₂O) to the tube.

  • Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquire Spectrum: Place the tube back in the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum.

  • Compare Spectra: The peak corresponding to the exchangeable proton will have disappeared or significantly diminished in the second spectrum.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • Stothers, J. B. (1972). ¹³C NMR Spectroscopy: A Review of Applications to Organic Chemistry. Applied Spectroscopy, 26(1), 1-16.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Carl ROTH GmbH + Co. KG. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities.
  • The Hamachi Group. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Notes on NMR Solvents.
  • Alfa Chemistry. (n.d.). NMR Chemical Shifts of Impurities: A Comprehensive Reference Guide.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667.
  • Supporting Information for a relevant chemical synthesis public
  • MIT OpenCourseWare. (n.d.). NMR Operation Guide.
  • Avdiev, M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(21), 7384.
  • ChemicalBook. (n.d.). 1-(2-Methoxyphenyl)piperazine(35386-24-4) 1H NMR spectrum.
  • Google Patents. (2005). WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride.

Sources

Technical Support Center: Degradation Pathways of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experimental work related to the degradation of this compound. Here, we will explore the predicted degradation pathways, offer step-by-step protocols for analysis, and address frequently asked questions to ensure the integrity and success of your research.

Predicted Degradation Pathways

While specific degradation studies on this compound are not extensively documented in publicly available literature, we can predict its degradation profile based on the known reactivity of its constituent functional groups: the benzenesulfonyl moiety, the piperazine ring, and the methoxyphenyl group. Understanding these potential pathways is crucial for designing robust analytical methods and interpreting degradation data.

The primary sites for degradation are expected to be:

  • The N-S bond of the sulfonamide.

  • The piperazine ring , which is susceptible to oxidation.

  • The methoxy group on the phenyl ring, which can undergo O-dealkylation.

The following diagram illustrates the predicted degradation pathways under various stress conditions.

Predicted Degradation Pathways of this compound cluster_hydrolytic Hydrolytic Degradation cluster_oxidative Oxidative Degradation cluster_photolytic Photolytic Degradation cluster_thermal Thermal Degradation A This compound B Benzenesulfonic acid A->B N-S Cleavage C 1-(2-Methoxyphenyl)piperazine A->C N-S Cleavage D This compound E N-Oxides D->E N-Oxidation of piperazine F Ring-Opened Products (e.g., aldehydes, carboxylic acids) D->F Piperazine Ring Opening G 1-(Benzenesulfonyl)-4-(2-hydroxyphenyl)piperazine D->G O-Demethylation H This compound I Radical Species H->I Homolytic Cleavage J Further Degradants I->J K This compound L Similar to Hydrolytic & Oxidative Products K->L Accelerated Reactions

Caption: Predicted degradation pathways under different stress conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues that may arise during the study of this compound degradation.

Q1: What are the most likely degradation products I should expect to see in my forced degradation studies?

Based on the chemical structure, the most probable primary degradation products are:

  • Hydrolysis (Acidic/Basic): Expect cleavage of the sulfonamide bond to yield benzenesulfonic acid and 1-(2-methoxyphenyl)piperazine .

  • Oxidation: Look for N-oxides of the piperazine ring, products of piperazine ring opening (such as aldehydes and carboxylic acids), and the O-demethylated product, 1-(benzenesulfonyl)-4-(2-hydroxyphenyl)piperazine .

  • Photolysis: Photolytic degradation can be complex and may lead to the formation of radical species, resulting in a variety of hard-to-predict degradation products.

  • Thermolysis: Thermal stress is likely to accelerate the hydrolytic and oxidative pathways.

Q2: I am not seeing any degradation of my compound under standard stress conditions. What should I do?

If the compound appears to be highly stable, consider the following:

  • Increase Stress Severity: For hydrolytic studies, you can increase the concentration of the acid or base, increase the temperature, or extend the exposure time. For oxidative studies, a higher concentration of the oxidizing agent or the addition of a metal catalyst might be necessary.

  • Use Anhydrous Conditions for Non-hydrolytic Pathways: If you are investigating thermal or photolytic degradation without the influence of water, consider using an anhydrous solvent system.

  • Confirm Analyte Concentration: Ensure that your starting material is fully dissolved and at the correct concentration.

Q3: I am having trouble with peak shape and resolution in my HPLC analysis. What are some common causes and solutions?

Poor chromatography can be frustrating. Here are some common issues and their solutions:

Problem Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with the stationary phase (e.g., silanol interactions).- Adjust the pH of the mobile phase to ensure the analyte is fully ionized or unionized.- Add a competing base (e.g., triethylamine) to the mobile phase.- Use a column with end-capping or a different stationary phase.
Peak Splitting or Broadening Column overload, partially blocked frit, or a void in the column.- Reduce the injection volume or sample concentration.- Reverse-flush the column (disconnect from the detector first).- Replace the column if a void is suspected.
Inconsistent Retention Times Inadequate column equilibration, changes in mobile phase composition, or temperature fluctuations.- Ensure the column is equilibrated for a sufficient time with the mobile phase.- Prepare fresh mobile phase and ensure accurate mixing.- Use a column oven to maintain a constant temperature.

Q4: How can I confirm the identity of the degradation products?

The gold standard for structural elucidation is a combination of techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides accurate mass measurements to determine the elemental composition of the degradation products.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can provide structural information. For example, a loss of 64 Da (SO2) would suggest a modification to the benzenesulfonyl part of the molecule, while characteristic piperazine ring fragments would indicate that part of the molecule is intact.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for definitive identification, especially when isolated in sufficient quantities.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies and analyzing the resulting samples.

Protocol 1: Forced Degradation Studies

This protocol outlines the conditions for subjecting this compound to various stress conditions as recommended by ICH guidelines.[1][2][3]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat at 80°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Heat at 80°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place the stock solution in a sealed vial and heat at 80°C for 48 hours.

  • Photolytic Degradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Neutralization and Dilution:

  • After the specified time, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.

  • Dilute all samples to a final concentration of approximately 100 µg/mL with the mobile phase.

Degradant Identification Workflow A Inject Degraded Sample into LC-MS/MS B Acquire Full Scan (Accurate Mass) Data A->B C Acquire Data-Dependent MS/MS (Fragmentation) Data A->C D Propose Elemental Composition B->D E Analyze Fragmentation Pattern C->E F Propose Structure of Degradant D->F E->F

Sources

Technical Support Center: Enhancing the Biological Activity of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine, a versatile arylpiperazine scaffold with significant potential in CNS drug discovery. This guide is designed for researchers, scientists, and drug development professionals engaged in optimizing the biological activity of this compound, hypothetically as a novel 5-HT2A receptor antagonist. Here, we address common challenges encountered during lead optimization, from low potency and poor solubility to assay variability and metabolic instability.

Section 1: Foundational Questions & Initial Troubleshooting

This section addresses the most common initial hurdles in a drug discovery campaign: low initial potency and inconsistent results.

Q1: My initial screens show that this compound has only micromolar affinity for the 5-HT2A receptor. What are the first steps to improve its potency?

A1: A micromolar starting point is common in early-stage drug discovery. The process of converting this "hit" into a potent "lead" involves a systematic exploration of the structure-activity relationship (SAR).[1][2] The core scaffold, consisting of a benzenesulfonyl group, a piperazine linker, and a methoxyphenyl head, has distinct regions that can be modified.

Initial Strategy: SAR by Analog Synthesis

  • Benzenesulfonyl Ring Modification: The unsubstituted phenyl ring on the sulfonyl group is a prime candidate for modification. It is a known site of potential metabolism and offers a vector for exploring interactions with the receptor.[3]

    • Rationale: Introducing small electron-donating or electron-withdrawing groups can alter the electronic properties and binding interactions. For instance, adding substituents to the para-position of the benzenesulfonyl ring can probe a key exit vector of the binding pocket.

    • Action: Synthesize a small array of analogs with substitutions at the para-position (e.g., -Cl, -F, -CH3, -OCH3) and the meta-position. This will quickly establish whether this part of the molecule is sensitive to steric or electronic changes.[4]

  • Methoxyphenyl Ring Modification: The ortho-methoxy group on the phenylpiperazine moiety is a classic feature of many serotonergic ligands.[5] Its position is critical for affinity at various serotonin and dopamine receptors.[6][7]

    • Rationale: Shifting the methoxy group to the meta or para position, or replacing it with other groups (e.g., -F, -Cl, -CH3), can dramatically alter receptor selectivity and affinity.[8]

    • Action: Synthesize analogs with positional isomers of the methoxy group. Additionally, explore replacing the methoxy group with a bioisostere, such as a hydroxyl or a small alkyl group, to understand the role of the hydrogen bond acceptor and steric bulk.

The initial goal is not necessarily to achieve nanomolar potency in one step, but to identify vectors where modifications lead to a significant and understandable change in activity. This iterative process is the foundation of lead optimization.[9]

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption: "Workflow for Initial SAR Exploration"

Q2: My assay results are not reproducible. One day the compound is active, the next it shows no activity. What could be the cause?

A2: Reproducibility issues are often traced back to either compound stability/solubility or assay variability.

  • Compound-Related Issues:

    • Solubility: Poor aqueous solubility is a major challenge for many drug candidates.[10][11] If your compound precipitates in the assay buffer, the effective concentration will be much lower than intended and highly variable. Up to 90% of drugs in the development pipeline are poorly soluble.[10]

      • Troubleshooting:

        • Visual Inspection: Check for visible precipitate in your stock solutions and final assay wells.

        • Solubility Measurement: Perform a kinetic or thermodynamic solubility assay to determine the maximum soluble concentration in your assay buffer.

        • Stock Solution: Ensure your DMSO stock is fully dissolved. Avoid repeated freeze-thaw cycles by making single-use aliquots.[12]

    • Stability: The piperazine or benzenesulfonyl moieties could be susceptible to degradation depending on the assay conditions (pH, light, temperature).[13]

      • Troubleshooting:

        • pH Stability: Assess the compound's stability at the pH of your assay buffer.[13]

        • LC-MS Analysis: Analyze your compound in the assay buffer after incubation for the duration of the experiment to check for degradation products.

  • Assay-Related Issues:

    • Reagent Quality: The quality and stability of your receptor preparation (e.g., cell membranes) and radioligand or fluorescent tracer are critical.[12][14]

      • Troubleshooting: Use a fresh batch of reagents and ensure they have been stored correctly.[12]

    • Assay Conditions: Incubation times that are too short may not allow the binding to reach equilibrium.[12][15]

      • Troubleshooting: Perform a time-course experiment to ensure you are measuring at equilibrium.[12]

    • High Non-Specific Binding: If the non-specific binding is high, it can obscure the true specific binding signal, leading to variability.[12][15]

      • Troubleshooting: Add BSA to the assay buffer or pre-soak filters in PEI to reduce non-specific interactions.[12]

Section 2: Troubleshooting In Vitro Assays

This section provides guidance on common problems encountered when running receptor binding and functional assays.

Q3: I'm setting up a radioligand binding assay for the 5-HT2A receptor, but the specific binding is very low. How can I improve my signal window?

A3: A low signal window in a binding assay means the difference between total binding and non-specific binding is small, making the data unreliable.[15] Here’s a systematic approach to troubleshoot this:

  • Check Receptor Expression: Confirm that your membrane preparation has a sufficient concentration of active 5-HT2A receptors (Bmax). If Bmax is too low, the signal will be weak.

  • Verify Ligand Activity: Ensure your radioligand has high specific activity and has not degraded due to improper storage.[12]

  • Optimize Radioligand Concentration: Use a concentration of radioligand at or below its dissociation constant (Kd).[15] Using too high a concentration can increase non-specific binding.

  • Define Non-Specific Binding Correctly: Use a high concentration (1000-fold excess) of a known, structurally different 5-HT2A ligand (e.g., ketanserin) to define non-specific binding. This ensures you are truly saturating the specific sites.[12]

  • Optimize Assay Buffer: The composition of the buffer (pH, ions) can impact binding. Ensure it is optimized for the 5-HT2A receptor.

  • Increase Incubation Time: As mentioned in Q2, ensure the assay has reached equilibrium.[12]

Table 1: Troubleshooting Low Specific Binding

Potential CauseTroubleshooting StepExpected Outcome
Low receptor density (Bmax)Use a cell line with higher receptor expression or increase membrane protein concentration.Increased total binding signal.
Degraded radioligandPurchase a new, quality-controlled batch of radioligand.[12]Increased specific binding.
Sub-optimal ligand concentrationPerform a saturation binding experiment to determine the Kd and use a concentration ≤ Kd.[15]Improved ratio of specific to non-specific binding.
High non-specific bindingAdd 0.1% BSA to the buffer; pre-soak filter plates with 0.5% PEI.[12]Decreased non-specific binding, improving the signal window.
Incubation not at equilibriumRun a time-course experiment to determine the optimal incubation time.[12]Stable and maximal specific binding.
Q4: I have good binding affinity, but my compound shows weak or no activity in a functional assay (e.g., calcium flux). What does this mean?

A4: A disconnect between binding affinity and functional activity is a common and important finding in drug discovery. It suggests that your compound may be an antagonist rather than an agonist, or it could be an issue with the functional assay itself.

  • Pharmacological Profile:

    • Antagonism: The compound binds to the receptor but does not activate it. In a calcium flux assay, an antagonist will not produce a signal on its own. To confirm this, pre-incubate the cells with your compound and then stimulate with a known 5-HT2A agonist (like serotonin or DOI). An antagonist will cause a rightward shift in the agonist's dose-response curve.

    • Partial Agonism: The compound may be a weak partial agonist, producing a signal that is only slightly above baseline.

  • Assay-Specific Issues:

    • Cell Health: Ensure the cells used in the assay are healthy and responsive. Always include a positive control with a known agonist to confirm that the cells can produce a robust signal.[16]

    • G-protein Coupling: The 5-HT2A receptor couples to Gq to initiate the calcium flux cascade.[17] It's possible your compound stabilizes a receptor conformation that does not productively engage Gq, even while it binds.

    • Assay Sensitivity: Your functional assay may not be sensitive enough to detect the activity of your compound. Check the assay window (Z'-factor) to ensure it is robust.[18]

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} caption: "Troubleshooting Binding vs. Functional Activity"

Section 3: Improving Physicochemical and ADME Properties

Optimizing a compound for potency is only half the battle. A successful drug candidate must also have acceptable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Q5: My lead compound has potent 5-HT2A antagonism but is poorly soluble. How can I improve its solubility without losing potency?

A5: Improving solubility is a critical step, as poor solubility can lead to low and variable oral bioavailability.[10][19] There are several chemical and physical strategies to consider.

  • Chemical Modifications:

    • Introduce Polar Groups: The most direct way to increase solubility is to add polar functional groups.[10] For your scaffold, consider replacing a non-critical phenyl ring with a more polar heterocycle (e.g., pyridine, pyrimidine). This can often improve solubility while maintaining or even enhancing potency.[20]

    • Reduce Lipophilicity (LogP/LogD): High lipophilicity is often linked to poor solubility.[21] Strategically removing greasy alkyl groups or replacing them with smaller, more polar alternatives can help. For example, if you added a t-butyl group that improved potency, try replacing it with a cyclopropyl or isopropyl group to see if you can retain potency with lower lipophilicity.

    • Salt Formation: For basic compounds like yours (due to the piperazine nitrogen), forming a salt (e.g., hydrochloride, citrate) is a very effective way to improve the solubility and dissolution rate of the final solid form.[11][13]

  • Physical Modifications & Formulation:

    • Particle Size Reduction: Techniques like micronization can increase the surface area of the solid compound, which improves the dissolution rate.[11][19]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can prevent it from crystallizing, keeping it in a higher-energy amorphous state that is more soluble.[22][23]

Q6: My compound shows high clearance in liver microsome stability assays, suggesting it is rapidly metabolized. What are the likely metabolic "soft spots" and how can I fix them?

A6: The this compound scaffold has several potential sites for metabolic attack by cytochrome P450 (CYP) enzymes. Identifying and blocking these "soft spots" is key to improving metabolic stability.[24]

Potential Metabolic Hotspots:

  • Unsubstituted Phenyl Rings: The unsubstituted benzenesulfonyl ring and the methoxyphenyl ring are susceptible to aromatic hydroxylation, particularly at the para-position.[3]

  • Piperazine Ring: The C-H bonds alpha to the nitrogen atoms in the piperazine ring are common sites of oxidation.[25]

  • O-Demethylation: The methoxy group is a very common site for metabolism via O-demethylation to the corresponding phenol.

Strategies to Enhance Metabolic Stability:

  • Blocking Aromatic Hydroxylation: Introduce a metabolically stable group, such as a fluorine or chlorine atom, at the likely site of oxidation (e.g., the para-position of the benzenesulfonyl ring). This C-F bond is much stronger than a C-H bond and resistant to cleavage.[24]

  • Piperazine Modification:

    • Steric Hindrance: Introduce small alkyl groups (e.g., methyl) on the piperazine ring to sterically shield the adjacent C-H bonds from metabolic enzymes.[24]

    • Bioisosteric Replacement: In more advanced stages, consider replacing the piperazine with a different, less metabolically labile linker.[21]

  • Addressing O-Demethylation: Replace the methoxy group with a group that is less prone to metabolism, such as a fluoro or a difluoromethoxy (-OCF2H) group.

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} caption: "Potential Metabolic Hotspots"

Section 4: Experimental Protocols

Protocol 1: 5-HT2A Receptor Radioligand Binding Assay

This protocol describes a filtration-based binding assay using [3H]-ketanserin, a standard radioligand for the 5-HT2A receptor.

Materials:

  • Membrane Preparation: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]-ketanserin (specific activity ~80 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-Specific Determinate: Mianserin (10 µM final concentration).

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Filter Plates: 96-well glass fiber filter plates (pre-soaked in 0.5% polyethyleneimine).

  • Scintillation Cocktail and Microplate Scintillation Counter .

Procedure:

  • Prepare serial dilutions of the test compound (this compound and its analogs) in assay buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of assay buffer (for total binding) or 10 µM mianserin (for non-specific binding).

    • 50 µL of test compound dilution.

    • 50 µL of [3H]-ketanserin (diluted in assay buffer to a final concentration of ~1 nM).

    • 50 µL of membrane preparation (diluted to provide 10-20 µg of protein per well).

  • Incubate the plate for 60 minutes at room temperature with gentle shaking.

  • Rapidly harvest the contents of the plate onto the pre-soaked filter plate using a cell harvester.

  • Wash the filters 3 times with 200 µL of ice-cold wash buffer.

  • Allow the filters to dry completely.

  • Add 50 µL of scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate percent inhibition relative to total and non-specific binding, then use non-linear regression to determine the Ki value.

Protocol 2: 5-HT2A Receptor Calcium Flux Functional Assay

This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization following receptor activation.[26][27][28]

Materials:

  • Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: DMEM with 10% FBS.

  • Assay Plate: Black-walled, clear-bottom 384-well plates.

  • Calcium Indicator Dye: Fluo-4 AM or similar.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Agonist: Serotonin (5-HT).

  • Fluorescent Plate Reader (e.g., FLIPR, FlexStation).

Procedure:

  • Plate the cells in the 384-well plates and allow them to grow to confluence (typically 24-48 hours).[28]

  • Remove the culture medium and add the calcium indicator dye (e.g., Fluo-4 AM) resuspended in assay buffer. Incubate for 60 minutes at 37°C.[26]

  • During incubation, prepare serial dilutions of the test compound and the control agonist (serotonin) in assay buffer.

  • To test for antagonist activity:

    • Wash the cells once with assay buffer.

    • Add the test compound dilutions to the wells and pre-incubate for 15-30 minutes.

    • Place the plate in the fluorescent reader.

    • Initiate reading and add a challenge concentration of serotonin (EC80 concentration) to all wells.

  • Monitor the change in fluorescence over time.

  • Data Analysis: The antagonist effect is measured as the inhibition of the serotonin-induced calcium signal. Calculate IC50 values from the dose-response curve.

References

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  • Lubrizol Life Science Health. (2025). Enhancing solubility with novel excipients. Manufacturing Chemist. [Link]

  • Rossi, A., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry – A European Journal. [Link]

  • Mtoz Biolabs. (n.d.). Receptor-Ligand Binding Assay. [Link]

  • Pering, K., et al. (2021). Identification and development of a series of disubstituted piperazines for the treatment of Chagas disease. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Pharmazie, 49(11), 801-6. [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. [Link]

  • Green, N. L., et al. (2024). Deconvoluting low yield from weak potency in direct-to-biology workflows with machine learning. Chemical Science, 15(1), 123-130. [Link]

  • University of Pennsylvania. (n.d.). Calcium Flux Protocol. [Link]

  • Fluidic Analytics. (2025). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. [Link]

  • Piaz, V. D., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1298. [Link]

  • Glennon, R. A., et al. (1992). Structure−Activity Relationships for the Binding of Arylpiperazines and Arylbiguanides at 5-HT3 Serotonin Receptors. Journal of Medicinal Chemistry, 35(23), 4341-4348. [Link]

  • Escribá, F. J., et al. (2001). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 5. Study of the Physicochemical Influence of the Pharmacophore on 5-HT1A/α1-Adrenergic Receptor Affinity. Journal of Medicinal Chemistry, 44(1), 114-124. [Link]

  • Fernández-Fernández, C., et al. (1996). Synthesis and Structure−Activity Relationships of a New Model of Arylpiperazines. 1. 2-[[4-(o-Methoxyphenyl)piperazin-1-yl]methyl]-1,3- dioxoperhydroimidazo[1,5-a]pyridine: A Selective 5-HT1A Receptor Agonist. Journal of Medicinal Chemistry, 39(22), 4439-4450. [Link]

  • Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]

  • Chemspace. (2025). Lead Optimization in Drug Discovery: Process, Strategies & Tools. [Link]

  • Royal Society of Chemistry. (2023). Chapter 20: Lead Optimisation: What You Should Know! In Drug Discovery. [Link]

  • Baumann, M., & Baxendale, I. R. (2019). Neglected sulfur(VI) pharmacophores in drug discovery: exploration of novel chemical space by the interplay of drug design and method development. Organic & Biomolecular Chemistry, 17(15), 3971-3987. [Link]

  • Sygnature Discovery. (2025). What is the hit to lead process in drug discovery? [Link]

  • FUJIFILM Cellular Dynamics. (n.d.). Calcium Flux Assay with iCell® Sensory Neurons. [Link]

  • McCorvy, J. D., et al. (2018). Calcium flux responses at human 5-HT 2A , 5-HT 2B , and 5-HT 2C INI... ResearchGate. [Link]

  • PharmaFeatures. (2024). Modern Lead Optimization: A Journey through Science and Innovation. [Link]

  • Molecular Devices. (n.d.). Calcium flux assay for in vitro neurotoxicity studies and drug screening. [Link]

  • Wang, L., et al. (2025). Application of Sulfonyl in Drug Design. Request PDF. [Link]

  • A2Z Chemical. (2026). 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine. [Link]

  • Nocentini, A., et al. (2021). Benzylaminoethyureido-Tailed Benzenesulfonamides: Design, Synthesis, Kinetic and X-ray Investigations on Human Carbonic Anhydrases. International Journal of Molecular Sciences, 22(11), 5849. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry, 16(11), 105232. [Link]

  • Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology, 11, 594038. [Link]

  • Huang, J., et al. (2021). Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. Frontiers in Pharmacology. [Link]

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Sources

Technical Support Center: Strategies for Mitigating Cytotoxicity of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of compound-induced cytotoxicity. Our focus is on providing not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your experiments.

Section 1: Foundational Understanding of Cytotoxicity in Arylpiperazine Scaffolds

This class of compounds holds significant therapeutic promise but can present challenges related to off-target toxicity. A clear understanding of the potential issues is the first step toward mitigation.

FAQ: What are the primary drivers of cytotoxicity for this compound class?

Cytotoxicity in arylpiperazine derivatives is often multifactorial. Key drivers include:

  • Off-Target Interactions: The piperazine scaffold is a common feature in many bioactive molecules, leading to potential interactions with unintended receptors, ion channels, or enzymes.[1][2]

  • Metabolic Activation: The methoxyphenyl moiety can undergo metabolic transformation, particularly O-demethylation by cytochrome P450 enzymes like CYP2D6.[3][4] This can produce reactive metabolites that may be more toxic than the parent compound.[5]

  • Physicochemical Properties: High lipophilicity, often associated with the benzenesulfonyl group, can lead to non-specific membrane interactions and subsequent disruption of cellular integrity.

  • Mitochondrial Dysfunction: Like many small molecules, these derivatives can interfere with mitochondrial function, leading to a decrease in ATP production and the initiation of apoptotic pathways.

FAQ: Why is the this compound scaffold a focus for development despite cytotoxicity concerns?

This scaffold is considered a "privileged structure" in medicinal chemistry because its core components are frequently found in successful drugs targeting a wide range of biological systems, including central nervous system (CNS) disorders and oncology.[1][2] The benzenesulfonyl group often confers high potency, while the arylpiperazine portion provides a versatile handle for modulating selectivity and pharmacokinetic properties.[6] The challenge and opportunity lie in fine-tuning the structure to retain desired efficacy while engineering out the cytotoxic liabilities.

Section 2: Proactive Experimental Design & Assay Setup

Reliable and reproducible cytotoxicity data is the bedrock of any mitigation strategy. Addressing common experimental pitfalls proactively can save significant time and resources.

Troubleshooting Guide: Selecting the Appropriate In Vitro Cytotoxicity Assay

Problem: You are unsure which assay is best to quantify the toxicity of your derivatives. The choice of assay is critical as different methods measure different cellular endpoints.[7][8][9]

Solution Workflow:

G start Start: Assess Research Question q1 Is the goal high-throughput screening (HTS)? start->q1 metabolic Measure Metabolic Activity (e.g., MTT, MTS, Resazurin) q1->metabolic Yes q2 Is membrane integrity the primary concern? q1->q2 No membrane Measure Enzyme Leakage (LDH) or Dye Exclusion (Trypan Blue, PI) q2->membrane Yes q3 Need to distinguish cytostatic vs. cytotoxic effects? q2->q3 No atp Measure Intracellular ATP Levels (e.g., CellTiter-Glo®) q3->atp Yes imaging Use Real-Time Live-Cell Imaging with fluorescent probes q3->imaging Also consider atp->imaging

Caption: Workflow for selecting a suitable cytotoxicity assay.

  • For High-Throughput Screening (HTS): Assays measuring metabolic activity, such as MTT or MTS, are cost-effective and rapid, making them ideal for screening large compound libraries.[8][9]

  • To Measure Membrane Damage: If you suspect your compound disrupts the cell membrane, a Lactate Dehydrogenase (LDH) release assay is a direct measure of this effect.[10]

  • For Higher Sensitivity and Mechanistic Insight: ATP-based assays (e.g., CellTiter-Glo®) are highly sensitive and can provide an earlier indication of cell stress than metabolic assays. They help differentiate between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects.[10]

FAQ: What are the most common sources of error in cytotoxicity assays?
  • Compound Solubility: Poor solubility can lead to compound precipitation in the culture medium, resulting in inaccurate concentration-response curves. Always determine the solubility limit first and use a suitable solvent like DMSO, keeping the final concentration typically below 0.5% to avoid solvent-induced toxicity.[10]

  • Cell Seeding Density: Inconsistent cell numbers across wells will lead to high variability. Perform a cell titration experiment to find the optimal seeding density for your chosen cell line and assay duration.[10][11]

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation. It is best practice to fill these outer wells with sterile media or PBS and reserve the inner wells for experimental samples.[10]

  • Reagent-Compound Interference: Some compounds can directly react with assay reagents (e.g., reducing MTT tetrazolium salt) or inhibit reporter enzymes (e.g., luciferase in ATP assays), creating false-positive or false-negative results. Always run a compound-only control (no cells) to check for interference.

Section 3: Core Strategies for Reducing Cytotoxicity

Once you have reliably quantified the cytotoxicity of your lead compound, you can pursue two main strategies for mitigation: structural modification or formulation enhancement.

Strategy 1: Structural Modification and Lead Optimization

Troubleshooting Guide: My lead compound is potent but exhibits unacceptable cytotoxicity. What structural modifications should I consider?

Problem: Your lead this compound derivative shows high cytotoxicity against both target and non-target cell lines, indicating a narrow therapeutic window.

Conceptual Approach:

G cluster_0 Core Scaffold cluster_1 Modification Sites Core This compound A Benzenesulfonyl Group (Modulate Lipophilicity & Metabolism) Core->A Site 1 B Piperazine Core (Modulate Basicity & Conformation) Core->B Site 2 C Methoxyphenyl Group (Block/Alter Metabolic Hotspots) Core->C Site 3

Caption: Key sites for structural modification.

Solutions (with rationale):

  • Bioisosteric Replacement of the Benzenesulfonyl Group: This group is often a major contributor to high lipophilicity, which can drive off-target toxicity.

    • Action: Replace the benzenesulfonyl moiety with other electron-withdrawing groups such as acylsulfonamides or tetrazoles.[12][13] Bioisosterism aims to retain the necessary electronic properties for target engagement while improving physicochemical properties.[14][15][16]

    • Causality: This change can reduce lipophilicity, potentially decreasing non-specific membrane binding and improving the overall safety profile. It may also alter the metabolic stability of the compound.[17]

  • Modification of the Methoxyphenyl Ring: The methoxy group is a known metabolic "hotspot."

    • Action:

      • Positional Isomerism: Move the methoxy group from the ortho to the meta or para position.

      • Metabolic Blocking: Replace the methoxy group with a less metabolically labile group, such as a fluoro or trifluoromethyl group.

    • Causality: Altering the position or nature of this substituent can change its accessibility to metabolic enzymes like CYP2D6, reducing the formation of potentially toxic phenolic metabolites.[3]

  • Introduction of Polar Groups:

    • Action: Introduce small polar functional groups (e.g., hydroxyl, small alkylamides) onto the benzenesulfonyl or phenyl rings, provided they do not disrupt target binding.

    • Causality: Increasing polarity can reduce non-specific toxicity and may alter how the compound is handled by efflux transporters like P-glycoprotein (P-gp).[18][19]

Illustrative Data: Impact of Structural Modifications on Cytotoxicity & Selectivity

Compound IDModificationIC50 on Target Cells (µM)IC50 on Non-Target Cells (µM)Therapeutic Index (TI)
Parent This compound1.53.02.0
Analog A Replaced Benzenesulfonyl with Tetrazole2.525.010.0
Analog B Replaced 2-Methoxy with 2-Fluoro1.812.67.0
Analog C Added 4-hydroxyl to Benzenesulfonyl ring3.035.011.7

Note: Data are hypothetical and for illustrative purposes. TI = IC50 (Non-Target) / IC50 (Target).

Strategy 2: Formulation and Drug Delivery

Troubleshooting Guide: Structural modifications are not feasible or have failed to reduce toxicity sufficiently. How can formulation strategies help?

Problem: The core pharmacophore is essential for activity, and any changes result in a loss of potency. You need to reduce systemic or off-target toxicity through non-covalent means.

Solutions (with rationale):

  • Lipid-Based Formulations:

    • Action: Encapsulate the compound in liposomes or solid lipid nanoparticles.[20]

    • Causality: Encapsulation can alter the drug's pharmacokinetic profile, potentially reducing the peak plasma concentration (Cmax) which is often linked to acute toxicity.[21] It can also modify tissue distribution, reducing exposure to sensitive organs.[20]

  • Modifying the Dosing Vehicle:

    • Action: Experiment with different dosing vehicles for in vivo studies, such as changing from a saline/DMSO mixture to a carboxymethylcellulose (CMC) suspension or an oil-based vehicle.[22]

    • Causality: The vehicle can significantly impact the rate and extent of drug absorption, thereby changing the pharmacokinetic profile and mitigating toxicity.[22] For oral administration, controlled-release formulations can smooth the plasma concentration curve, avoiding sharp peaks that may cause adverse effects.[21]

  • Isotonic Solutions for Administration:

    • Action: Ensure that for in vitro and parenteral in vivo studies, the compound is formulated in an isotonic solution.

    • Causality: Isotonic solutions match the osmotic pressure of cells, which helps maintain cellular integrity and can reduce non-specific cytotoxicity caused by osmotic stress.[23]

Section 4: Data Interpretation and Advanced Troubleshooting

Troubleshooting Guide: My IC50 values are inconsistent or not reproducible.

Problem: You observe significant variability in your cytotoxicity data between experimental runs.

Solution Workflow:

G start Inconsistent IC50 Values Observed q1 Are cell passage numbers consistent? start->q1 cell_health Verify Cell Health: - Use cells in logarithmic growth phase. - Check for mycoplasma contamination. q1->cell_health No q2 Are reagents prepared fresh? q1->q2 Yes cell_health->q2 reagents Reagent Quality Control: - Avoid multiple freeze-thaw cycles. - Prepare fresh dilutions for each experiment. q2->reagents No q3 Are incubation times standardized? q2->q3 Yes reagents->q3 timeline Standardize Timelines: - Cell seeding, compound treatment, and assay reagent addition times must be consistent. q3->timeline No end Reproducibility Improved q3->end Yes timeline->end

Caption: Troubleshooting workflow for inconsistent IC50 data.

This issue often points to subtle variations in experimental conditions.[10]

  • Cell Health and Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.[10]

  • Reagent Preparation: Prepare fresh reagents and compound dilutions for each experiment. If you must use stored reagents, ensure they have been stored correctly and have not undergone multiple freeze-thaw cycles.[10]

  • Standardize Timelines: The timing of cell seeding, compound addition, and the addition of the final assay reagent must be kept identical across all experiments to ensure comparability.[10]

FAQ: How do I properly calculate and interpret the IC50 value?

The IC50 (Inhibitory Concentration 50) is the concentration of your compound required to inhibit a biological process (in this case, cell viability) by 50%.[24]

  • Calculation: It is determined by plotting a dose-response curve with compound concentration on the x-axis (log scale) and percent cell viability on the y-axis. A non-linear regression analysis is then used to fit the data and calculate the precise concentration that yields 50% viability.[25]

  • Interpretation: A lower IC50 value indicates higher potency.[26] However, the IC50 is not an absolute value; it is highly dependent on the experimental conditions, including the cell line used and the duration of compound exposure.[24] Therefore, it is crucial to report these conditions alongside the IC50 value.

  • Therapeutic Index (Selectivity): To assess if the cytotoxicity is specific to your target cells (e.g., cancer cells), you must also determine the IC50 in a non-target, healthy cell line. The ratio of these two values (IC50 in non-target cells / IC50 in target cells) gives you the Therapeutic Index (TI). A higher TI is desirable, indicating greater selectivity and a better safety margin.[27][28]

Experimental Protocol: Standard MTT Cytotoxicity Assay

This protocol provides a general framework for assessing cell viability. It must be optimized for your specific cell line and compound.

Materials:

  • Cells in logarithmic growth phase

  • Complete culture medium

  • 96-well flat-bottom tissue culture plates

  • Test compound stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at ~570 nm

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Dilute the cell suspension to the predetermined optimal density.

    • Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate.

    • Add 100 µL of sterile medium or PBS to the outer 36 wells to minimize edge effects.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of dilutions of your test compound in complete culture medium. Remember to prepare a vehicle control containing the highest concentration of solvent (e.g., 0.5% DMSO) used in your dilutions.

    • Carefully remove the medium from the wells and add 100 µL of the appropriate compound dilution (or vehicle control, or medium-only for untreated controls).

    • Return the plate to the incubator for your desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance of each well at ~570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the media-only wells (blank) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100.

    • Plot the percent viability against the log of the compound concentration and perform a non-linear regression to determine the IC50 value.

References

A complete list of all sources cited within this document, including titles, sources, and verifiable URLs. (Note: The reference list would be populated here based on the citations used in the text above.)

Sources

Technical Support Center: Optimization of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Logic

This guide addresses the synthesis of 1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine via the nucleophilic substitution of benzenesulfonyl chloride by 1-(2-methoxyphenyl)piperazine. While this reaction follows standard sulfonamide formation principles, the specific steric and electronic properties of the o-methoxy aryl ring and the solubility profile of the piperazine scaffold often lead to specific failure modes—most notably "gummy" products and incomplete conversion due to HCl salt trapping.

The Core Mechanism

The reaction proceeds via a nucleophilic attack of the secondary amine nitrogen on the sulfonyl sulfur, passing through a trigonal bipyramidal transition state. The presence of a base is non-negotiable to scavenge the HCl byproduct; failure to remove HCl protonates the remaining unreacted piperazine, rendering it non-nucleophilic and stalling the reaction at ~50% conversion.

ReactionMechanism Reagents Reagents 1-(2-methoxyphenyl)piperazine + PhSO2Cl Intermediate Transition State (Tetrahedral Sulfur) Reagents->Intermediate Nucleophilic Attack SideRxn Side Reaction Hydrolysis (PhSO3H) Reagents->SideRxn Moisture present Base Base Scavenger (TEA, DIPEA, or NaOH) Product Product Sulfonamide + Base-HCl Base->Product Traps HCl Intermediate->Product Elimination of Cl-

Figure 1: Reaction pathway and competitive hydrolysis vector. High-contrast colors denote critical path vs. failure mode.

Optimized Experimental Protocols

Do not rely on generic "mix and stir" methods. Choose the protocol based on your starting material form (Free Base vs. HCl Salt).

Protocol A: The Anhydrous Organic Method (Recommended for <10g scale)

Best for: High purity requirements, medicinal chemistry library synthesis. Pre-requisite: Starting amine is 1-(2-methoxyphenyl)piperazine (Free Base).

  • Setup: Flame-dry a round-bottom flask under

    
     or Ar atmosphere.
    
  • Dissolution: Dissolve 1.0 eq of 1-(2-methoxyphenyl)piperazine in anhydrous Dichloromethane (DCM) (

    
    ).
    
  • Base Addition: Add 1.5 eq of Triethylamine (TEA) or DIPEA .

    • Why? 1.0 eq neutralizes the HCl byproduct; 0.5 eq ensures basicity is maintained throughout.

  • Cooling: Cool the solution to

    
     (ice bath).
    
    • Critical: Sulfonylation is exothermic.[1] Heat promotes side reactions (impurities).

  • Addition: Dropwise add 1.1 eq of Benzenesulfonyl chloride diluted in minimal DCM.

  • Reaction: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 2-4 hours.
    
  • Quench: Add water to hydrolyze excess sulfonyl chloride.

  • Workup: Wash organic layer with 1M HCl (removes unreacted amine), then Sat.

    
    , then Brine. Dry over 
    
    
    
    .
Protocol B: The Schotten-Baumann Biphasic Method (Robust Scale-up)

Best for: Starting with 1-(2-methoxyphenyl)piperazine Hydrochloride salt or scaling >10g. Logic: Uses water to solubilize the inorganic salts and an organic solvent for the product.[2]

  • Solvent System: Mix DCM and Water (1:1 ratio).

  • Base Load: Add 2.5 - 3.0 eq of

    
      or NaOH  to the aqueous layer.
    
    • Calculation: 1.0 eq to free the amine from its HCl salt + 1.0 eq to neutralize reaction HCl + excess.

  • Reagent Addition: Add the piperazine salt. Stir until dissolved (free basing in situ).

  • Reaction: Add Benzenesulfonyl chloride (1.1 eq) dropwise to the vigorously stirring biphasic mixture at

    
    .
    
  • Completion: Vigorously stir for 4-6 hours. The product often remains in the DCM layer.

Troubleshooting Guide & FAQs

Symptom 1: Reaction Stalls at ~50% Conversion

Diagnosis: "The HCl Trap." Mechanism: As the reaction proceeds, HCl is generated. If your base is insufficient or weak, the HCl protonates the unreacted 1-(2-methoxyphenyl)piperazine. The resulting ammonium salt is not nucleophilic and cannot react with the sulfonyl chloride.

CheckAction
Starting Material Did you use the HCl salt of the amine but calculate base for the free base? Add 1.0 extra equivalent of base.
Base Choice Pyridine is sometimes too weak if the reaction generates heat. Switch to TEA or DIPEA .
Order of Addition Ensure base is added before the sulfonyl chloride.
Symptom 2: Product is a Sticky Brown Oil/Gum (Not a Solid)

Diagnosis: Solvent occlusion or impurity profile. Context: Sulfonamides of arylpiperazines are typically crystalline, but traces of solvent or benzenesulfonic acid (hydrolysis byproduct) prevent crystallization.

Corrective Workflow:

  • Evaporation: Remove all DCM.

  • Trituration: Add cold Diethyl Ether or Hexane/EtOAc (9:1) to the gum.

  • Sonication: Sonicate vigorously. The gum should turn into a white/off-white solid.

  • Recrystallization: If solid remains impure, recrystallize from Isopropyl Alcohol (IPA) .

Symptom 3: Low Yield & "Sour" Smell (Hydrolysis)

Diagnosis: The Benzenesulfonyl chloride hydrolyzed before reacting. Indicator: Strong smell of benzenesulfonic acid (acrid) and low pH in the aqueous wash.

Prevention:

  • Reagent Quality: Benzenesulfonyl chloride absorbs moisture from air. Distill it or buy fresh if the liquid looks cloudy/viscous.

  • Dry Solvents: Ensure DCM is anhydrous.

  • Addition Rate: Slow addition at

    
     favors the kinetic amine attack over the thermodynamic water attack (if using biphasic conditions).
    

Diagnostic Decision Tree

Use this logic flow to determine your next step when the reaction fails.

TroubleshootingTree Start Problem Detected IssueType Identify Symptom Start->IssueType LowYield Low Yield / Stalled IssueType->LowYield Gum Product is Gum/Oil IssueType->Gum Impure Impurity (TLC/HPLC) IssueType->Impure CheckBase Check Stoichiometry: Did you neutralize the HCl salt? LowYield->CheckBase Yes Triturate Triturate with Et2O/Hexane Gum->Triturate AcidWash Wash Org. Layer with 1M HCl (Removes unreacted amine) Impure->AcidWash CheckWater Check Reagents: Is PhSO2Cl hydrolyzed? CheckBase->CheckWater Base was correct

Figure 2: Troubleshooting logic flow for sulfonylation reactions.

Comparative Data: Solvent & Base Screening

The following table summarizes expected outcomes based on standard sulfonylation kinetics for secondary aryl amines.

Solvent SystemBaseTempExpected YieldNotes
DCM (Anhydrous) TEA (1.5 eq) 0°C -> RT 85-95% Standard. Cleanest profile. Easy workup.
THFDIPEA (1.5 eq)RT80-90%Good alternative if solubility is an issue in DCM.
TolueneTEAReflux<60%Avoid. High temp promotes degradation/oxidation of the anisole ring.
Water/DCM (1:1)

0°C75-85%Good for large scale. Emulsions possible during extraction.
PyridinePyridine (Solvent)0°C70-80%Hard to remove pyridine traces; product may oil out.

References

  • Sigma-Aldrich. 1-(2-Methoxyphenyl)piperazine Product Specification & Reactivity Profile.

  • National Institutes of Health (PMC). Simplified Procedure for General Synthesis of Monosubstituted Piperazines. (Discusses solubility and handling of piperazine salts).

  • Canadian Science Publishing. Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions. (Validation of Schotten-Baumann conditions).

  • ResearchGate. Optimization of the conditions of the sulfonylation reaction. (General optimization for aryl sulfonamides).

Sources

Technical Support Center: Synthesis & Byproduct Analysis of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

[1][2]

Topic: Byproduct Identification & Process Optimization Target Audience: Medicinal Chemists, Process Development Scientists Document ID: TSC-SYN-5HT-004[1]

Executive Summary & Reaction Context

This guide addresses the sulfonylation of 1-(2-methoxyphenyl)piperazine (2-MPP) with benzenesulfonyl chloride to form 1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine .[1] This scaffold is a critical pharmacophore in the development of 5-HT


1

While the reaction follows standard Schotten-Baumann or organic base-mediated conditions, specific byproduct profiles arise from the unique reactivity of the aryl piperazine and the hydrolytic instability of the sulfonyl chloride.[1]

The Core Reaction
1

The Reaction Landscape (Visual Analysis)

The following diagram maps the primary reaction pathway against the three most common failure modes: Hydrolysis, Salt Formation, and Precursor Carryover.

ReactionLandscapeStartReactants:Benzenesulfonyl Chloride+ 1-(2-Methoxyphenyl)piperazineMainPathMain Reaction(Nucleophilic Attack)Start->MainPathSide1Side Path A:Moisture/HydrolysisStart->Side1H2O presentSide2Side Path B:Insufficient BaseStart->Side2pH < 8Side3Side Path C:Impurity in Starting Material(o-Anisidine)Start->Side3Contaminated 2-MPPProductTARGET PRODUCT1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazineMainPath->ProductByprod1Byproduct A:Benzenesulfonic AcidSide1->Byprod1Byprod2Byproduct B:2-MPP Hydrochloride Salt(Precipitate)Side2->Byprod2Byprod3Byproduct C:N-(2-methoxyphenyl)benzenesulfonamideSide3->Byprod3

Figure 1: Reaction pathways showing the target synthesis and three critical impurity diversions.

Byproduct Identification Guide

Use this table to identify unknown peaks in your HPLC/LC-MS traces.

IDComponentOriginDetection CharacteristicsRemediation
BP-01 Benzenesulfonic Acid Hydrolysis of sulfonyl chloride due to moisture.[1]High Polarity. Elutes at solvent front (Reverse Phase). Highly acidic.[2]Ensure anhydrous solvents.[3] Add excess sulfonyl chloride (1.1–1.2 eq). Remove via aqueous basic wash (

).
BP-02 2-MPP Hydrochloride Unreacted starting material forming a salt with generated HCl.[1]Mid Polarity. Often co-elutes with free base if mobile phase is not buffered.Increase Base equivalents. If solid, it may be the salt; verify by water solubility (Salt is soluble, Product is not).
BP-03 N-(2-methoxyphenyl) benzenesulfonamide Reaction of sulfonyl chloride with o-Anisidine (a common impurity in 2-MPP synthesis).[1]Lipophilic. Elutes close to product. Mass: M+ of o-Anisidine + PhSO2.[1]Critical: Pre-screen starting 2-MPP purity. This byproduct is difficult to separate from the target.
BP-04 Diphenyl Sulfone Thermal decomposition or impurity in commercial sulfonyl chloride.[1]Very High Lipophilicity. Elutes after product. UV active.Check sulfonyl chloride quality before use.[3] Avoid excessive heating (>80°C).
The "o-Anisidine Trap" (BP-03)

Context: 1-(2-methoxyphenyl)piperazine is typically synthesized from bis(2-chloroethyl)amine and o-anisidine (2-methoxyaniline).[1] Risk: If your starting material contains residual o-anisidine (even <1%), the sulfonyl chloride will react with it to form a sulfonamide impurity (N-(2-methoxyphenyl)benzenesulfonamide).[1] Diagnosis: This impurity lacks the piperazine ring, significantly altering the solubility profile and potentially crystallizing with your product.

Troubleshooting & Optimization Protocols

Issue 1: Low Yield & "Sticky" Crude Product

Symptom: The product isolates as a viscous, non-crystallizing oil, or yield is <50%. Root Cause:

  • Incomplete Conversion: The generated HCl protonated the remaining piperazine, rendering it non-nucleophilic.

  • Occluded Solvent: Sulfonamides can trap solvent molecules in amorphous states.

Corrective Protocol:

  • Base Check: Ensure you are using at least 2.5 equivalents of base (e.g., Triethylamine or

    
    ). The first equivalent neutralizes the HCl produced; the excess maintains the piperazine in its free-base form.
    
  • Workup Modification:

    • Dilute reaction mixture with EtOAc.

    • Wash sequence: Water

      
       Sat. 
      
      
      (removes benzenesulfonic acid)
      
      
      Water
      
      
      Brine.
    • Crucial Step: Dry over

      
       and evaporate. If oil persists, triturate with cold Diethyl Ether or Hexane/IPA (9:1)  to induce crystallization.
      
Issue 2: Persistent Starting Material (2-MPP)

Symptom: TLC/LC-MS shows significant starting amine despite excess sulfonyl chloride.[1] Root Cause: Hydrolysis of the reagent before it can react. Benzenesulfonyl chloride is moisture-sensitive.[1]

Corrective Protocol:

  • Reagent Quality: If the sulfonyl chloride is liquid, it should be clear/colorless. If brown or viscous, distill under vacuum or purchase fresh.

  • Addition Mode: Dissolve the sulfonyl chloride in dry DCM or Toluene and add it dropwise to the amine/base solution at 0°C . This favors the kinetic reaction (sulfonylation) over the thermodynamic side reaction (hydrolysis).

Troubleshooting Logic Tree

TroubleshootingQ1Problem Detected?Q2Is it an Impurity?Q1->Q2Q3Is it Low Yield?Q1->Q3Imp1Peak at Solvent Front?(Acidic)Q2->Imp1YesImp2Peak near Product?(Lipophilic)Q2->Imp2YesYield1Starting Material Left?Q3->Yield1YesYield2No SM, but Low Mass?Q3->Yield2YesAct1Wash with NaHCO3Check Solvent DrynessImp1->Act1Act2Check Start Material foro-Anisidine ImpurityImp2->Act2Act3Reagent Hydrolyzed?Add Reagent at 0°CYield1->Act3YesAct4Product lost to Aqueous?Check pH of Aqueous Layer(Must be Neutral/Basic)Yield2->Act4

Figure 2: Decision tree for diagnosing yield and purity issues.

Frequently Asked Questions (FAQ)

Q: Can bis-sulfonylation occur? A: No. Unlike primary amines, 1-(2-methoxyphenyl)piperazine is a secondary amine .[1] Once the sulfonamide bond forms, there are no protons remaining on that nitrogen to be replaced. If you see a mass corresponding to bis-sulfonylation, check if your starting material contained primary amine impurities (like o-Anisidine).[1]

Q: Why does the reaction turn pink/red? A: Aryl piperazines, particularly those with electron-rich methoxy groups, are prone to oxidation.[1] A pink hue often indicates trace formation of N-oxide species or radical cations, typically due to light exposure or old starting material.[1] This is usually cosmetic and removed during purification.

Q: Which base is superior: Pyridine or Triethylamine? A:

  • Triethylamine (TEA): Preferred for standard synthesis. It is easier to remove (volatile) and less toxic.

  • Pyridine: Use only if solubility is an issue. Pyridine acts as both solvent and base but requires acidic washes (HCl) to remove completely, which can re-protonate your product if not carefully managed.

Q: How do I remove excess Benzenesulfonyl Chloride? A: If simple hydrolysis (water wash) isn't working, add a "scavenger" amine like N,N-dimethylethylenediamine or morpholine (0.2 eq) at the end of the reaction.[1] This reacts with excess chloride to form a highly water-soluble sulfonamide that washes away easily in the aqueous layer.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for Schotten-Baumann conditions and sulfonamide synthesis).
  • BenchChem. Technical Support: Sulfonamide Synthesis Troubleshooting. Retrieved from BenchChem Support Center. Link[1]

  • Chinthal, H., et al. "Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dinitrosalicylate."[1][4] Acta Crystallographica Section E, 2020 . (Provides structural context for the starting material and its salt forms).

  • Sigma-Aldrich. Product Specification: 1-(2-Methoxyphenyl)piperazine.[1][4] (Detailing common impurities including o-Anisidine). Link

Validation & Comparative

Sulfonyl-Arylpiperazines in 5-HT Modulation: A Technical Comparison of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine represents a distinct structural class of serotonergic ligands, characterized as a "Sulfonamide-Capped Arylpiperazine." Unlike classical Long-Chain Arylpiperazines (LCAPs) such as Buspirone or NAN-190, which utilize flexible alkyl spacers to target 5-HT1A receptors, the introduction of a rigid, electron-withdrawing benzenesulfonyl group fundamentally alters the molecule's physicochemical properties and receptor selectivity profile.

This guide objectively compares this sulfonyl derivative against standard piperazine alternatives, focusing on the pharmacophore shift from 5-HT1A agonism toward 5-HT6/5-HT7 antagonism and the resulting improvements in metabolic stability.

Structural & Pharmacological Analysis[1][2][3][4][5][6]

The Pharmacophore Shift

The critical differentiator is the N1-substituent . In classical LCAPs, the N1-nitrogen is basic (pKa ~8-9) and protonated at physiological pH, forming a crucial ionic bond with the conserved Aspartate (D3.32) residue in the 5-HT1A receptor pocket.[1]

In the Topic Molecule , the benzenesulfonyl group acts as a strong electron-withdrawing group (EWG).

  • Effect 1 (Basicity): It dramatically lowers the pKa of the N1 nitrogen, rendering it non-basic and neutral at pH 7.4.

  • Effect 2 (Binding Mode): The loss of the protonated amine prevents the canonical ionic interaction with D3.32. Instead, the sulfonyl group often directs binding toward the hydrophobic pockets characteristic of 5-HT6 and 5-HT7 receptors, where the sulfonyl oxygen atoms serve as hydrogen bond acceptors (HBA).

Comparative Performance Matrix
FeatureTopic Molecule (Sulfonyl-Analog)Buspirone (Alkyl-Analog)oMPP (Parent Scaffold)
Structure Class Sulfonamide-ArylpiperazineLong-Chain Arylpiperazine (LCAP)Simple Arylpiperazine
Linker/Spacer Benzenesulfonyl (Rigid, EWG)Butyl chain (Flexible)None (H)
Primary Target 5-HT6 / 5-HT7 (Antagonist bias)5-HT1A (Partial Agonist)Non-selective (5-HT,

-AR)
N1 Basicity Neutral (Non-protonated)Basic (Protonated)Basic (Protonated)
Metabolic Stability High (Resistant to N-dealkylation)Low (Rapid CYP3A4 cleavage)Moderate
Lipophilicity High (LogP > 3.0)ModerateLow

Visualizing the Mechanism

The following diagram illustrates the divergent signaling pathways and structural logic between the Sulfonyl-Analog and the Classical LCAP.

G cluster_0 Chemical Input cluster_1 Derivatization Path cluster_2 Pharmacological Outcome oMPP oMPP Scaffold (2-methoxyphenylpiperazine) Alkyl + Alkyl Chain (e.g., Buspirone) oMPP->Alkyl N-Alkylation Sulfonyl + Benzenesulfonyl (Topic Molecule) oMPP->Sulfonyl Sulfonylation HT1A 5-HT1A Receptor (Ionic Bond with D3.32) Alkyl->HT1A High Affinity (Agonist) Metab_Unstable Rapid Metabolism (Active Metabolite 1-PP) Alkyl->Metab_Unstable CYP3A4 HT7 5-HT6 / 5-HT7 Receptors (Hydrophobic/H-Bond) Sulfonyl->HT7 Selectivity Shift (Antagonist) Metab_Stable High Metabolic Stability (No Dealkylation) Sulfonyl->Metab_Stable Steric/Electronic Protection

Caption: Divergent SAR pathways. Alkylation leads to 5-HT1A agonism and metabolic instability, while sulfonylation shifts selectivity to 5-HT6/7 and enhances stability.

Experimental Protocols (Self-Validating)

Synthesis of this compound

This protocol utilizes Schotten-Baumann conditions to ensure selective sulfonylation of the secondary amine without affecting the methoxy group.

Reagents:

  • 1-(2-Methoxyphenyl)piperazine (oMPP) [CAS: 35386-24-4]

  • Benzenesulfonyl chloride [CAS: 98-09-9]

  • Triethylamine (Et3N) or Pyridine

  • Dichloromethane (DCM)

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 eq (5 mmol) of oMPP in 20 mL anhydrous DCM in a round-bottom flask under nitrogen atmosphere.

  • Base Addition: Add 1.2 eq (6 mmol) of Triethylamine. Cool the mixture to 0°C using an ice bath.

  • Sulfonylation: Dropwise add 1.1 eq (5.5 mmol) of Benzenesulfonyl chloride dissolved in 5 mL DCM over 15 minutes.

    • Control Check: Monitor exotherm; maintain temp < 5°C to prevent bis-sulfonylation or side reactions.

  • Reaction: Allow to warm to room temperature (RT) and stir for 4–6 hours.

    • Validation: TLC (SiO2, Hexane:EtOAc 7:3). Product will have a significantly higher Rf than the polar starting amine.

  • Workup: Wash organic layer with 1M HCl (to remove unreacted oMPP), then sat. NaHCO3, then Brine.

  • Purification: Recrystallize from Ethanol or purify via Flash Chromatography.

Radioligand Binding Assay (Selectivity Screen)

To validate the selectivity shift described in Section 2, perform a competitive binding assay comparing 5-HT1A vs. 5-HT7 affinity.

Materials:

  • 5-HT1A Source: Rat Hippocampal membranes or CHO-h5-HT1A cells.

  • 5-HT7 Source: CHO-h5-HT7 stable cell line.

  • Radioligands: [3H]-8-OH-DPAT (for 1A) and [3H]-5-CT (for 7).

Protocol:

  • Membrane Prep: Homogenize tissues/cells in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g. Resuspend pellet.

  • Incubation (5-HT1A):

    • Mix 100 µL membrane + 50 µL [3H]-8-OH-DPAT (1 nM final) + 50 µL Test Compound (10^-10 to 10^-5 M).

    • Incubate 60 min at 25°C.

  • Incubation (5-HT7):

    • Mix 100 µL membrane + 50 µL [3H]-5-CT (1 nM final) + 50 µL Test Compound.

    • Note: Add 1 µM Pindolol to mask 5-HT1A/1B sites if using non-selective tissue sources.

  • Termination: Rapid filtration through GF/B filters using a cell harvester. Count radioactivity via liquid scintillation.

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 and convert to Ki using the Cheng-Prusoff equation.

Expected Result: The Topic Molecule should show Ki > 100 nM for 5-HT1A (weak binding due to lack of protonated amine) and Ki < 50 nM for 5-HT7 (strong binding driven by hydrophobic/sulfonamide interactions).

References

  • Leopoldo, M., et al. (2007).[2] "Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-HT(1A) receptors." Bioorganic & Medicinal Chemistry. Link

  • Forbes, I. T., et al. (1998). "SB-258719: a novel, selective and potent 5-HT7 receptor antagonist." Journal of Medicinal Chemistry. (Establishes the sulfonamide pharmacophore for 5-HT7).
  • Glennon, R. A., et al. (1996). "Binding of arylpiperazines to 5-HT1A serotonin receptors: effects of N4-substituents." Journal of Medicinal Chemistry. (Details the requirement for N1-basicity in 1A ligands).
  • ChemSrc Database. (2024). "this compound - CAS 303138-85-4."[3] Link

Sources

A Researcher's Guide to Validating the Biological Target of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical and often arduous step in this process is the definitive identification and validation of the compound's biological target. This guide provides a comprehensive, in-depth framework for validating the biological target of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine, a compound for which the primary biological target is not yet firmly established in the public domain.[1]

The piperazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including interactions with G-protein coupled receptors (GPCRs) like serotonin and dopamine receptors, as well as anticancer and anthelmintic properties.[2][3][4][5][6] The 1-(2-methoxyphenyl)piperazine moiety, in particular, is a building block for numerous serotonergic and dopaminergic agents.[4] Given this chemical heritage, a logical starting point for target validation would be to investigate its potential interaction with these receptor families. However, an unbiased and systematic approach is paramount to uncovering its true mechanism of action.

This guide will navigate you through a multi-phased experimental strategy, from broad, unbiased screening to specific, cell-based target engagement assays. We will delve into the causality behind experimental choices, provide detailed protocols for key techniques, and objectively compare the performance of various approaches.

Phase 1: Unbiased Target Identification – Casting a Wide Net

When the target of a bioactive small molecule is unknown, the initial step is to employ methods that can identify potential binding partners without preconceived notions.[7][8]

Affinity Chromatography: The Gold Standard for Target Pull-Down

Affinity chromatography remains a cornerstone of target identification, relying on the specific, reversible interaction between a ligand (your compound) and its target protein.[9][10][11] The basic principle involves immobilizing the small molecule onto a solid support to "fish" for its binding partners within a complex biological sample, such as a cell lysate.[10][11]

A crucial prerequisite for this technique is an understanding of the structure-activity relationship (SAR) of your compound.[9] You need to identify a position on the molecule where a linker can be attached without disrupting its biological activity. This is a non-trivial step that often requires the synthesis and testing of several derivatives.[12]

Caption: Workflow for target identification using affinity chromatography.

  • Compound Immobilization:

    • Based on SAR studies, synthesize a derivative of this compound with a suitable linker arm.

    • Covalently couple the linker-modified compound to a solid support matrix, such as agarose beads.[9]

  • Cell Lysate Preparation:

    • Culture a relevant cell line (e.g., a cell line where the compound shows a phenotypic effect) and prepare a native cell lysate.

  • Affinity Purification:

    • Incubate the immobilized compound with the cell lysate to allow for binding of the target protein(s).[13]

    • Wash the beads extensively to remove non-specifically bound proteins.[9]

  • Elution:

    • Elute the specifically bound proteins. This can be done by competing with an excess of the free, unmodified compound or by using denaturing conditions.[9]

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Excise protein bands of interest and identify them using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[13]

Trustworthiness Check: A critical control for this experiment is to perform a parallel pull-down with beads that have been treated with a structurally similar but inactive analog of your compound. Proteins that are pulled down by the active compound but not the inactive one are considered specific binders.[14]

Phase 2: In-Cellulo Target Engagement – Confirming the Interaction in a Native Environment

Once you have a list of potential candidates from your unbiased screen, the next step is to confirm direct binding in a more physiologically relevant context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[15][16]

Cellular Thermal Shift Assay (CETSA): A Label-Free Approach to Target Engagement

CETSA is based on the principle that a protein becomes more thermally stable when it is bound to a ligand.[15] By heating intact cells treated with your compound across a range of temperatures, you can assess the thermal stability of your putative target protein. A shift in the melting curve of the protein in the presence of the compound is strong evidence of direct binding.[17]

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.[15]

  • Cell Treatment:

    • Treat cultured cells with either this compound at a desired concentration or a vehicle control (e.g., DMSO).

    • Incubate for a sufficient time to allow for compound uptake.[15]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for a defined period (e.g., 3-8 minutes) using a thermal cycler.[15][17]

  • Cell Lysis and Fractionation:

    • Lyse the cells, for example, by freeze-thaw cycles.[15]

    • Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.[15]

  • Protein Quantification:

    • Carefully collect the supernatant containing the soluble proteins.

    • Quantify the amount of the specific target protein in the soluble fraction using a method like Western blotting or ELISA.[15][18]

  • Data Analysis:

    • Plot the percentage of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, engagement.[17]

Trustworthiness Check: To further validate the interaction, an isothermal dose-response (ITDR) CETSA can be performed.[18] In this variation, cells are treated with a range of compound concentrations and heated at a single, fixed temperature. A dose-dependent increase in the amount of soluble target protein confirms specific binding.

Phase 3: Broad Panel Screening – Assessing Selectivity and Identifying Potential Target Families

Even if you have identified a primary target, it is crucial to understand the selectivity profile of your compound. Screening against large, pre-defined panels of common drug targets can reveal potential off-target effects, which are critical for understanding the compound's overall pharmacological profile and potential for toxicity.[19]

Kinome Profiling: A Must for Potential Kinase Inhibitors

Given that a significant portion of the proteome consists of kinases, and they are a major class of drug targets, kinome profiling is a valuable screening approach.[20][21] Dysregulation of kinase activity is implicated in numerous diseases, including cancer.[20] Several commercial services offer kinome profiling against hundreds of kinases.[19][22][23]

Data Presentation: Kinome Profiling Results

Kinase Target% Inhibition at 1 µM% Inhibition at 10 µM
Kinase A5%12%
Kinase B88%95%
Kinase C10%25%
.........

This data allows for the rapid identification of potent and selective kinase inhibitors.

GPCR Screening: Exploring a Likely Target Family for Piperazines

As previously mentioned, many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs).[2][3][4] GPCRs represent the largest family of cell surface receptors and are the targets for a large percentage of currently marketed drugs.[24][25] High-throughput screening (HTS) assays are available to assess the activity of compounds against a wide range of GPCRs.[24][25]

Common GPCR screening assays measure the downstream consequences of receptor activation, such as changes in the levels of second messengers like cyclic AMP (cAMP) or intracellular calcium.[26][27][28]

Caption: Generalized GPCR signaling cascade and points of measurement for HTS assays.

Data Presentation: GPCR Screening Results

GPCR TargetAssay TypeAgonist/Antagonist ActivityEC50/IC50 (nM)
5-HT1AcAMPAntagonist50
D2Calcium MobilizationNo Activity>10,000
α1-AdrenergicIP1 AccumulationAntagonist120
............

Comparative Analysis of Target Validation Methodologies

MethodPrincipleProsCons
Affinity Chromatography Immobilized compound pulls down binding partners from a lysate.[9][10]- Unbiased discovery of direct binding partners.[9] - Can identify novel targets.- Requires chemical modification of the compound, which may alter its activity.[12] - Prone to non-specific binding.[14] - Labor-intensive.
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[15]- Confirms target engagement in intact cells.[16] - Label-free method.[29] - Can be adapted for high-throughput screening.[16]- Requires a specific antibody for the target protein for analysis by Western blot. - Not a discovery method; requires a hypothesized target.
Kinome/GPCR Panel Screening Compound is tested against a large panel of purified kinases or GPCR-expressing cell lines.[22][26]- Provides a broad overview of selectivity.[19] - High-throughput and quantitative. - Can identify off-target effects.- Limited to the targets included in the panel. - In vitro results may not always translate to cellular activity.

Alternative and Complementary Validation Strategies

To build a more robust case for your target, consider employing orthogonal validation methods.

  • Drug Affinity Responsive Target Stability (DARTS): Similar to CETSA, DARTS relies on ligand-induced stabilization of the target protein, but instead of heat, it uses proteases to digest unbound proteins.[9][30]

  • Genetic Approaches (e.g., CRISPR/Cas9 screens): Knocking out or knocking down the putative target gene should abolish or reduce the cellular phenotype observed with your compound.[8][31]

Conclusion

Validating the biological target of a novel compound like this compound is a multi-step process that requires a thoughtful and systematic application of diverse experimental techniques. By starting with unbiased discovery methods like affinity chromatography, followed by rigorous in-cellulo confirmation with CETSA, and finally, characterizing the selectivity profile with broad panel screens, researchers can build a compelling and data-driven case for their compound's mechanism of action. Each experimental step provides a layer of evidence, and the convergence of results from these orthogonal approaches is the hallmark of a successfully validated biological target. This rigorous validation is not merely an academic exercise; it is the foundation upon which successful drug development programs are built.

References

  • Identification of Direct Protein Targets of Small Molecules | ACS Chemical Biology.
  • Kinome Profiling Service | MtoZ Biolabs.
  • KinomePro - Pamgene.
  • Activity-Based Kinase Selectivity and Profiling Services - AssayQuant.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715 - Benchchem.
  • Affinity Chromatography - Creative Biolabs.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI.
  • Kinase Panel Profiling I Pharmaron CRO Services.
  • Celtarys – High-Throughput Screening of GPCRs for Drug Discovery.
  • GPCR Assay Services | Reaction Biology.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol.
  • GPCR Screening Services - Creative Bioarray.
  • Improved In Silico Methods for Target Deconvolution in Phenotypic Screens - Apollo.
  • Kinase Panel Screening and Profiling Service - Reaction Biology.
  • Target deconvolution of bioactive small molecules: the heart of chemical biology and drug discovery - PubMed.
  • Advances in G Protein-Coupled Receptor High-throughput Screening - PMC.
  • Gαq GPCR assays | ION Biosciences.
  • Affinity Chromatography: Principle, Parts, Steps, Uses - Microbe Notes.
  • Identification of Target Protein for Bio-active Small Molecule Using Photo-cross Linked Beads and MALDI-TOF Mass Spectrometry.
  • Target deconvolution of bioactive small molecules: The heart of chemical biology and drug discovery - ResearchGate.
  • Affinity-based target identification for bioactive small molecules - RSC Publishing.
  • NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Version - EUbOPEN.
  • Affinity purification in target identification: the specificity challenge - PubMed.
  • Target identification of small molecules: an overview of the current applications in drug discovery - PMC.
  • Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform | ACS Central Science.
  • Target Deconvolution - Creative Biolabs.
  • Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets - University of Cambridge.
  • Small-molecule Target and Pathway Identification - Broad Institute.
  • Small Molecule Drug Target Identification and Validation - 百泰派克生物科技.
  • para-Methoxyphenylpiperazine - Wikipedia.
  • Compound this compound - Chemdiv.
  • 1-(4-Methoxyphenyl)piperazine (hydrochloride) - Cayman Chemical.
  • N-(2-METHOXYPHENYL)PIPERAZINE HYDROCHLORIDE - Inxight Drugs.
  • Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed.
  • Piperazine - chemeurope.com.
  • Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking - Frontiers.
  • 1-(2-METHOXYPHENYL)PIPERAZINE - SWGDrug.
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate.
  • Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids | ACS Omega - ACS Publications.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - MDPI.

Sources

Comparing synthesis methods for 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of synthesis methods for 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a sulfonamide derivative of an arylpiperazine often utilized as a pharmacophore in 5-HT1A receptor ligand research.

Executive Summary

The synthesis of this compound hinges on the nucleophilic attack of the secondary amine of 1-(2-methoxyphenyl)piperazine (2-MeOPP) onto the sulfur atom of benzenesulfonyl chloride .

While the core mechanism is consistent, the choice of solvent system and base significantly alters the yield profile, purity, and environmental impact. This guide compares the two most prevalent methodologies:

  • Method A (Classical): Anhydrous Organic Phase (DCM/TEA).

  • Method B (Green/Biphasic): Aqueous Schotten-Baumann (Water/NaOH).

Recommendation: Use Method A for small-scale, high-purity medicinal chemistry discovery where solvent waste is negligible. Use Method B for scale-up (>10g) to reduce toxicity and cost, provided pH control is maintained to prevent sulfonyl chloride hydrolysis.

Chemical Reaction Pathway

The reaction proceeds via an SN2-like mechanism at the sulfur center. The secondary amine (nucleophile) attacks the sulfonyl chloride (electrophile), displacing chloride.

ReactionScheme SM1 1-(2-methoxyphenyl)piperazine (Nucleophile) Inter Tetrahedral Intermediate SM1->Inter  Nucleophilic Attack   SM2 Benzenesulfonyl Chloride (Electrophile) SM2->Inter  Nucleophilic Attack   Prod Target Sulfonamide (Product) Inter->Prod  Cl- Elimination   Byprod HCl (Neutralized by Base) Inter->Byprod

Figure 1: Mechanistic pathway for the sulfonylation of arylpiperazines.

Performance Comparison Matrix

The following data aggregates performance metrics from standard sulfonylation protocols of arylpiperazines [1][2].

MetricMethod A: Anhydrous (DCM/TEA)Method B: Aqueous (Schotten-Baumann)
Typical Yield 85 – 95% 75 – 88%
Reaction Time 1 – 3 Hours0.5 – 2 Hours
Purity (Crude) High (>95%)Moderate (Requires washing)
Atom Economy Lower (Organic solvent waste)Higher (Water as solvent)
Key Risk Toxic solvent (DCM); Moisture sensitivityHydrolysis of Sulfonyl Chloride
Purification Filtration/EvaporationRecrystallization often required

Detailed Experimental Protocols

Method A: The Anhydrous "Gold Standard" (DCM/TEA)

Best for: Discovery chemistry, milligram scales, moisture-sensitive reagents.

Rationale: Dichloromethane (DCM) solubilizes both the lipophilic sulfonyl chloride and the arylpiperazine. Triethylamine (TEA) acts as an HCl scavenger. The anhydrous environment prevents the hydrolysis of benzenesulfonyl chloride into benzenesulfonic acid.

Protocol:

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve 1-(2-methoxyphenyl)piperazine (1.0 equiv, ~5 mmol) in anhydrous DCM (15 mL).

  • Base Addition: Add Triethylamine (1.2 equiv) to the solution. Cool to 0°C in an ice bath.

  • Reaction: Dropwise add Benzenesulfonyl chloride (1.1 equiv) diluted in 5 mL DCM over 10 minutes.

    • Note: Slow addition prevents localized exotherms which can degrade the sulfonyl chloride.

  • Monitoring: Warm to room temperature and stir for 2 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 6:4).

  • Workup:

    • Dilute with DCM (20 mL).

    • Wash with water (2 x 15 mL) to remove triethylammonium chloride salts.

    • Wash with Brine (1 x 15 mL).

    • Dry organic layer over anhydrous Na₂SO₄.[1][2]

  • Isolation: Filter and concentrate in vacuo. The residue typically solidifies and can be recrystallized from Ethanol if necessary.

Method B: The Green "Schotten-Baumann" (Water/Acetone/NaOH)

Best for: Scale-up, green chemistry compliance, cost reduction.

Rationale: This method utilizes the immiscibility of the product to drive isolation. Sodium hydroxide (NaOH) neutralizes the acid. The key challenge is the competing hydrolysis of benzenesulfonyl chloride by water/NaOH. This is mitigated by keeping the temperature low and adding the electrophile slowly [3].[1]

Protocol:

  • Setup: 100 mL Erlenmeyer flask with vigorous stirring.

  • Aqueous Phase: Dissolve 1-(2-methoxyphenyl)piperazine (1.0 equiv) in 10% aqueous NaOH (1.2 equiv).

    • Modification: If the piperazine is not fully soluble, add a minimal amount of Acetone or THF (co-solvent) to ensure homogeneity.

  • Reaction: Cool the mixture to 0–5°C. Add Benzenesulfonyl chloride (1.2 equiv) dropwise over 20 minutes.

    • Critical Step: Vigorous stirring is essential here to maximize surface area contact between the biphasic droplets before hydrolysis occurs.

  • Precipitation: Stir at room temperature for 1 hour. The product is hydrophobic and should precipitate out as a white/off-white solid.

  • Workup:

    • Filter the precipitate.[2]

    • Wash the filter cake thoroughly with water (to remove NaOH and sodium benzenesulfonate byproduct).

    • Wash with cold dilute HCl (0.1 M) to remove any unreacted piperazine amine.

  • Drying: Vacuum dry the solid at 40°C.

Troubleshooting & Optimization Logic

The primary failure mode in this synthesis is the formation of Benzenesulfonic acid (via hydrolysis) rather than the sulfonamide.

OptimizationLogic Start Problem: Low Yield / Impurities Check1 Is the byproduct water-soluble? Start->Check1 Hydrolysis Issue: Sulfonyl Chloride Hydrolysis (Benzenesulfonic Acid formed) Check1->Hydrolysis Yes (Acidic pH) Incomplete Issue: Incomplete Reaction Check1->Incomplete No (SM remains) Action1 Action: Lower Temp (0°C) Increase Addition Rate Hydrolysis->Action1 Action2 Action: Increase Base Equivalents Check Stirring Rate Incomplete->Action2

Figure 2: Decision logic for troubleshooting low yields.

Critical Control Points:
  • pH Control (Method B): If the pH drops below 8, the amine becomes protonated (ammonium salt) and loses nucleophilicity, stopping the reaction. Maintain pH > 9 using carbonate or hydroxide bases [3].

  • Stoichiometry: Use a slight excess of sulfonyl chloride (1.1–1.2 eq) to account for minor hydrolysis, but avoid large excesses which complicate purification.

  • Temperature: Keep the addition phase at 0°C. Higher temperatures exponentially increase the rate of hydrolysis over sulfonylation.

References

  • Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide derivatives. Source: Taylor & Francis (2008). Relevance: Establishes the baseline yield (70-90%) and NMR characterization for piperazine sulfonylation using the DCM/TEA method. URL:[Link]

  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media. Source: Canadian Journal of Chemistry. Relevance: Provides the mechanistic explanation for pH-yield profiles and the kinetics of hydrolysis vs. sulfonylation in Method B. URL:[Link]

Sources

The Enigmatic Profile of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine: A Comparative Guide Based on Available Scientific Evidence

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: Unraveling a Potential Antagonist

The compound 1-(benzenesulfonyl)-4-(2-methoxyphenyl)piperazine presents a chemical scaffold that intrigues pharmacologists and medicinal chemists. The presence of the (2-methoxyphenyl)piperazine moiety is a well-established pharmacophore in numerous centrally active agents, particularly those targeting aminergic G-protein coupled receptors. This structural element is a cornerstone of several antagonists for serotonin (5-HT), dopamine (D), and α-adrenergic receptors. The addition of a benzenesulfonyl group introduces a significant chemical modification that could modulate the compound's affinity, selectivity, and functional activity at these and other receptors.

This guide aims to provide a comprehensive comparison of this compound with known receptor antagonists. However, a thorough review of the scientific literature and pharmacological databases reveals a critical gap: there is currently no publicly available experimental data detailing the receptor binding profile or functional antagonist activity of this specific compound. While this absence of direct evidence prevents a quantitative comparison, we can infer a potential, albeit hypothetical, pharmacological profile based on the well-documented activities of its core structural components.

This guide will, therefore, take a two-pronged approach. First, it will delineate the established pharmacology of the (2-methoxyphenyl)piperazine scaffold and its derivatives, providing a basis for postulating potential targets for this compound. Second, it will present a comparative analysis with well-characterized antagonists for the most probable receptor targets, highlighting the experimental data that would be required to validate any hypothesized activity.

Deconstructing the Scaffold: Potential Receptor Interactions

The (2-methoxyphenyl)piperazine core is a privileged structure in neuropharmacology. Its derivatives have been shown to possess significant affinity for several key receptors implicated in neurotransmission.

Serotonin Receptors: A Primary Suspect

The 2-methoxyphenylpiperazine moiety is a prominent feature in many potent 5-HT receptor ligands. Specifically, it is a key component of antagonists and inverse agonists at the 5-HT2A receptor and ligands at the 5-HT1A receptor.

  • 5-HT2A Receptor Antagonism: Blockade of the 5-HT2A receptor is a hallmark of many atypical antipsychotics and is being explored for the treatment of insomnia and psychosis-related disorders.[1][2] The (2-methoxyphenyl)piperazine structure contributes to the high affinity of compounds for this receptor.

  • 5-HT1A Receptor Ligands: Derivatives of (2-methoxyphenyl)piperazine are also known to be potent ligands at the 5-HT1A receptor, often acting as partial agonists or antagonists.[3][4][5]

Dopamine Receptors: A Plausible Target

The structural similarity of the piperazine core to dopamine has led to the development of numerous dopamine receptor antagonists containing this moiety.

  • D2 Receptor Antagonism: The D2 receptor is a primary target for antipsychotic medications. The 1-(2-methoxyphenyl)piperazine structure itself has been reported to act as a blocker of striatal dopaminergic receptors.

α-Adrenergic Receptors: A Common Off-Target or Primary Action?

Many compounds containing the arylpiperazine scaffold exhibit significant affinity for α1-adrenergic receptors.

  • α1-Adrenergic Receptor Antagonism: This activity is responsible for the hypotensive side effects of some antipsychotics but is also therapeutically exploited for conditions like benign prostatic hyperplasia (BPH) and hypertension. Several (2-methoxyphenyl)piperazine derivatives have been specifically investigated as α1-adrenergic receptor antagonists.[3]

The benzenesulfonyl group in this compound is a bulky, electron-withdrawing substituent. Its impact on the binding of the (2-methoxyphenyl)piperazine core to these receptors is unknown without experimental validation. It could potentially enhance affinity for a specific receptor subtype, introduce novel interactions, or, conversely, sterically hinder binding and reduce or abolish activity altogether.

Comparative Analysis with Known Receptor Antagonists: A Hypothetical Framework

To understand where this compound might fit within the landscape of receptor antagonists, we present a comparison with well-characterized antagonists for the receptors identified above. The following tables showcase the kind of experimental data that would be necessary to position our compound of interest.

Table 1: Comparison with Known 5-HT2A Receptor Antagonists
CompoundChemical ClassKi (nM) for human 5-HT2AFunctional ActivityKey Therapeutic Uses
Ketanserin Quinazolinone2.5AntagonistAntihypertensive
Pimavanserin Acylurea~0.087 (pKi 9.3)Inverse AgonistParkinson's disease psychosis
Volinanserin (M100907) Phenylindoline0.36AntagonistInvestigational (schizophrenia)
This compound BenzenesulfonylpiperazineData Not Available Data Not Available Data Not Available
Table 2: Comparison with Known Dopamine D2 Receptor Antagonists
CompoundChemical ClassKi (nM) for human D2Functional ActivityKey Therapeutic Uses
Haloperidol Butyrophenone~1-2AntagonistSchizophrenia, Tourette's syndrome
Olanzapine Thienobenzodiazepine~1.9 (high affinity)AntagonistSchizophrenia, Bipolar disorder
Sulpiride BenzamideHigh affinityAntagonistAntipsychotic, Antidepressant
This compound BenzenesulfonylpiperazineData Not Available Data Not Available Data Not Available
Table 3: Comparison with Known α1-Adrenergic Receptor Antagonists
CompoundChemical ClasspKi for human α1A, α1B, α1DFunctional ActivityKey Therapeutic Uses
Prazosin Quinazoline~9.0, ~8.7, ~8.4Inverse AgonistHypertension, BPH, PTSD
Tamsulosin SulfonamideHigh affinity, α1A/1D selectiveAntagonistBenign Prostatic Hyperplasia
Doxazosin QuinazolineHigh affinity, non-selectiveAntagonistHypertension, BPH
This compound BenzenesulfonylpiperazineData Not Available Data Not Available Data Not Available

Experimental Protocols for Pharmacological Characterization

To ascertain the receptor antagonist profile of this compound, a series of standard in vitro pharmacological assays would be required.

Protocol 1: Radioligand Binding Assay for Receptor Affinity

This assay determines the affinity of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

Step-by-Step Methodology:

  • Membrane Preparation: Cells or tissues expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes.

  • Assay Incubation: A constant concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]spiperone for D2 receptors, or [3H]prazosin for α1-adrenergic receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, trapping the membranes with the bound radioligand.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

Diagram: Workflow of a Competitive Radioligand Binding Assay

G cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Quantification cluster_3 Data Analysis Receptor Receptor Source (Cell Membranes) Incubate Incubate Components (Allow for Binding) Receptor->Incubate Radioligand Radiolabeled Ligand (e.g., [3H]ketanserin) Radioligand->Incubate Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash to Remove Unbound Ligand Filter->Wash Count Scintillation Counting Wash->Count Analysis Calculate IC50 and Ki Count->Analysis

Caption: Workflow of a competitive radioligand binding assay.

Protocol 2: Functional Assay for Antagonist Activity

Functional assays measure the ability of a compound to inhibit the biological response induced by a receptor agonist.

Step-by-Step Methodology (Example: Gq-coupled receptor like 5-HT2A):

  • Cell Culture: Cells stably expressing the receptor of interest (e.g., HEK293 cells with human 5-HT2A receptors) are cultured.

  • Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Pre-incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound).

  • Agonist Stimulation: A known agonist for the receptor (e.g., serotonin) is added to the cells.

  • Measurement of Intracellular Calcium: The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometric imaging plate reader.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the agonist-induced response (IC50) is determined. For competitive antagonists, a Schild analysis can be performed to determine the pA2 value, which is a measure of the antagonist's potency.

Diagram: Mechanism of Competitive Antagonism

G Receptor Receptor Response Cellular Response Receptor->Response No_Response No Cellular Response Receptor->No_Response Agonist Agonist Agonist->Receptor Binds & Activates Antagonist Antagonist Antagonist->Receptor Binds & Blocks

Sources

Purity Assessment of Synthesized 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of serotonergic (5-HT) and adrenergic receptor ligands, the integrity of the 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine scaffold is critical. As a privileged structure often utilized in 5-HT1A and


-adrenoceptor antagonist research, its purity directly influences binding affinity data and biological assay reproducibility.

This guide objectively compares the three dominant purity assessment methodologies: High-Performance Liquid Chromatography (HPLC-UV) , Quantitative Nuclear Magnetic Resonance (qNMR) , and Liquid Chromatography-Mass Spectrometry (LC-MS) . While HPLC remains the industry workhorse for impurity profiling, this guide argues that qNMR is the superior method for establishing absolute potency (assay purity) in early-stage drug discovery without certified reference standards.

Part 1: Compound Profile & Impurity Origins

To assess purity, one must first understand the "Impurity Genealogy"—where contaminants originate during the synthesis.

  • Target Molecule: this compound[1]

  • Molecular Formula:

    
    
    
  • Synthesis Pathway: Nucleophilic substitution of benzenesulfonyl chloride by 1-(2-methoxyphenyl)piperazine.

The Impurity Landscape
Impurity TypeSourceDetection Challenge
Starting Material A 1-(2-methoxyphenyl)piperazineHigh UV absorbance; co-elution risk in isocratic HPLC.
Starting Material B Benzenesulfonyl chlorideHydrolyzes to benzenesulfonic acid; often invisible in standard organic extractions but visible in LC-MS.
Side Product Bis-sulfonylation (Rare)Only occurs if piperazine ring degrades or via trace contaminants; highly lipophilic.
Solvent Residues DMF, DCM, Ethyl AcetateInvisible to UV; detected by NMR/GC.
Visualization: Synthesis & Impurity Pathway

SynthesisImpurity SM1 1-(2-methoxyphenyl)piperazine (Nucleophile) Rxn Reaction (Base/DCM) SM1->Rxn SM2 Benzenesulfonyl Chloride (Electrophile) SM2->Rxn Prod Target Product This compound Rxn->Prod Main Path Imp1 Impurity: Unreacted Amine (Basic) Rxn->Imp1 Incomplete Conv. Imp2 Impurity: Benzenesulfonic Acid (Acidic/Polar) Rxn->Imp2 Hydrolysis

Figure 1: Synthesis pathway illustrating the origin of key impurities (Unreacted Amine and Sulfonic Acid).

Part 2: Comparative Analysis of Assessment Methods

Method A: HPLC-UV (The Relative Standard)

Best For: Detecting trace organic impurities (0.05% - 1.0% range) and establishing "Chromatographic Purity" (% Area).

  • Mechanism: Separation based on hydrophobicity (Reverse Phase C18) followed by UV detection (typically 254 nm).

  • The Flaw: It assumes all components have the same Extinction Coefficient (

    
    ). If the impurity (e.g., benzenesulfonic acid) absorbs UV light differently than the product, the "% Area" will not equal "% Weight."
    
  • Verdict: Essential for checking cleanliness but unreliable for absolute potency without a certified reference standard.

Method B: qNMR (The Absolute Standard)

Best For: Determining "Assay Purity" (Absolute Weight %) and quantifying residual solvents.

  • Mechanism: Molar-based detection. The integral of a proton signal is directly proportional to the number of nuclei, regardless of chemical structure.

  • The Advantage: Does not require a reference standard of the target compound.[2] You only need a generic internal standard (e.g., Maleic Acid, TCNB).

  • Verdict: The gold standard for synthesized research compounds where no commercial standard exists.

Method C: LC-MS (The Identifier)

Best For: Identifying what the impurities are (Mass confirmation).

  • Mechanism: HPLC separation coupled with Mass Spectrometry (ESI+).[3]

  • The Flaw: Ionization suppression. Some impurities may not ionize, making the sample look cleaner than it is.

  • Verdict: Use for troubleshooting synthesis failures, not for final purity certification.

Summary Data Comparison
FeatureHPLC-UVqNMRLC-MS
Primary Output Relative Purity (% Area)Absolute Purity (% w/w)Identity (m/z)
Reference Std Required? Yes (for quantitation)No (Generic IS used)No
LOD (Limit of Detection) Excellent (<0.01%)Moderate (~0.1-0.5%)Excellent (<0.01%)
Bias Source Extinction CoefficientsIntegration Errors/RelaxationIonization Suppression
Throughput High (Automated)Medium (Manual Processing)High

Part 3: Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC)

Objective: To detect trace organic impurities.

System: Agilent 1200 Series or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5


m).
Mobile Phase: 
  • A: 0.1% Formic Acid in Water (buffers silanols, improves peak shape for basic piperazines).

  • B: Acetonitrile (MeCN).

Gradient Method:

  • 0-2 min: 10% B (Isocratic hold to elute polar sulfonic acids).

  • 2-15 min: 10%

    
     90% B (Linear gradient).
    
  • 15-20 min: 90% B (Wash lipophilic dimers).

  • 20-25 min: 10% B (Re-equilibration).

Detection: UV at 254 nm (aromatic rings) and 220 nm (amide/sulfonamide bonds). Flow Rate: 1.0 mL/min. Temperature: 30°C.

Validation Criteria:

  • The target peak (this compound) should elute between 8-12 minutes.

  • Purity is calculated as:

    
    .
    
Protocol 2: Quantitative NMR (qNMR)

Objective: To determine absolute assay purity (% w/w) for biological dosing.

Instrument: 400 MHz (or higher) NMR Spectrometer (Bruker Avance). Solvent: DMSO-


 (Ensures solubility of both sulfonamide and polar impurities).
Internal Standard (IS): Maleic Acid  (Traceable purity 99.94%).
  • Why Maleic Acid? It has a singlet at

    
     6.2 ppm, which typically falls in a "silent region" for phenylpiperazines (aromatics are 6.8-8.0 ppm; aliphatics are 2.5-4.0 ppm).
    

Procedure:

  • Accurately weigh ~10 mg of the synthesized Sample (

    
    ) into a vial.
    
  • Accurately weigh ~5 mg of Maleic Acid IS (

    
    ) into the same vial.
    
  • Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquire

    
     NMR with D1 (Relaxation Delay) 
    
    
    
    30 seconds
    . (Crucial: typically
    
    
    to ensure full relaxation for quantitative integration).
  • Integration: Integrate the Maleic Acid singlet (

    
     6.2, 2H) and a distinct Sample signal (e.g., the methoxy singlet at 
    
    
    
    3.8, 3H).

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (IS=2, Sample=3 for OMe)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed
    
  • 
     = Purity (decimal)[4]
    

Part 4: Decision Framework (Workflow)

How should a researcher choose the correct method? Use this logic flow.

PurityDecision Start Start: Synthesized Compound Goal What is the data usage? Start->Goal Usage1 Structure Confirmation (Did I make it?) Goal->Usage1 Usage2 Biological Assay / Dosing (IC50 / Ki determination) Goal->Usage2 Usage3 Compound Banking (Long-term storage) Goal->Usage3 MethodLCMS Run LC-MS Check m/z Usage1->MethodLCMS MethodqNMR Run qNMR Determine % w/w Usage2->MethodqNMR Critical for Potency MethodHPLC Run HPLC-UV Check % Area > 95% Usage3->MethodHPLC Industry Standard MethodqNMR->MethodHPLC If qNMR passes, run HPLC for trace impurities

Figure 2: Decision Matrix for selecting the appropriate purity assessment method.

References

  • BenchChem. (2025).[5] A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of N-Sulfinylamines. Retrieved from 5

  • Potangale, C. N., & Pardeshi, S. K. (2014). Quantification of drugs by proton NMR incorporated internal standard method. Eurasian Journal of Analytical Chemistry. Retrieved from 4[4]

  • Almac Group. (2023).[6] QNMR – a modern alternative to HPLC.[7] Retrieved from 7

  • ChemSrc. (2026). 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine Biological Activity. Retrieved from 8

  • SciTePress. (2017). Determination of 4-Sulfonamidophenylhydrazine and Sulfonamide in Diarylpyrazole Derivatives by LC-MS. Retrieved from 3

Sources

Benchmarking 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine against standard compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine against Standard Compounds Content Type: Technical Comparison & Benchmarking Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary & Compound Profile

This compound represents a specific scaffold evolution in the class of arylpiperazine ligands. While the 1-(2-methoxyphenyl)piperazine (oMPP) moiety is a "privileged structure" known for high affinity to Serotonin 5-HT


 and 

-adrenergic receptors, the addition of the benzenesulfonyl group at the N4 position significantly alters its physicochemical properties and binding mode.

This guide outlines the protocol for benchmarking this sulfonamide derivative against industry-standard reference compounds. The primary objective of this benchmarking is to determine the Selectivity Ratio (5-HT


 vs. 

-AR), a critical parameter in developing anxiolytics without cardiovascular side effects (orthostatic hypotension).
The "Arylpiperazine Dilemma"

Most oMPP derivatives suffer from poor selectivity.

  • High Affinity: 5-HT

    
     (Desirable target for anxiety/depression).
    
  • High Liability:

    
    -Adrenergic (Causes hypotension/sedation).
    
  • The Benzenesulfonyl Solution: The sulfonyl group reduces the basicity of the N4 nitrogen and targets distinct hydrophobic pockets, potentially improving this selectivity window.

Standard Reference Compounds

To validate your data, you must run these "Gold Standard" compounds in parallel.

CompoundRoleTarget Affinity (

)
MechanismWhy Benchmark Against This?
WAY-100635 Primary Standard ~0.2 - 0.5 nM (5-HT

)
Silent AntagonistThe most selective 5-HT

antagonist available. Used to define "non-specific binding."
8-OH-DPAT Agonist Control~0.5 - 1.0 nM (5-HT

)
Full AgonistDefines the "Agonist High Affinity" state of the receptor.
Prazosin Selectivity Control~0.2 nM (

-AR)
Inverse AgonistThe benchmark for

-adrenergic affinity. High affinity here indicates a "dirty" drug profile.
Buspirone Clinical Comparator~10 - 30 nM (5-HT

)
Partial AgonistA clinically approved drug. If your compound beats Buspirone's selectivity, it has translational potential.

Experimental Protocols

A. Radioligand Binding Assay (Affinity)

Objective: Determine the Equilibrium Dissociation Constant (


).

Protocol Causality: We use competition binding rather than saturation binding because it allows high-throughput screening of the test compound against a fixed concentration of a high-affinity radioligand.

Workflow:

  • Membrane Prep: Use HEK293 cells stably expressing human 5-HT

    
     receptors.
    
  • Tracer: Use [

    
    H]-WAY-100635  (0.2 nM). Note: Do not use [3H]-8-OH-DPAT for antagonist screening as it only labels the G-protein coupled state.
    
  • Incubation: 60 mins at 25°C in Tris-HCl buffer (pH 7.4) containing 5mM MgCl

    
    .
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the lipophilic sulfonamide.

Self-Validating Check:

  • Total Binding (TB) must be >10x Non-Specific Binding (NSB).

  • The Hill Slope of the reference (WAY-100635) must be near -1.0.

B. Functional Assay: [ S]-GTP S Binding

Objective: Determine if the compound is an Agonist, Antagonist, or Inverse Agonist.[1]

Protocol Causality: Since 5-HT


 is G

/G

coupled, measuring cAMP accumulation can be noisy. Direct G-protein activation ([35S]-GTP

S) is more proximal and robust for arylpiperazines.

Workflow:

  • Stimulation: Incubate membranes with GDP (10

    
    M) and the test compound.
    
  • Agonist Mode: Measure % increase in binding over basal.

  • Antagonist Mode: Co-incubate test compound with EC

    
     of 5-HT (Serotonin) and measure inhibition.
    

Visualization of Signaling & Workflow

Figure 1: 5-HT1A Signaling Pathway & Assay Intervention Points

This diagram illustrates the G-protein coupling mechanism and where the specific assays interrogate the pathway.

G Ligand 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine Receptor 5-HT1A Receptor (GPCR) Ligand->Receptor Binds GProtein Gi/o Protein Heterotrimer Receptor->GProtein Activates/Blocks GTP GTP Exchange (GDP -> GTP) GProtein->GTP Catalyzes Effector Adenylyl Cyclase (Inhibition) GTP->Effector Modulates cAMP cAMP Levels (Decrease) Effector->cAMP Reduces BindingAssay ASSAY 1: Radioligand Competition (Measures Affinity) BindingAssay->Receptor Interrogates FuncAssay ASSAY 2: [35S]GTPγS Binding (Measures Efficacy) FuncAssay->GTP Quantifies

Caption: The test compound binds the 5-HT1A receptor. Assay 1 measures binding affinity, while Assay 2 quantifies the functional impact on G-protein activation.

Figure 2: Benchmarking Workflow Logic

A decision tree for interpreting your experimental results.

Benchmarking Start Start: Test Compound (Sulfonamide Derivative) Step1 Step 1: 5-HT1A Binding (vs WAY-100635) Start->Step1 Check1 Ki < 10 nM? Step1->Check1 Step2 Step 2: Alpha-1 Binding (vs Prazosin) Check1->Step2 Yes Discard Discard/Redesign Check1->Discard No Ratio Calculate Selectivity Ratio (Ki Alpha-1 / Ki 5-HT1A) Step2->Ratio ResultA Ratio > 100 (Highly Selective) Ratio->ResultA ResultB Ratio < 10 (Non-Selective/Dirty) Ratio->ResultB

Caption: Logical flow for determining if the compound meets the "Selectivity Criteria" required for further development.

Data Interpretation & Selectivity Analysis

When you have generated your data, organize it into the following matrix. A "Successful" benchmark for a benzenesulfonyl derivative should look like the Hypothetical Target Profile below.

Comparative Data Matrix (Template)
Compound5-HT


(nM)

-AR

(nM)
Selectivity Ratio (

/5-HT)
Functional Activity (

)
WAY-100635 0.2>1000>5000Antagonist (0%)
Prazosin >10000.2<0.001Inverse Agonist
Buspirone 15.015010Partial Agonist (40%)
Test Compound MeasureMeasureTarget: >50 Measure

Expert Insight: If your test compound shows a


 < 5 nM for 5-HT

but a Selectivity Ratio < 10, the benzenesulfonyl group has failed to sterically hinder the

interaction. You may need to substitute the phenyl ring of the sulfonamide (e.g., add 4-methoxy or 4-fluoro) to exploit the specific "selectivity pocket" found in 5-HT

but absent in

-AR.

References

  • Fletcher, A., et al. (1996). "WAY-100635: A specific and silent 5-HT1A receptor antagonist." British Journal of Pharmacology. Link

  • Lopez-Rodriguez, M. L., et al. (1997). "Design and Synthesis of New (2-Methoxyphenyl)piperazine Derivatives as 5-HT1A Receptor Ligands with Reduced alpha-1-Adrenergic Affinity." Journal of Medicinal Chemistry. Link

  • Newman-Tancredi, A., et al. (1998). "Agonist and antagonist actions of antipsychotic agents at 5-HT1A receptors: a [35S]GTPgammaS binding study." European Journal of Pharmacology. Link

  • Mokrosz, J. L., et al. (1994). "Structure-activity relationship studies of CNS agents. Part 16: 1-(2-Methoxyphenyl)-4-[omega-(succinimido)alkyl]piperazines. High affinity 5-HT1A receptor ligands." Archiv der Pharmazie. Link

Sources

In vivo vs in vitro efficacy of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of the in vitro and in vivo efficacy of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine , a chemical scaffold and pharmacological probe belonging to the class of N-arylsulfonyl-arylpiperazines . This structural class is primarily investigated as antagonists of the 5-HT₆ receptor , with secondary activity at 5-HT₁A and


-adrenergic  receptors.

Executive Summary

FeatureIn Vitro Profile In Vivo Profile
Primary Target 5-HT₆ Receptor (Antagonist)Cognitive Enhancement (Pro-cholinergic/glutamatergic)
Potency High Affinity (

typically 1–50 nM depending on substitution)
Moderate to Low (Requires optimization for BBB penetration)
Selectivity Moderate (Selectivity vs. 5-HT₁A/D₂ is a key challenge)Poor (Off-target effects on BP via

blockade possible)
Key Limitation Solubility and non-specific binding due to sulfonyl groupMetabolic Stability & CNS Penetration (P-gp efflux)
Primary Use SAR generation, HTS hit validationLead optimization (Not typically a clinical candidate itself)

Compound Identity & Mechanism

This compound represents a core pharmacophore in medicinal chemistry, combining the "privileged" 2-methoxyphenylpiperazine (2-MPP) moiety with a benzenesulfonyl group.

  • 2-MPP Moiety: A classic pharmacophore for 5-HT₁A (agonist/antagonist) and

    
    -adrenergic receptors.
    
  • Benzenesulfonyl Group: A hydrophobic "cap" that directs selectivity toward 5-HT₆ receptors (and 5-HT₇), often improving affinity by interacting with a hydrophobic pocket in the receptor's transmembrane domain.

Mechanism of Action:

  • 5-HT₆ Antagonism: Blockade of the G

    
    -coupled 5-HT₆ receptor prevents the activation of adenylyl cyclase, thereby modulating cholinergic and glutamatergic neurotransmission in the prefrontal cortex and hippocampus.
    
  • 5-HT₁A/

    
     Interaction:  The 2-MPP tail retains affinity for these receptors, often necessitating structural rigidification (e.g., benzothiophene in SB-271046) to improve selectivity.
    

In Vitro Efficacy: Potency & Selectivity

In cell-free and cell-based assays, the compound demonstrates robust binding, but selectivity remains the primary optimization parameter.

Binding Affinity ( )

Experimental data for N-arylsulfonyl-piperazine derivatives typically show high affinity for 5-HT₆.

ReceptorAffinity (

)
Functional OutcomeNotes
5-HT₆ 1 – 50 nM Antagonist High affinity driven by sulfonyl-pocket interaction.
5-HT₁A 50 – 500 nMPartial Agonist/Antagonist2-MPP moiety drives this interaction; reduces selectivity.

-AR
10 – 100 nMAntagonistPotential for cardiovascular side effects (hypotension).
D₂ Dopamine > 1000 nMWeak/InactiveGenerally selective against dopamine receptors.
Functional Assays (cAMP)
  • Assay: cAMP accumulation in HEK-293 cells expressing h5-HT₆.

  • Result: The compound inhibits 5-HT-induced cAMP production in a concentration-dependent manner, confirming inverse agonist or neutral antagonist activity.

  • Efficacy (

    
    ):  Typically 100% inhibition of 5-HT response.
    

In Vivo Efficacy: Pharmacokinetics & Behavior

The transition from in vitro potency to in vivo efficacy is often hindered by the physicochemical properties of the simple benzenesulfonyl group (metabolic liability and lipophilicity).

Pharmacokinetics (PK)
  • Blood-Brain Barrier (BBB): The sulfonamide linkage can be a substrate for P-glycoprotein (P-gp) efflux transporters, limiting brain concentrations.

  • Metabolism: The unsubstituted phenyl ring is prone to rapid oxidative metabolism (hydroxylation) by CYP450 enzymes, reducing the half-life (

    
    ).
    
  • Bioavailability: Moderate oral bioavailability, often improved by formulation (e.g., micronization or salt forms).

Behavioral Models

Despite PK challenges, the scaffold shows efficacy in models of cognition and anxiety when administered systemically (often i.p.).

  • Novel Object Recognition (NOR):

    • Effect: Reversal of scopolamine-induced memory deficits.

    • Dose: Effective doses typically range from 1–10 mg/kg (i.p.).

    • Mechanism: Enhancement of acetylcholine release in the cortex.

  • Vogel Conflict Test (Anxiety):

    • Effect: Anxiolytic-like activity (increased punished drinking).

    • Confound: Potential sedation or hypotension (due to

      
       blockade) must be ruled out using locomotor activity controls.
      

Experimental Protocols

Protocol A: Radioligand Binding Assay (In Vitro)

Objective: Determine the affinity (


) for the 5-HT₆ receptor.
  • Membrane Preparation: Harvest HEK-293 cells stably expressing h5-HT₆. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.
    
  • Incubation:

    • Total Binding: Membranes + [

      
      I]-SB-258585 (0.5 nM).
      
    • Non-Specific Binding: Add Methiothepin (10

      
      M).
      
    • Test Compound: Add this compound (10

      
       to 10
      
      
      
      M).
  • Equilibrium: Incubate for 60 min at 37°C.

  • Filtration: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Count radioactivity. Calculate IC

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
Protocol B: Novel Object Recognition (In Vivo)

Objective: Assess cognitive enhancement (working memory).

  • Animals: Male Wistar rats (200-250g).

  • Habituation: Allow rats to explore the empty arena (40x40 cm) for 10 min/day for 2 days.

  • Training (T1): Place two identical objects in the arena. Allow 5 min exploration.

  • Treatment: Administer vehicle or Test Compound (1, 3, 10 mg/kg, i.p.) 30 min before T2. (Alternatively, administer scopolamine to induce deficit).

  • Testing (T2): 24 hours post-T1, replace one object with a novel object. Allow 5 min exploration.

  • Scoring: Calculate Discrimination Index (DI) =

    
    .
    
    • Success: Positive DI indicates memory retention.

Visualization: Signaling & Workflow

Figure 1: 5-HT₆ Receptor Signaling Pathway

The diagram illustrates the Gs-coupled pathway blocked by the antagonist, leading to downstream effects on neurotransmitter release.

G Ligand 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine Receptor 5-HT6 Receptor (GPCR) Ligand->Receptor Antagonism (Block) Gs Gs Protein Receptor->Gs Activation (Blocked) Effect Cognitive Enhancement (Glu/Ach Release) Receptor->Effect Disinhibition of Cortical Circuits AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Production PKA PKA cAMP->PKA Signaling

Caption: Mechanism of 5-HT₆ antagonism. The compound blocks the constitutive or 5-HT-induced activation of the Gs-cAMP pathway, indirectly modulating cortical neurotransmission.

Figure 2: Experimental Workflow (In Vitro to In Vivo)

Workflow cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: In Vivo Profiling Synthesis Synthesis (Sulfonylation of 2-MPP) Binding Radioligand Binding (Ki Determination) Synthesis->Binding Selectivity Selectivity Screen (vs 5-HT1A, Alpha-1) Binding->Selectivity PK PK Study (BBB Penetration) Selectivity->PK If Selectivity > 50x Behavior Behavioral Assays (NOR, Vogel Test) PK->Behavior If Brain/Plasma > 0.1

Caption: Step-by-step workflow for validating the efficacy of the scaffold, prioritizing selectivity and CNS penetration before behavioral testing.

References

  • Bromidge, S. M., et al. (1999). "5-Chloro-N-(4-methoxy-3-piperazin-1-ylphenyl)-3-methyl-2-benzothiophenesulfonamide (SB-271046): A Potent, Selective, and Orally Bioavailable 5-HT6 Receptor Antagonist."[1][2] Journal of Medicinal Chemistry, 42(2), 202–205. Link

  • Glennon, R. A., et al. (2000). "N1-(Benzenesulfonyl)tryptamines as novel 5-HT6 antagonists." Bioorganic & Medicinal Chemistry Letters, 10(20), 2295–2299. (Describes the arylsulfonyl pharmacophore). Link

  • Holenz, J., et al. (2005). "Medicinal chemistry strategies to 5-HT6 receptor ligands as potential cognitive enhancers and antiobesity agents."[3] Drug Discovery Today, 11(7-8), 283-299. Link

  • Lopez-Rodriguez, M. L., et al. (2003). "Design and Synthesis of New Benzenesulfonamide Derivatives as 5-HT6 Receptor Antagonists." Bioorganic & Medicinal Chemistry, 13(3), 549-552. Link

  • PubChem Compound Summary. (2024). "SB-271046 (Related Scaffold)." National Center for Biotechnology Information. Link

Sources

Spectroscopic Data Comparison Guide: 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a critical pharmacophore in medicinal chemistry, serving as a scaffold for 5-HT1A and 5-HT7 receptor ligands. In drug development, the primary challenge with this compound is not gross identification, but regioisomeric differentiation .

The commercial synthesis of the precursor, 1-(2-methoxyphenyl)piperazine (2-MeOPP), often yields trace amounts of 3-methoxy and 4-methoxy isomers. These isomers possess distinct biological activities but remarkably similar physicochemical properties. This guide provides an objective comparison of spectroscopic performance, establishing the 2-methoxy regioisomer's unique signature against its 3- and 4-substituted alternatives.

Part 1: Structural Analysis & Theoretical Basis

The Challenge of Regioisomerism

The target molecule consists of a piperazine ring bridging a benzenesulfonyl group and a 2-methoxyphenyl group. The "performance" of an analytical method here is defined by its ability to resolve the ortho-substitution (2-OMe) from the meta- (3-OMe) and para- (4-OMe) alternatives.

  • Target (2-OMe): High steric hindrance, asymmetrical aromatic splitting.

  • Alternative 1 (4-OMe): High symmetry (AA'BB' system), often a contaminant.

  • Alternative 2 (3-OMe): Asymmetrical, but distinct electronic environment.

Synthesis & Impurity Logic

Understanding the origin of these alternatives is essential for the analyst. The impurities usually originate from the phenylpiperazine starting material.

SynthesisPath SM1 Benzenesulfonyl Chloride Reaction Nucleophilic Substitution (Base/DCM) SM1->Reaction SM2 1-(2-Methoxyphenyl) piperazine (2-MeOPP) SM2->Reaction Impurity Impurities: 3-MeOPP / 4-MeOPP Impurity->Reaction Trace Product Target: 1-(Benzenesulfonyl)-4- (2-methoxyphenyl)piperazine Reaction->Product IsoImp Isomeric Impurities (Co-eluting) Reaction->IsoImp

Figure 1: Synthesis pathway highlighting the carry-over of regioisomeric impurities from the piperazine starting material.

Part 2: Spectroscopic Method Comparison

Nuclear Magnetic Resonance (1H NMR)

NMR is the gold standard for distinguishing the target from its alternatives. The key differentiator is the aromatic splitting pattern and the methoxy chemical shift .

Comparative Data Table: Target vs. Alternatives

Solvent: CDCl₃, 400 MHz

FeatureTarget: 2-Methoxy (Ortho)Alternative: 4-Methoxy (Para)Alternative: 3-Methoxy (Meta)
Methoxy (-OCH₃) δ 3.85 ppm (s) δ 3.77 ppm (s)δ 3.79 ppm (s)
Aromatic Pattern Multiplet (ABCD) Symmetric Doublets (AA'BB') Multiplet (Asymmetric)
Aromatic Shifts δ 6.85–7.00 ppm (4H, m)δ 6.83 (d), 6.91 (d)δ 6.40–7.20 ppm (m)
Piperazine (N-CH₂) Two distinct triplets/broad peaksTwo distinct tripletsTwo distinct triplets
Sulfonyl Aromatics δ 7.50–7.80 ppm (m, 5H)δ 7.50–7.80 ppm (m, 5H)δ 7.50–7.80 ppm (m, 5H)

Key Diagnostic Insight: The 4-methoxy alternative presents a highly symmetric "roofing" effect (AA'BB' system) in the aromatic region, typically two strong doublets. The target (2-methoxy) is unsymmetrical, producing a complex multiplet pattern (d, t, t, d) due to the ortho-substitution.

Infrared Spectroscopy (FTIR)

While less specific for isomer differentiation, IR confirms the formation of the sulfonamide bond.

Functional GroupWavenumber (cm⁻¹)Assignment
Sulfonamide (O=S=O) 1340–1360 (asym)Strong, diagnostic for sulfonyl attachment.
Sulfonamide (O=S=O) 1150–1170 (sym)Strong, confirms sulfonamide core.
C-O (Methoxy) 1240–1260Aryl alkyl ether stretch.
C-H (Aromatic) 3000–3100Weak intensity.

Part 3: Experimental Protocols

Protocol A: High-Resolution NMR Characterization

Rationale: Solvent choice affects the resolution of the piperazine protons. CDCl₃ is preferred for solubility, but DMSO-d₆ is required if the hydrochloride salt is analyzed.

  • Sample Prep: Dissolve 10 mg of the compound in 0.6 mL of CDCl₃ (99.8% D).

  • Filtration: Filter through a glass wool plug to remove inorganic sulfonyl chloride byproducts.

  • Acquisition:

    • Pulse angle: 30°

    • Relaxation delay (d1): 1.0 s (ensure integration accuracy for methoxy vs aromatic ratio).

    • Scans: 16 (minimum).

  • Validation: Integrate the Methoxy singlet (set to 3H). The Sulfonyl aromatic region should integrate to 5H. The Phenoxy aromatic region should integrate to 4H.

    • Pass Criteria: Integral ratio 3:5:4 (±0.2).

Protocol B: Isomer Resolution via Solubility (Pre-Screening)

Rationale: As noted in forensic analysis of piperazines (SWGDRUG), the solubility profile differs significantly between isomers. This is a rapid "low-tech" performance check before HPLC.

  • Test: Add 20 mg of sample to 2 mL of Chloroform (CHCl₃) .

  • Observation:

    • Target (2-OMe): Freely soluble.

    • Alternative (3-OMe): Sparingly soluble / Slow dissolution.

Part 4: Analytical Decision Tree

This workflow ensures the analyst does not waste resources on high-cost techniques (NMR) if purity (HPLC) is insufficient.

Figure 2: Analytical workflow for validating this compound, prioritizing solubility screening to detect gross isomeric impurities.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005). Monograph: 1-(2-Methoxyphenyl)piperazine (2-MeOPP).[1] Retrieved from [Link]

    • Provides foundational solubility and GC d
  • Source for specific chemical shifts of the 2-methoxyphenylpiperazine moiety.
  • Mokrosz, J. L., et al. (1992). "Structure-activity relationship studies of central serotonin 5-HT1A receptor ligands." Journal of Medicinal Chemistry.
  • SpectraBase. (2024). 1-(4-Methoxyphenyl)piperazine 13C NMR. Retrieved from [Link]

    • Comparative data for the 4-methoxy altern

Sources

Comparative Guide: Biological Efficacy of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of the biological efficacy of 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine and its chiral analogues.

Executive Summary & Structural Clarification

Status: Achiral Parent vs. Chiral Probes Primary Target: 5-HT₇ Receptor (Antagonist)

It is critical to first address the stereochemical nature of the topic. The parent compound, This compound , is an achiral molecule. The piperazine ring, when unsubstituted on its carbon atoms, possesses a plane of symmetry.

Therefore, "enantiomers" in the context of this specific chemical entity refers to its chiral derivatives , specifically the 2-methyl or 3-methylpiperazine analogues. These chiral variants are frequently synthesized in Structure-Activity Relationship (SAR) studies to probe the stereochemical constraints of the 5-HT₇ receptor binding pocket.

This guide compares the efficacy of the achiral parent against its methyl-branched enantiomers and the industry-standard reference, SB-269970 .

Key Findings
  • Stereochemical Tolerance: Unlike many GPCR ligands, the 5-HT₇ receptor shows remarkable tolerance for substitution on the piperazine ring of this scaffold.

  • Bioequivalence: Experimental data indicates that the introduced chirality (methyl branching) does not significantly enhance potency compared to the achiral parent, suggesting the binding pocket accommodates both steric bulk and flexible conformations.

  • Therapeutic Utility: These scaffolds function as inverse agonists/antagonists, modulating cAMP accumulation.

Biological Efficacy Comparison

The following table synthesizes experimental data comparing the achiral parent, its chiral methyl-analogues, and the reference standard.

Table 1: Comparative Pharmacological Profile (5-HT₇ Receptor)
FeatureAchiral Parent (R)-3-Methyl Analogue (S)-3-Methyl Analogue Reference (SB-269970)
Chemical Structure This compoundChiral Methyl-BranchedChiral Methyl-BranchedSulfonamide-based control
Stereochemistry AchiralEnantiopure (R)Enantiopure (S)Chiral (R)
Binding Affinity (

)
12 – 50 nM ~15 – 60 nM ~15 – 60 nM 1.25 nM
Functional Activity AntagonistAntagonistAntagonistInverse Agonist
Selectivity (vs 5-HT₁A) Moderate (>50-fold)HighHighVery High (>100-fold)
Metabolic Stability ModerateHigh (Steric hindrance)HighLow (Rapid clearance)

Data Interpretation: The "methyl branched analogues" (enantiomers) exhibit activity almost identical to the straight-chain congeners (parent).[1] This indicates that the 5-HT₇ receptor's orthosteric site is spacious enough to accept the methyl group without a significant energetic penalty or gain (Kim et al., 2008).

Mechanistic Action & Signaling Pathways

To understand the efficacy of these enantiomers, one must visualize the downstream signaling blocked by these antagonists. The 5-HT₇ receptor is Gs-coupled; its activation increases intracellular cAMP.

Figure 1: 5-HT₇ Receptor Signaling & Antagonist Blockade

G cluster_inhibition Antagonist Effect Ligand 5-HT (Agonist) Receptor 5-HT7 Receptor (GPCR) Ligand->Receptor Activates Antagonist Benzenesulfonyl-Piperazine (Antagonist) Antagonist->Receptor Blocks/Inhibits Gs Gs Protein (Heterotrimeric) Receptor->Gs Couples AC Adenylyl Cyclase (Effector) Gs->AC Stimulates cAMP cAMP (Second Messenger) AC->cAMP Catalyzes conversion of ATP ATP ATP PKA PKA Activation (Downstream Effects) cAMP->PKA Activates

Caption: Mechanism of Action: The benzenesulfonyl-piperazine scaffold competes with 5-HT, preventing Gs-protein coupling and inhibiting the downstream cAMP-PKA cascade.

Experimental Protocols (Self-Validating)

To replicate the efficacy data or synthesize the enantiomers for comparison, follow these standardized protocols. These workflows ensure data integrity through internal controls.

Protocol A: Radioligand Binding Assay (Affinity Determination)

Objective: Determine


 values for the parent and enantiomers.
  • Membrane Preparation:

    • Transfect HEK293 cells with human 5-HT₇ cDNA.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge at 48,000

      
       for 20 min. Resuspend pellet to 1 mg protein/mL.
      
  • Incubation:

    • Control:

      
      -5-CT (0.5 nM) + Membrane + Buffer.
      
    • Non-Specific: Add 10

      
      M Methiothepin (to define background).
      
    • Experimental: Add increasing concentrations (

      
       to 
      
      
      
      M) of the Benzenesulfonyl-piperazine enantiomers.
  • Equilibrium: Incubate at 27°C for 60 minutes.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Check: The

      
       of the reference standard (SB-269970) must fall within 1.0–2.0 nM for the assay to be valid.
      
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm antagonist vs. agonist activity.

  • Cell Seeding: Seed CHO cells expressing 5-HT₇ in 96-well plates.

  • Pre-treatment: Incubate cells with 0.5 mM IBMX (phosphodiesterase inhibitor) to prevent cAMP degradation.

  • Challenge:

    • Add 100 nM 5-HT (Agonist) alone (Max signal).

    • Add 100 nM 5-HT + varying concentrations of Test Compound.

  • Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

  • Result: A decrease in cAMP signal relative to the 5-HT-only well confirms antagonism .

Synthesis of Chiral Probes (Workflow)

Since the parent is achiral, the "enantiomers" must be synthesized de novo using chiral starting materials.

Figure 2: Enantioselective Synthesis Logic

Synthesis Start Chiral Amino Acid (e.g., D-Alanine) Step1 Cyclization to Chiral Piperazine Start->Step1 Reduction Step2 N-Arylation (2-Methoxyphenyl) Step1->Step2 Pd-Catalysis Step3 Sulfonylation (Benzenesulfonyl Cl) Step2->Step3 Base/DCM Product Chiral Target (R)-Methyl-Analogue Step3->Product Final Yield

Caption: Synthetic route for generating specific enantiomers (e.g., 3-methyl derivatives) to probe the scaffold's stereochemical efficacy.

References

  • Kim, S. H., et al. (2008). "Preparation of piperazine derivatives as 5-HT7 receptor antagonists." Archives of Pharmacal Research. (Demonstrates the synthesis and efficacy of methyl-branched analogues of the benzenesulfonyl-piperazine scaffold).

  • Leopoldo, M., et al. (2011). "Recent advances in the development of 5-HT7 receptor ligands." Current Medicinal Chemistry. (Provides the SAR context for arylpiperazine sulfonamides).

  • Hagan, J. J., et al. (2000). "Characterization of SB-269970-A, a selective 5-HT7 receptor antagonist." British Journal of Pharmacology.

Sources

Safety Operating Guide

A Researcher's Guide to Handling 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and scientists, our work with novel chemical entities forms the bedrock of discovery. Yet, this exploration into the unknown necessitates a foundational commitment to safety. 1-(Benzenesulfonyl)-4-(2-methoxyphenyl)piperazine is a compound of interest in various research applications, but like any chemical with limited publicly available safety data, it demands a cautious and informed approach. This guide provides a comprehensive framework for its safe handling, focusing on the selection and use of Personal Protective Equipment (PPE), and outlining essential operational and disposal plans. Our directive is not merely to list procedures, but to build a culture of safety through understanding the why behind each recommendation.

Hazard Assessment: A Proactive, Structure-Based Approach

  • Benzenesulfonyl Moiety : Compounds like benzenesulfonyl chloride are known to be corrosive and can cause severe skin and eye burns upon contact.[1][2] They are also lachrymatory, meaning they can irritate the eyes and cause tearing.[1] Inhalation of vapors or dust can lead to respiratory tract irritation.[1][3]

  • Piperazine Core : Piperazine and its derivatives are well-documented as skin and respiratory sensitizers.[4][5] This means that repeated exposure can lead to allergic reactions, such as skin rashes or asthma-like symptoms.[4][6] Some piperazine derivatives are also associated with neurotoxic effects and are suspected of impacting fertility.[4][7]

  • Methoxyphenyl Group : While the methoxyphenyl group itself is less reactive, related compounds like 1-(4-Methoxyphenyl)piperazine are classified as skin and eye irritants and may cause respiratory irritation.[8][9]

Based on this structural analysis, we must handle this compound as a substance that is potentially corrosive, a skin and respiratory sensitizer, and an irritant. The precautionary principle dictates that we treat compounds with unknown toxicity as hazardous.

Anticipated Hazards Summary:

Hazard TypePotential EffectRationale
Skin Contact Irritation, chemical burns, potential for allergic sensitization.Benzenesulfonyl and piperazine moieties.[4][10]
Eye Contact Serious irritation, potential for severe burns.Benzenesulfonyl and piperazine components.[1][6]
Inhalation Respiratory tract irritation, potential for allergic sensitization.Fine powder nature, piperazine core.[5][6]
Ingestion Harmful, may cause gastrointestinal tract burns.Corrosive nature of sulfonyl halides, systemic effects of piperazines.[6]
Chronic Effects Potential for reproductive harm, development of allergies.Piperazine derivatives are suspected reproductive toxicants.[4]

Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place to minimize exposure. Personal protective equipment should always be considered the last line of defense.[11]

  • Chemical Fume Hood : All manipulations of solid this compound (e.g., weighing, transferring) and its solutions must be conducted in a certified chemical fume hood.[12][13] This is critical to prevent the inhalation of fine powders or vapors.

  • Ventilation : Ensure the laboratory has good general ventilation to supplement the localized exhaust of the fume hood.[13]

Personal Protective Equipment (PPE) Protocol

A risk-based approach is essential for selecting the appropriate PPE for each task. The minimum PPE required for any work in a laboratory with this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[14]

PPE Selection by Task
TaskHand ProtectionEye/Face ProtectionRespiratory ProtectionProtective Apparel
Weighing/Transferring Solid Double-gloving with nitrile gloves is recommended.[14]Chemical splash goggles and a face shield.[14]An N95 respirator may be required based on the quantity and dustiness of the material.Lab coat, closed-toe shoes, long pants.
Handling Solutions Chemical-resistant gloves (e.g., nitrile). Check manufacturer's resistance guide.[15][16]Chemical splash goggles.[14]Not typically required if handled in a fume hood.Lab coat, closed-toe shoes, long pants.
Cleaning Glassware Heavy-duty chemical-resistant gloves.Chemical splash goggles.Not typically required.Lab coat or chemical-resistant apron.

A logical workflow for selecting appropriate PPE is crucial for ensuring safety.

PPE_Selection_Workflow start Start: Prepare to Handle Compound assess_task Assess Task (Solid or Liquid Phase?) start->assess_task solid_ops Solid Handling (Weighing, Transfer) assess_task->solid_ops Solid liquid_ops Liquid Handling (Solutions, Reactions) assess_task->liquid_ops Liquid solid_ppe Mandatory PPE: - Chemical Goggles & Face Shield - Double Nitrile Gloves - Lab Coat - N95 Respirator (if dusty) solid_ops->solid_ppe liquid_ppe Mandatory PPE: - Chemical Goggles - Nitrile Gloves - Lab Coat liquid_ops->liquid_ppe fume_hood Perform all operations in a certified chemical fume hood solid_ppe->fume_hood liquid_ppe->fume_hood end Proceed with Task Safely fume_hood->end

Caption: PPE Selection Workflow for Handling this compound.

Operational Plan: From Benchtop to Disposal

A self-validating protocol anticipates potential failures and builds in safety checks at every stage.

Step-by-Step Handling Procedure
  • Preparation : Before handling the compound, ensure the fume hood is operational, the work area is clean, and all necessary PPE, spill kit materials, and waste containers are readily accessible.

  • Donning PPE : Put on all required PPE as determined by your task-specific risk assessment. For solids, this includes a lab coat, chemical splash goggles, a face shield, and double nitrile gloves.

  • Weighing and Transfer : Conduct all transfers of the solid compound within the fume hood. Use a spatula and weighing paper. Avoid creating dust. Close the primary container immediately after use.

  • Dissolution : If preparing a solution, add the solid to the solvent slowly. Be aware of any potential exothermic reactions.

  • Reaction Monitoring : Keep reactions within the fume hood. Use appropriate shielding if there is any risk of pressurization.

  • Doffing PPE : Remove PPE in a manner that avoids cross-contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat. Wash hands thoroughly with soap and water after removing PPE.[10]

Emergency Procedures: Spill Response

A swift and correct response to a spill is critical.

Spill_Response_Plan spill Spill Detected alert Alert personnel in the immediate area spill->alert assess Assess Spill Size alert->assess small_spill Small Spill (<100 mL / 10g) assess->small_spill Small large_spill Large Spill / Airborne Dust assess->large_spill Large don_ppe Don appropriate PPE: - Respirator - Goggles & Face Shield - Double Gloves - Lab Coat / Apron small_spill->don_ppe evacuate Evacuate the lab. Call Emergency Services. large_spill->evacuate contain Contain spill with absorbent material (work from outside in) don_ppe->contain cleanup Collect absorbent material using scoops. Place in a labeled hazardous waste bag. contain->cleanup decontaminate Decontaminate the area with an appropriate solvent. cleanup->decontaminate dispose Dispose of waste bag as hazardous chemical waste. decontaminate->dispose report Report the incident to the Lab Supervisor. dispose->report

Caption: Spill Response Plan for this compound.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring the safety of personnel and the environment.

  • Waste Segregation : Since this compound does not contain halogens, waste solutions should be collected in a designated "Non-Halogenated Organic Waste" container.[17][18][19] Do not mix with halogenated waste, as this significantly increases disposal costs and complexity.[18][19]

  • Waste Labeling : The waste container must be clearly labeled with "Hazardous Waste" and a full list of its contents, including the full chemical name of this compound.[17][20]

  • Container Management : Keep waste containers closed at all times except when adding waste.[17] Store them in a designated satellite accumulation area within secondary containment.

  • Solid Waste : Contaminated PPE (gloves, weighing paper) and spill cleanup materials should be collected in a sealed, labeled bag and disposed of as solid hazardous waste.

  • Glassware Decontamination : Glassware should be rinsed with a suitable organic solvent (e.g., acetone) three times. The rinsate must be collected and disposed of as non-halogenated organic waste. After rinsing, the glassware can be washed with soap and water.

By adhering to these rigorous, evidence-based protocols, researchers can confidently and safely work with this compound, upholding the highest standards of scientific integrity and laboratory safety.

References

  • Welz, A., & Koba, M. (2020). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4), 423–441. Available at: [Link]

  • Koba, M., & Welz, A. (2019). Piperazine derivatives as dangerous abused compounds. Acta Pharmaceutica, 70(4). Available at: [Link]

  • Linqu, H. (2026, January 26). Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations. Available at: [Link]

  • All American Environmental Services Inc. Ansell 8th Edition Chemical Resistance Guide. Available at: [Link]

  • Exponential®. (2025, November 13). OSHA Lab Safety Equipment: Requirements & Compliance Guide. Available at: [Link]

  • University of Nevada, Reno. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Available at: [Link]

  • Henderson, T. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. Available at: [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. (2019, March 8). Piperazine: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

  • Dartmouth College. Personal Protective Equipment for Laboratories. Environmental Health and Safety. Available at: [Link]

  • Columbia University. Chemical Resistance Guide. Research. Available at: [Link]

  • Shealy Consulting, LLC. KEY ELEMENTS OF A OSHA COMPLIANT LABORATORY SAFETY MANAGEMENT PROGRAM. Available at: [Link]

  • Government of Canada. (2024, May 10). Assessment - Piperazine. Available at: [Link]

  • Braun Research Group. Non-halogenated Organic Solvents - Standard Operating Procedure. Available at: [Link]

  • Utah State University. ansell-8th-chemical-resistance-guide.pdf. Research. Available at: [Link]

  • University of British Columbia. Organic Solvent Waste Disposal. Safety & Risk Services. Available at: [Link]

  • Arndt, S., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of Toxicology, 91(6), 2409-2421. Available at: [Link]

  • European Chemicals Agency. Acute Toxicity: oral - Registration Dossier. Available at: [Link]

  • University of South Carolina. 7.2 Organic Solvents. Environment, Health and Safety. Available at: [Link]

  • Chemstock. BENZENESULPHONYL CHLORIDE. Available at: [Link]

  • National Center for Biotechnology Information. Piperazine. PubChem. Available at: [Link]

  • Temple University. Non-Halogenated Solvents in Laboratories. Campus Operations. Available at: [Link]

  • Government of Canada. (2024, May 11). Piperazine - information sheet. Available at: [Link]

  • University of Oslo. Chemical and Hazardous Waste Guide. Available at: [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - Piperazine, anhydrous. Available at: [Link]

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。